Methyl 3-amino-2,5-dichlorobenzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 3-amino-2,5-dichlorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl2NO2/c1-13-8(12)5-2-4(9)3-6(11)7(5)10/h2-3H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTSSCQVCVYZGSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC(=C1)Cl)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1041762 | |
| Record name | Chloramben-methyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1041762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7286-84-2 | |
| Record name | Chloramben methyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7286-84-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chloramben-methyl [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007286842 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chloramben methyl | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190368 | |
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| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzoic acid, 3-amino-2,5-dichloro-, methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Chloramben-methyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1041762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 3-amino-2,5-dichlorobenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CHLORAMBEN-METHYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PR0142CJCU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Synthesis of Methyl 3-amino-2,5-dichlorobenzoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical synthesis of Methyl 3-amino-2,5-dichlorobenzoate, a key intermediate in the manufacturing of various agrochemicals and pharmaceuticals. The document details the primary synthetic pathways, experimental protocols, and relevant quantitative data, presented in a clear and accessible format for laboratory and process development applications.
Introduction
This compound is a substituted aromatic compound with the molecular formula C₈H₇Cl₂NO₂.[1] Its structure, featuring an amino group, two chlorine atoms, and a methyl ester on a benzene ring, makes it a versatile building block in organic synthesis. A common application for its parent acid, 3-amino-2,5-dichlorobenzoic acid (also known as Chloramben), is in the formulation of herbicides.[2][3][4] The methyl ester derivative serves as a crucial precursor in the development of novel active pharmaceutical ingredients and other specialized chemicals.
This guide focuses on the most prevalent and well-documented synthetic route, which proceeds in two main stages: the reduction of a nitro-substituted benzoic acid followed by the esterification of the resulting amino acid.
Primary Synthetic Pathway
The most common industrial synthesis of this compound involves a two-step process starting from 2,5-dichloro-3-nitrobenzoic acid.
Step 1: Reduction of 2,5-dichloro-3-nitrobenzoic acid to form 3-amino-2,5-dichlorobenzoic acid. This transformation is typically achieved using a reducing agent such as tin (Sn) in the presence of a strong acid like hydrochloric acid (HCl).[5]
Step 2: Esterification of 3-amino-2,5-dichlorobenzoic acid with methanol to yield the final product, this compound. This reaction is commonly catalyzed by an acid, such as by introducing hydrogen chloride gas into the methanol solvent.[6]
Caption: Overall synthetic route for this compound.
Experimental Protocols
The following sections provide detailed experimental procedures for the key steps in the synthesis of this compound.
Synthesis of 3-amino-2,5-dichlorobenzoic acid
This protocol is based on the reduction of 2,5-dichloro-3-nitrobenzoic acid using tin and hydrochloric acid.[5]
Materials:
-
2,5-dichloro-3-nitrobenzoic acid
-
Granular tin (Sn)
-
Concentrated hydrochloric acid (HCl)
-
Water (H₂O)
-
Ice
-
Ethyl acetate
-
Saturated aqueous sodium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
To a suitable reaction flask, add 47.20 grams (0.20 mole) of 2,5-dichloro-3-nitrobenzoic acid and 40.0 grams (0.326 mole) of granular tin.
-
With good agitation, add 200 mL of water and 200 mL of concentrated hydrochloric acid.
-
Heat the stirred reaction mixture to 95°C for 4.5 hours.
-
After the reaction is complete, pour the mixture over ice, which will cause a solid to precipitate.
-
Filter the solid and wash it with water.
-
Dissolve the solid in ethyl acetate.
-
Wash the ethyl acetate solution three times with water and once with a saturated aqueous solution of sodium chloride.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Evaporate the solvent under reduced pressure to yield solid 3-amino-2,5-dichlorobenzoic acid.
Quantitative Data Summary (Synthesis of 3-amino-2,5-dichlorobenzoic acid)
| Reactant/Product | Molecular Formula | Molar Mass ( g/mol ) | Amount (g) | Moles (mol) | Yield (%) |
| 2,5-dichloro-3-nitrobenzoic acid | C₇H₃Cl₂NO₄ | 236.01 | 47.20 | 0.20 | - |
| Granular Tin | Sn | 118.71 | 40.0 | 0.326 | - |
| 3-amino-2,5-dichlorobenzoic acid | C₇H₅Cl₂NO₂ | 206.03 | 39.25 | 0.19 | 95 |
Synthesis of this compound
The following protocol describes the esterification of 3-amino-2,5-dichlorobenzoic acid using methanol and hydrogen chloride gas. This procedure is adapted from a similar synthesis of Methyl 3-amino-2,5-dichloro-4-methylbenzoate.[6]
Materials:
-
3-amino-2,5-dichlorobenzoic acid
-
Methanol (MeOH)
-
Hydrogen chloride (HCl) gas
-
Water (H₂O)
-
Sodium carbonate (Na₂CO₃)
Procedure:
-
In a reaction flask, introduce 3-amino-2,5-dichlorobenzoic acid into methanol.
-
Pass hydrogen chloride gas through the solution for approximately 20 minutes.
-
Heat the mixture to reflux and maintain for 5 hours.
-
After cooling, pour the reaction mixture into water.
-
Neutralize the solution by adding sodium carbonate, which will cause the ester to precipitate.
-
Isolate the precipitated solid by filtration and dry to obtain this compound.
Alternative Esterification Method: For related compounds, Fischer-Speier esterification using a strong acid catalyst like sulfuric acid (H₂SO₄) in excess alcohol is a common method.[7] Another highly efficient method, particularly for methyl esters, involves using a methylating agent such as dimethyl sulfate ((CH₃)₂SO₄) in the presence of a base like potassium carbonate (K₂CO₃) in an aprotic polar solvent like N,N-dimethylformamide (DMF).[7]
Experimental Workflow Visualization
The following diagram illustrates the general laboratory workflow for the synthesis and purification of this compound.
Caption: Laboratory workflow for the synthesis of this compound.
Conclusion
The synthesis of this compound is a well-established process that is crucial for the production of various specialty chemicals. The two-step method involving the reduction of 2,5-dichloro-3-nitrobenzoic acid followed by the esterification of the resulting 3-amino-2,5-dichlorobenzoic acid is a reliable and high-yielding route. The protocols and data presented in this guide offer a solid foundation for researchers and professionals in the fields of chemical synthesis and drug development to successfully produce this important intermediate. Further optimization of reaction conditions and exploration of alternative esterification methods may lead to improved efficiency and scalability.
References
An In-depth Technical Guide to the Physicochemical Properties of Methyl 3-amino-2,5-dichlorobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-amino-2,5-dichlorobenzoate, a chlorinated aromatic amine derivative, is a compound of interest in various chemical and biological research areas. Understanding its physicochemical properties is fundamental for its application, synthesis, and handling, as well as for predicting its environmental fate and biological activity. This technical guide provides a comprehensive overview of the known physicochemical characteristics of this compound, detailed experimental protocols for their determination, and insights into its synthesis and biological relevance.
Core Physicochemical Properties
The structural and chemical properties of this compound are summarized below. These properties are crucial for predicting its behavior in different chemical and biological systems.
| Property | Value | Source |
| Chemical Name | This compound | - |
| Synonyms | Chloramben methyl ester, Methyl 2,5-dichloro-3-aminobenzoate | - |
| CAS Number | 7286-84-2 | - |
| Molecular Formula | C₈H₇Cl₂NO₂ | - |
| Molecular Weight | 220.06 g/mol | - |
| Melting Point | 49-50 °C | [1] |
| Boiling Point | Data not available | - |
| Solubility | Data not available | - |
| pKa | Data not available | - |
| logP | Data not available | - |
| Flash Point | 160 °C | [1] |
Experimental Protocols
Detailed methodologies for the experimental determination of key physicochemical properties of this compound are provided below. These protocols are based on established analytical techniques for aromatic compounds.
Determination of Melting Point
The melting point of this compound can be determined using a capillary melting point apparatus.
Methodology:
-
A small, finely powdered sample of the compound is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in a melting point apparatus.
-
The sample is heated at a rate of 10-20 °C/minute for an initial approximate determination.
-
For an accurate measurement, the determination is repeated with a fresh sample, heating at a slower rate of 1-2 °C/minute as the temperature approaches the approximate melting point.
-
The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample has melted. A sharp melting range (e.g., 0.5-1 °C) is indicative of a pure compound.
Determination of Boiling Point (Thiele Tube Method)
Methodology:
-
A small amount of this compound is placed in a small test tube.
-
A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.
-
The test tube is attached to a thermometer and immersed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).
-
The Thiele tube is gently heated, and the temperature is monitored.
-
As the liquid boils, a stream of bubbles will emerge from the open end of the capillary tube.
-
Heating is discontinued, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.
Determination of Aqueous Solubility
The solubility of this compound in water can be determined using the shake-flask method.
Methodology:
-
An excess amount of the solid compound is added to a known volume of distilled water in a sealed flask.
-
The flask is agitated at a constant temperature (e.g., 25 °C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
The solution is then filtered to remove the undissolved solid.
-
The concentration of the dissolved this compound in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
The solubility is expressed in grams per liter (g/L) or moles per liter (mol/L).
Determination of pKa
The pKa of the amino group in this compound can be determined by potentiometric titration.
Methodology:
-
A standard solution of the compound is prepared in a suitable solvent mixture (e.g., water-ethanol) to ensure solubility.
-
The solution is titrated with a standardized solution of a strong acid (e.g., HCl).
-
The pH of the solution is monitored throughout the titration using a calibrated pH meter.
-
A titration curve is generated by plotting the pH versus the volume of titrant added.
-
The pKa is determined from the pH at the half-equivalence point of the titration curve.
Determination of Octanol-Water Partition Coefficient (logP)
The logP value, a measure of lipophilicity, can be determined using the shake-flask method.
Methodology:
-
A known amount of this compound is dissolved in a mixture of n-octanol and water that have been pre-saturated with each other.
-
The mixture is shaken vigorously to allow for partitioning of the compound between the two phases.
-
The mixture is then centrifuged to separate the n-octanol and water layers.
-
The concentration of the compound in each phase is determined using a suitable analytical method (e.g., HPLC-UV).
-
The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
The logP is the base-10 logarithm of the partition coefficient.
Synthesis and Biological Activity
Synthesis Workflow
The synthesis of this compound typically involves a two-step process starting from Methyl 2,5-dichlorobenzoate. The workflow involves nitration of the benzene ring followed by the reduction of the nitro group to an amino group.
Caption: Synthesis of this compound.
Biological Activity: Pro-herbicide Activation
This compound is the methyl ester of the herbicide Chloramben (3-amino-2,5-dichlorobenzoic acid). In the environment, particularly in soil and water, the ester is hydrolyzed to the active herbicidal acid. This activation is a critical step for its biological function. The parent compound, Chloramben, acts as a pre-emergence herbicide, controlling the growth of seedlings of annual grasses and broadleaf weeds.[2][3][4]
Caption: Bioactivation of this compound.
References
Technical Guide: Methyl 3-amino-2,5-dichlorobenzoate (CAS No. 7286-84-2)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Methyl 3-amino-2,5-dichlorobenzoate, a compound of interest in agrochemical and synthetic chemistry. This document details its chemical identity, physicochemical properties, synthesis protocols, and putative biological mechanism of action based on available scientific literature and patents.
Chemical Identity and Properties
This compound is a dichlorinated aminobenzoic acid ester. Its fundamental details are summarized below.
| Property | Value | Citation |
| CAS Number | 7286-84-2 | [1] |
| IUPAC Name | This compound | [1] |
| Chemical Formula | C₈H₇Cl₂NO₂ | [1] |
| Molecular Weight | 220.05 g/mol | |
| Synonyms | Amiben methyl ester, Benzoic acid, 3-amino-2,5-dichloro-, methyl ester | [1] |
Physicochemical Data
Specific experimental data for this compound is limited in publicly available literature. The following table presents data for closely related compounds to provide a comparative context.
| Compound | CAS Number | Melting Point (°C) | Boiling Point (°C) | Solubility in Water |
| 3-Amino-2,5-dichlorobenzoic acid (Parent Acid) | 133-90-4 | 200–201 (decomposes) | 312 (estimate) | 700 mg/L (25 °C) |
| Methyl 2,5-dichlorobenzoate (Isomer) | 2905-69-3 | 38.7 | 250.6 | Moderately soluble |
| 2-Amino-3,5-dichlorobenzoic acid (Isomer) | 2789-92-6 | 226-229 | 344 (estimate) | Slightly soluble |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved via a multi-step process starting from the chlorination of benzoyl chloride, followed by esterification, nitration, and reduction. The key steps are adapted from patent literature describing the synthesis of the parent acid, Chloramben.[2]
Step 1: Esterification of Chlorinated Benzoyl Chlorides
-
A mixture of mono- and polychlorinated benzoyl chlorides is treated with methanol to form the corresponding methyl esters.
-
The resulting mixture of esters is cooled to between -10°C and 10°C.
-
The desired Methyl 2,5-dichlorobenzoate crystallizes from the mixture due to its lower solubility at reduced temperatures.[2]
-
The solid cake is separated by centrifugation to yield pure Methyl 2,5-dichlorobenzoate (Melting Point: 38-39°C).[2]
Step 2: Nitration of Methyl 2,5-dichlorobenzoate
-
Pure Methyl 2,5-dichlorobenzoate is dissolved in concentrated sulfuric acid (e.g., 95%).
-
The solution is cooled (e.g., to 0-5°C).
-
A pre-cooled nitrating mixture (e.g., nitric acid and 100% sulfuric acid) is added slowly while maintaining the low temperature.[2]
-
After the addition is complete, the reaction is stirred for several hours at the same temperature.
-
The reaction mixture is then poured onto ice, causing the nitrated product (a mixture of methyl 3-nitro-2,5-dichlorobenzoate and methyl 6-nitro-2,5-dichlorobenzoate) to precipitate.
-
The solid product is filtered and washed.
Step 3: Reduction of the Nitro Group
-
The precursor, methyl 3-nitro-2,5-dichlorobenzoate, is reduced to the corresponding amine. While the patent focuses on the reduction of the acid, a similar procedure can be applied to the ester.
-
A common method for this reduction is using a metal in acidic solution, such as tin (Sn) granules in concentrated hydrochloric acid.
-
The nitro compound and granular tin are mixed in a flask with water and concentrated HCl.
-
The mixture is heated (e.g., 95°C) with agitation for several hours until the reaction is complete.
-
After cooling, the product is isolated by pouring the mixture over ice, followed by filtration.
-
The crude product can be purified by dissolving in an organic solvent like ethyl acetate, washing with water and brine, drying over anhydrous sodium sulfate, and evaporating the solvent under reduced pressure.
Biological Activity and Mechanism of Action
This compound is the methyl ester of Chloramben, a well-known, albeit now largely obsolete, pre-emergence herbicide.[3] Compounds in this class function as synthetic auxins, which are plant growth regulators that disrupt normal hormonal balance, leading to uncontrolled growth and eventually plant death.
The primary mode of action is the disruption of the auxin signaling pathway.[3][4]
Auxin Signaling Pathway
The canonical auxin signaling pathway involves the TIR1/AFB family of F-box proteins, which act as auxin receptors.[5]
-
Low Auxin Levels: In the absence of auxin, Aux/IAA transcriptional repressor proteins bind to Auxin Response Factors (ARFs), preventing them from activating the transcription of auxin-responsive genes.[6]
-
High Auxin Levels: When auxin (or a synthetic auxin mimic) is present, it acts as a "molecular glue," binding to both the TIR1/AFB receptor and the Aux/IAA repressor.[7]
-
This binding event targets the Aux/IAA protein for ubiquitination by the SCFTIR1/AFB complex and subsequent degradation by the 26S proteasome.[8]
-
Gene Activation: With the Aux/IAA repressors removed, the ARF transcription factors are free to bind to auxin response elements (AREs) in the promoters of target genes, leading to their transcription and initiating downstream physiological effects, such as cell elongation, division, and differentiation.[7]
Synthetic auxins like Chloramben and its derivatives cause an overstimulation of this pathway, leading to epinasty, tissue proliferation, and eventual death of susceptible plants.[9]
Spectral Data (Representative)
-
¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons (typically in the 6.5-7.5 ppm range), a singlet for the methyl ester protons (~3.9 ppm), and a broad singlet for the amine (-NH₂) protons. The exact chemical shifts and coupling patterns of the aromatic protons will depend on the substitution pattern.
-
¹³C NMR: The carbon NMR would show distinct signals for the carbonyl carbon of the ester (~165 ppm), the aromatic carbons (110-150 ppm), and the methyl carbon of the ester (~52 ppm).
-
IR Spectroscopy: Key infrared absorption bands would include N-H stretching from the amine group (~3300-3500 cm⁻¹), C=O stretching from the ester (~1720 cm⁻¹), C-O stretching (~1250 cm⁻¹), and C-Cl stretching in the lower wavenumber region.
-
Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak (M⁺) and a characteristic isotopic pattern (M+2, M+4) due to the presence of two chlorine atoms. Common fragmentation patterns would include the loss of the methoxy group (-OCH₃) and the entire ester group (-COOCH₃).
Safety and Handling
A specific Safety Data Sheet (SDS) for this compound is not widely available. However, based on data for related aminobenzoic acids and chlorinated compounds, the following precautions are advised:
-
Hazard Classification: Likely to be harmful if swallowed, inhaled, or in contact with skin. May cause skin, eye, and respiratory irritation.[10]
-
Personal Protective Equipment (PPE): Use in a well-ventilated area or under a chemical fume hood. Wear appropriate protective gloves, safety goggles, and a lab coat.
-
Handling: Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.
-
Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.
Disclaimer: This document is intended for informational purposes for research and development professionals. All laboratory work should be conducted with appropriate safety precautions and after consulting a comprehensive Safety Data Sheet (SDS) for the specific compound being handled. The information provided is based on available data for the target compound and its structural relatives.
References
- 1. researchgate.net [researchgate.net]
- 2. CN111732520A - Preparation method of 3-methyl-2-aminobenzoic acid - Google Patents [patents.google.com]
- 3. Benzoic acid, 3-amino-, methyl ester [webbook.nist.gov]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. 2,5-dichlorobenzoic acid methyl ester [sitem.herts.ac.uk]
- 6. Methyl 3,5-dichlorobenzoate | C8H6Cl2O2 | CID 76192 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-Amino-3,5-dichlorobenzoic acid(2789-92-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 8. Methyl 2,5-dichlorobenzoate | C8H6Cl2O2 | CID 17947 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 3-Amino-2,5-dichlorobenzoic acid, N-dimethylaminomethylene-, methyl ester [webbook.nist.gov]
- 10. METHYL 3-AMINOBENZOATE(4518-10-9) IR Spectrum [chemicalbook.com]
An In-depth Technical Guide on the Molecular Structure of Methyl 3-amino-2,5-dichlorobenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of Methyl 3-amino-2,5-dichlorobenzoate (CAS No: 7286-84-2). Due to the limited availability of direct experimental data for this specific compound, this guide also includes information on closely related compounds to provide a thorough analytical context.
Core Molecular Attributes
This compound is a halogenated aromatic compound with a molecular formula of C₈H₇Cl₂NO₂.[1] Its structure consists of a benzene ring substituted with a methyl ester group, an amino group, and two chlorine atoms. The strategic placement of these functional groups makes it a molecule of interest in synthetic chemistry and potentially in the development of new pharmaceutical agents.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 7286-84-2 | [1] |
| Molecular Formula | C₈H₇Cl₂NO₂ | [1] |
| Molecular Weight | 220.05 g/mol | [1] |
| Melting Point | 49-50 °C | N/A |
| Boiling Point | 340 °C | [2] |
Synthesis and Experimental Protocols
The synthesis of this compound typically involves a two-step process: the synthesis of the precursor 3-amino-2,5-dichlorobenzoic acid, followed by its esterification.
Synthesis of 3-amino-2,5-dichlorobenzoic acid
A common method for the synthesis of 3-amino-2,5-dichlorobenzoic acid is through the reduction of 2,5-dichloro-3-nitrobenzoic acid.
Experimental Protocol:
-
In a suitable reaction vessel, combine 2,5-dichloro-3-nitrobenzoic acid with a reducing agent such as tin(II) chloride in the presence of a strong acid like hydrochloric acid.
-
The reaction mixture is typically heated to facilitate the reduction of the nitro group to an amino group.
-
Upon completion of the reaction, the product is isolated by filtration and purified, often through recrystallization, to yield 3-amino-2,5-dichlorobenzoic acid.
Esterification of 3-amino-2,5-dichlorobenzoic acid
The final step is the esterification of the carboxylic acid to form the methyl ester.
General Experimental Protocol (Fischer Esterification):
-
Dissolve 3-amino-2,5-dichlorobenzoic acid in an excess of methanol, which acts as both the solvent and the reactant.
-
Add a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid.
-
Reflux the mixture for several hours to drive the equilibrium towards the formation of the ester.
-
After cooling, the reaction mixture is typically neutralized with a weak base.
-
The product, this compound, can then be isolated and purified using techniques such as extraction and recrystallization.
Spectroscopic Analysis
Due to the lack of publicly available experimental spectra for this compound, the following tables provide predicted data or data from closely related analogs to guide researchers in their analyses.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl ester protons. The chemical shifts will be influenced by the electron-donating amino group and the electron-withdrawing chloro and methyl ester groups.
Table 2: Predicted ¹H NMR Spectral Data
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~7.5 | Singlet | Aromatic H |
| ~7.2 | Singlet | Aromatic H |
| ~4.8 (broad) | Singlet | -NH₂ |
| ~3.9 | Singlet | -OCH₃ |
¹³C NMR Spectroscopy (Predicted)
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts of the aromatic carbons will be spread over a range due to the different electronic environments created by the substituents.
Table 3: Predicted ¹³C NMR Spectral Data
| Chemical Shift (ppm) | Assignment |
| ~166 | C=O (ester) |
| ~145 | C-NH₂ |
| ~134 | C-Cl |
| ~132 | C-Cl |
| ~120 | Aromatic CH |
| ~118 | Aromatic CH |
| ~115 | C-COOCH₃ |
| ~52 | -OCH₃ |
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
Table 4: Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |
| 3400-3200 | N-H | Stretching |
| 3000-2800 | C-H | Stretching (methyl) |
| ~1720 | C=O | Stretching (ester) |
| ~1600 | C=C | Stretching (aromatic) |
| ~1250 | C-O | Stretching (ester) |
| 800-700 | C-Cl | Stretching |
Mass Spectrometry (Predicted)
The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound. The fragmentation pattern will be influenced by the presence of the chlorine atoms, the ester group, and the amino group. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) will result in characteristic M+2 and M+4 peaks.
Table 5: Predicted Mass Spectrometry Data
| m/z | Proposed Fragment |
| 220/222/224 | [M]⁺ (Molecular ion) |
| 189/191/193 | [M - OCH₃]⁺ |
| 161/163/165 | [M - COOCH₃]⁺ |
References
Spectroscopic Profile of Methyl 3-amino-2,5-dichlorobenzoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 3-amino-2,5-dichlorobenzoate, a compound of interest in synthetic chemistry and drug discovery. Due to the limited availability of direct experimental spectra in public databases, this document combines predicted data, comparative analysis with structurally related compounds, and standardized experimental protocols to offer a robust spectroscopic profile.
Molecular Structure and Properties
This compound
-
Molecular Formula: C₈H₇Cl₂NO₂[1]
-
Molecular Weight: 219.05 g/mol
-
Monoisotopic Mass: 218.98538 Da[1]
-
Structure:
Spectroscopic Data
Mass Spectrometry (MS)
Table 1: Predicted Mass Spectrometry Data for this compound [1]
| Adduct Ion | Predicted m/z |
| [M+H]⁺ | 219.99266 |
| [M+Na]⁺ | 241.97460 |
| [M-H]⁻ | 217.97810 |
| [M+NH₄]⁺ | 237.01920 |
| [M+K]⁺ | 257.94854 |
| [M+H-H₂O]⁺ | 201.98264 |
Data sourced from PubChem predictions.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for elucidating the carbon-hydrogen framework of a molecule. In the absence of direct experimental spectra for this compound, the following tables provide predicted chemical shifts and a comparative analysis with structurally similar compounds.
2.2.1. ¹H NMR Spectroscopy
The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methyl ester protons. The chemical shifts and coupling patterns of the aromatic protons are influenced by the positions of the amino and chloro substituents.
Table 2: Predicted ¹H NMR Chemical Shifts for this compound and Comparative Data
| Proton Assignment | Predicted Chemical Shift (ppm) | Comparative Data: 3-Amino-2,5-dichlorobenzoic acid (ppm)[2] | Comparative Data: Methyl 2,5-dichlorobenzoate (ppm)[3][4] |
| Aromatic CH (H-4) | ~ 7.2 - 7.4 | Not explicitly assigned | ~ 7.4 - 7.6 |
| Aromatic CH (H-6) | ~ 6.8 - 7.0 | Not explicitly assigned | ~ 7.3 - 7.5 |
| -NH₂ | ~ 4.0 - 5.0 (broad) | Not explicitly assigned | - |
| -OCH₃ | ~ 3.8 - 3.9 | - | ~ 3.9 |
Note: Predicted shifts are estimations based on standard substituent effects. The amino group protons (-NH₂) often appear as a broad singlet and its chemical shift can be highly dependent on solvent and concentration.
2.2.2. ¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule.
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound and Comparative Data
| Carbon Assignment | Predicted Chemical Shift (ppm) | Comparative Data: Methyl 3,5-dichlorobenzoate (ppm)[5] | Comparative Data: Methyl 2,5-dichlorobenzoate (ppm)[3] |
| Carbonyl C=O | ~ 165 - 168 | ~ 164 | ~ 165 |
| Aromatic C-NH₂ | ~ 145 - 148 | - | - |
| Aromatic C-Cl (C-2) | ~ 118 - 122 | ~ 135 | ~ 134 |
| Aromatic C-Cl (C-5) | ~ 115 - 119 | ~ 135 | ~ 130 |
| Aromatic CH (C-4) | ~ 130 - 133 | ~ 128 | ~ 132 |
| Aromatic CH (C-6) | ~ 116 - 120 | ~ 128 | ~ 131 |
| Aromatic C-COOCH₃ | ~ 132 - 135 | ~ 133 | ~ 132 |
| -OCH₃ | ~ 52 - 53 | ~ 53 | ~ 53 |
Note: Predicted shifts are estimations based on standard substituent effects.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C=O, C-O, and C-Cl bonds, as well as aromatic C-H and C=C stretches.
Table 4: Expected IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Description |
| N-H Stretch | 3300 - 3500 | Two bands, asymmetric and symmetric stretching of the primary amine. |
| Aromatic C-H Stretch | 3000 - 3100 | Sharp, medium intensity. |
| C=O Stretch (Ester) | 1710 - 1730 | Strong, sharp absorption. |
| Aromatic C=C Bending | 1500 - 1600 | Medium to strong absorptions. |
| C-N Stretch | 1250 - 1350 | Medium intensity. |
| C-O Stretch (Ester) | 1100 - 1300 | Two bands, asymmetric and symmetric stretching. |
| C-Cl Stretch | 600 - 800 | Strong to medium intensity. |
Comparative IR data for Methyl 2,5-dichlorobenzoate can be found in various databases and shows a strong carbonyl peak around 1730 cm⁻¹.[6]
Experimental Protocols
The following are detailed, generalized protocols for acquiring the spectroscopic data discussed above. These represent standard methodologies and should be adapted as necessary for specific instrumentation and sample characteristics.
NMR Spectroscopy Protocol
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.
Methodology:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
-
Instrumentation:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.
-
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer for the specific sample.
-
Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
Collect a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Switch the spectrometer to the ¹³C nucleus frequency.
-
Use a proton-decoupled pulse sequence to simplify the spectrum.
-
A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 or more) are typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase and baseline correct the spectra.
-
Calibrate the chemical shift scale using the TMS signal.
-
Integrate the peaks in the ¹H NMR spectrum and identify the chemical shifts and coupling constants.
-
Identify the chemical shifts of the peaks in the ¹³C NMR spectrum.
-
FT-IR Spectroscopy Protocol
Objective: To obtain a high-quality infrared spectrum to identify functional groups.
Methodology (for a solid sample using the KBr pellet method): [7]
-
Sample Preparation:
-
Grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.[7]
-
Transfer the powder to a pellet-pressing die.
-
Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.[7]
-
-
Instrumentation:
-
A Fourier Transform Infrared (FT-IR) spectrometer.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups.
-
Mass Spectrometry Protocol
Objective: To determine the molecular weight and fragmentation pattern of the compound.
Methodology (using Electrospray Ionization - ESI): [8]
-
Sample Preparation:
-
Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.[8]
-
Further dilute this stock solution to a final concentration of 1-10 µg/mL with the same solvent.[8]
-
If necessary, add a small amount of an acid (e.g., formic acid) or base to promote ionization.
-
-
Instrumentation:
-
A mass spectrometer equipped with an electrospray ionization (ESI) source.
-
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).
-
Optimize the ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas flow rate, and temperature) to obtain a stable and strong signal.
-
Acquire the mass spectrum in the positive and/or negative ion mode over an appropriate m/z range.
-
-
Data Processing:
-
Identify the molecular ion peak (e.g., [M+H]⁺ or [M-H]⁻).
-
Analyze the fragmentation pattern to identify characteristic fragment ions.
-
Compare the observed m/z values with the predicted values to confirm the elemental composition.
-
Visualized Workflows
General Spectroscopic Analysis Workflow
This diagram illustrates the typical workflow for the spectroscopic analysis of a chemical compound.
Caption: General workflow for spectroscopic analysis.
NMR Experimental Workflow
This diagram outlines the key steps involved in a typical NMR experiment.
Caption: Workflow for an NMR experiment.
This technical guide provides a foundational understanding of the spectroscopic properties of this compound. For definitive structural confirmation, the acquisition of experimental data for the pure compound is recommended.
References
- 1. PubChemLite - this compound (C8H7Cl2NO2) [pubchemlite.lcsb.uni.lu]
- 2. spectrabase.com [spectrabase.com]
- 3. Methyl 2,5-dichlorobenzoate | C8H6Cl2O2 | CID 17947 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. Methyl 3,5-dichlorobenzoate | C8H6Cl2O2 | CID 76192 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. METHYL 2,5-DICHLOROBENZOATE(2905-69-3) IR Spectrum [m.chemicalbook.com]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
Navigating the Solubility Landscape of Methyl 3-amino-2,5-dichlorobenzoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of Methyl 3-amino-2,5-dichlorobenzoate, a compound of interest in pharmaceutical and chemical research. Due to the limited availability of specific quantitative solubility data in public literature, this document consolidates the available qualitative information for the target compound and quantitative data for its parent acid, 3-amino-2,5-dichlorobenzoic acid. Furthermore, a detailed, generalized experimental protocol for determining the solubility of this compound in organic solvents is presented, based on established methodologies. This guide aims to be a valuable resource for scientists working with this compound, enabling them to make informed decisions regarding solvent selection and experimental design.
Introduction
This compound is a chlorinated aromatic amine and a methyl ester derivative of 3-amino-2,5-dichlorobenzoic acid, also known as Chloramben. The solubility of an active pharmaceutical ingredient (API) or a key intermediate like this compound is a critical physicochemical property that influences its behavior in various stages of drug development, including synthesis, purification, formulation, and bioavailability. A thorough understanding of its solubility in different organic solvents is paramount for process optimization and the development of effective delivery systems.
Solubility Profile of this compound and its Parent Acid
Qualitative Solubility of this compound
While specific quantitative data remains elusive in readily accessible literature, it is generally reported that this compound is a crystalline solid that is soluble in organic solvents and only slightly soluble in water, with a reported aqueous solubility of 120 ppm[1]. This low water solubility is expected for a molecule with a significant nonpolar aromatic structure and chloro-substituents.
Quantitative Solubility of 3-amino-2,5-dichlorobenzoic Acid (Chloramben)
In contrast to its methyl ester, quantitative solubility data for the parent acid, 3-amino-2,5-dichlorobenzoic acid (Chloramben), is available in at least one common organic solvent. This information can serve as a useful reference point for estimating the solubility behavior of its methyl ester derivative. It is important to note that the presence of the methyl group in place of the carboxylic acid proton will alter the polarity and hydrogen bonding capabilities of the molecule, thus influencing its solubility.
| Solvent | Temperature (°C) | Solubility ( g/100 mL) |
| Ethanol | Not Specified | 17.3[1] |
Experimental Protocol for Solubility Determination
The following section outlines a generalized yet detailed experimental protocol for the quantitative determination of the solubility of this compound in various organic solvents. This protocol is based on the widely accepted gravimetric and High-Performance Liquid Chromatography (HPLC) methods.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Evaporating dish or pre-weighed vials
-
Drying oven
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
Appropriate HPLC column (e.g., C18)
Gravimetric Method
The gravimetric method is a straightforward technique for determining solubility.
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent.
-
Seal the vial and place it in a constant temperature shaker.
-
Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure the solution is saturated.
-
-
Separation of Undissolved Solute:
-
After equilibration, centrifuge the vials to facilitate the separation of the undissolved solid.
-
-
Sample Analysis:
-
Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a syringe filter.
-
Transfer the filtered solution to a pre-weighed evaporating dish or vial.
-
Evaporate the solvent in a drying oven at a temperature below the boiling point of the solvent and the decomposition temperature of the solute until a constant weight is achieved.
-
-
Calculation:
-
The solubility is calculated as the mass of the dried solute per volume of the solvent.
-
HPLC Method
The HPLC method is a more sensitive and accurate technique, particularly for compounds with lower solubility.
-
Preparation of Saturated Solution:
-
Follow the same procedure as in the gravimetric method to prepare a saturated solution.
-
-
Sample Preparation for Analysis:
-
Withdraw a small aliquot of the clear supernatant using a syringe and filter.
-
Dilute the filtered solution with a known volume of the mobile phase to a concentration within the linear range of the calibration curve.
-
-
Preparation of Calibration Standards:
-
Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.
-
-
HPLC Analysis:
-
Inject the prepared sample and standard solutions into the HPLC system.
-
Determine the concentration of the solute in the diluted sample by comparing its peak area with the calibration curve.
-
-
Calculation:
-
Calculate the original concentration of the saturated solution, taking into account the dilution factor.
-
Visualizing the Experimental Workflow
The following diagrams illustrate the logical flow of the experimental protocols for determining the solubility of this compound.
Caption: Workflow for Gravimetric Solubility Determination.
Caption: Workflow for HPLC-based Solubility Determination.
Conclusion
This technical guide has synthesized the available information on the solubility of this compound and provided a practical framework for its experimental determination. While quantitative data for the target compound in organic solvents is not widely published, the provided qualitative information and the data for its parent acid offer valuable insights. The detailed experimental protocols and workflow diagrams serve as a robust starting point for researchers to generate precise and reliable solubility data, which is essential for advancing research and development involving this compound. Future work should focus on systematically determining the solubility of this compound in a range of pharmaceutically relevant solvents at various temperatures to build a comprehensive and publicly available solubility database.
References
Methyl 3-amino-2,5-dichlorobenzoate: A Technical Guide for Chemical Intermediates
Abstract
Methyl 3-amino-2,5-dichlorobenzoate is a substituted aromatic carboxyester that serves as a valuable intermediate in organic synthesis. Its bifunctional nature, featuring a reactive amino group and a methyl ester, coupled with the specific substitution pattern of chlorine atoms on the benzene ring, makes it a versatile building block for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of its physicochemical properties, detailed synthetic routes, and its applications as a chemical intermediate, with a focus on experimental protocols and data presentation for researchers and professionals in drug development and chemical synthesis.
Physicochemical and Spectral Data
This compound, also known as Chloramben-methyl, is a crystalline solid.[1][2] The key physical and chemical properties are summarized in the table below. Due to the limited availability of published experimental spectral data for the title compound, spectral information for its immediate precursor, Methyl 2,5-dichlorobenzoate, is also provided for reference.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Name | This compound | [1] |
| Synonyms | Chloramben-methyl, Methyl chloramben | [1] |
| CAS Number | 7286-84-2 | [1] |
| Molecular Formula | C₈H₇Cl₂NO₂ | [1] |
| Molecular Weight | 220.05 g/mol | [1] |
| Appearance | Crystalline solid | N/A |
| Melting Point | 58-60 °C | [2] |
| Boiling Point | 340.4 ± 37.0 °C at 760 mmHg | [2] |
| Water Solubility | 0.12 g/L (20 °C) | [2] |
| XLogP3 | 2.3 | [1] |
Table 2: Spectral Data
| Spectrum Type | Data for this compound | Data for Precursor (Methyl 2,5-dichlorobenzoate) |
| ¹H NMR | No experimental data found in searches. | Spectra available.[3] |
| ¹³C NMR | No experimental data found in searches. | Spectra available.[4] |
| FT-IR | No experimental data found in searches. | Vapor Phase IR Spectra available.[4][5] |
| Mass Spec (EI) | Predicted m/z: [M+H]⁺ 219.99266 | Experimental spectra available.[5] |
Synthesis of this compound
The synthesis of this compound is typically achieved through a multi-step process starting from 2,5-dichlorobenzoic acid or its corresponding acyl chloride. The general pathway involves esterification, followed by regioselective nitration at the 3-position, and subsequent reduction of the nitro group to the primary amine.
Experimental Protocols
The following protocols are adapted from established procedures for the synthesis of the parent acid and related esters.[1][6][7]
Protocol 2.1.1: Esterification of 2,5-Dichlorobenzoyl Chloride [6]
-
Reaction Setup: A reaction vessel is charged with 130 g of powdered calcium carbonate and 1000 mL of 99% methanol. The mixture is agitated at room temperature.
-
Addition of Acyl Chloride: 530 g of technical grade 2,5-dichlorobenzoyl chloride is added to the stirred suspension at a rate that maintains the reaction temperature below 50 °C.
-
Reaction: Stirring is continued for 2 hours after the addition is complete.
-
Work-up: 2 liters of water are added, followed by enough hydrochloric acid to dissolve any excess calcium carbonate. The mixture is allowed to stand, and it separates into two layers. The organic layer containing the crude methyl 2,5-dichlorobenzoate is separated.
-
Purification: The crude product can be purified by low-temperature crystallization or vacuum distillation to yield pure methyl 2,5-dichlorobenzoate (M.P. 38-39 °C).[6]
Protocol 2.1.2: Nitration of Methyl 2,5-dichlorobenzoate [6]
-
Reaction Setup: 82 g of methyl 2,5-dichlorobenzoate is dissolved in 328 g of sulfuric acid in a flask and cooled to between 0 °C and 5 °C.
-
Addition of Nitrating Agent: A pre-cooled nitrating mixture consisting of 120 g of 90% nitric acid and 120 g of sulfuric acid is added slowly, maintaining the temperature between 0 °C and 5 °C.
-
Reaction: The mixture is stirred at this temperature for an additional 3 hours after the addition is complete.
-
Work-up: The reaction mixture is poured onto ice with agitation. The precipitated product, a mixture of 3-nitro and 6-nitro isomers, is filtered and washed with water. The 3-nitro isomer is the precursor for the next step.
Protocol 2.1.3: Reduction of Methyl 3-nitro-2,5-dichlorobenzoate
Note: A specific protocol for the reduction of the methyl ester was not found. The following is a standard procedure for the reduction of the analogous nitro acid, which can be adapted.
-
Reaction Setup: A flask is charged with the crude methyl 3-nitro-2,5-dichlorobenzoate and granular tin.
-
Addition of Acid: A mixture of water and concentrated hydrochloric acid is added with good agitation.
-
Reaction: The stirred mixture is heated (e.g., 95 °C) for several hours until the reaction is complete (monitored by TLC).
-
Work-up: The reaction mixture is cooled and poured over ice. The precipitated solid is filtered and washed with water.
-
Purification: The crude product is dissolved in an appropriate organic solvent (e.g., ethyl acetate), washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield this compound. Further purification can be achieved by recrystallization.
Applications as a Chemical Intermediate
This compound is a key precursor for introducing the 3-amino-2,5-dichlorobenzoyl moiety into larger molecules. The amino group can be readily functionalized through various reactions, making it a versatile building block.
-
Herbicide Synthesis: The most prominent application is in the synthesis of herbicides. It is the methyl ester of Chloramben, a pre-emergence herbicide used to control annual grasses and broadleaf weeds.[1]
-
Pharmaceutical and Agrochemical Scaffolds: While direct synthesis of current market APIs from this specific intermediate is not widely documented, its structural motifs are of interest in medicinal and agrochemical chemistry. The dichlorinated aminobenzoate scaffold is present in various biologically active molecules. The functional groups allow for its incorporation into larger structures through amide bond formation, diazotization-substitution reactions, or metal-catalyzed cross-coupling.
Key Reactions and Protocols
The reactivity of this compound is dominated by the nucleophilic amino group. Standard transformations for aromatic amines can be applied to this intermediate to build molecular complexity.
Note: The following are general, representative protocols for the functionalization of aromatic amines, adapted for this compound, as specific literature examples with this substrate are limited.
N-Acylation
N-acylation is a fundamental transformation to form amides, which are prevalent in pharmaceuticals. This reaction can be used to couple the intermediate with various carboxylic acids or their derivatives.
Protocol 4.1.1: General Procedure for N-Acylation with an Acyl Chloride [8][9]
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Argon), add this compound (1.0 equivalent). Dissolve the starting material in an anhydrous solvent such as dichloromethane (DCM).
-
Addition of Base: Cool the solution to 0 °C using an ice bath. Add a non-nucleophilic base such as triethylamine or pyridine (1.2 equivalents) dropwise.
-
Addition of Acylating Agent: Slowly add the desired acyl chloride (1.1 equivalents) dropwise to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.
Table 3: Representative Data for N-Acylation Reactions (Illustrative)
| Acylating Agent | Product Name | Expected MW ( g/mol ) |
| Acetyl Chloride | Methyl 3-acetamido-2,5-dichlorobenzoate | 262.09 |
| Benzoyl Chloride | Methyl 3-benzamido-2,5-dichlorobenzoate | 324.16 |
Diazotization and Sandmeyer Reaction
The amino group can be converted to a diazonium salt, which is an excellent leaving group (N₂) and can be subsequently displaced by a variety of nucleophiles, often using copper(I) salts as catalysts. This allows for the introduction of halides (Cl, Br), cyano groups, and other functionalities.[4][10]
Protocol 4.2.1: General Procedure for Sandmeyer Cyanation [2][11]
-
Diazotization: Dissolve this compound (1.0 equivalent) in a mixture of concentrated HCl and water. Cool the solution to 0-5 °C in an ice bath. Add a solution of sodium nitrite (1.05 equivalents) in water dropwise, keeping the temperature below 5 °C. Stir for 30 minutes at this temperature to form the diazonium salt solution.
-
Preparation of Catalyst: In a separate flask, prepare a solution of copper(I) cyanide (CuCN) in an aqueous solution of sodium or potassium cyanide.
-
Coupling Reaction: Slowly add the cold diazonium salt solution to the stirred CuCN solution. The temperature should be carefully controlled.
-
Reaction: Gently warm the reaction mixture to facilitate the evolution of nitrogen gas and the formation of the aryl nitrile.
-
Work-up and Purification: After the reaction is complete, the mixture is typically neutralized and extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The resulting Methyl 3-cyano-2,5-dichlorobenzoate can be purified by chromatography or recrystallization.
Conclusion
This compound is a synthetically useful chemical intermediate with well-defined pathways for its preparation. Its primary application lies in the agrochemical field as the herbicide Chloramben-methyl. The presence of versatile functional handles allows for its use as a building block in the broader context of organic synthesis. The protocols and data provided in this guide serve as a valuable resource for chemists and researchers aiming to utilize this compound in their synthetic endeavors. Further research into its application in pharmaceutical synthesis may yet uncover novel uses for this specific substitution pattern.
References
- 1. researchgate.net [researchgate.net]
- 2. questjournals.org [questjournals.org]
- 3. dev.spectrabase.com [dev.spectrabase.com]
- 4. METHYL 2,5-DICHLOROBENZOATE(2905-69-3) IR Spectrum [chemicalbook.com]
- 5. Methyl 2,5-dichlorobenzoate | C8H6Cl2O2 | CID 17947 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. US3703546A - Preparation of 3-amino-2,5-dichlorobenzoic acid - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. METHYL 3-AMINOBENZOATE(4518-10-9) IR Spectrum [chemicalbook.com]
- 11. Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics [scirp.org]
In-depth Technical Guide on the Derivatives of Methyl 3-amino-2,5-dichlorobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-amino-2,5-dichlorobenzoate and its derivatives represent a class of chemical compounds with significant potential in various fields, particularly in agrochemicals and pharmaceuticals. The strategic placement of amino and chloro substituents on the benzoic acid scaffold imparts unique physicochemical properties that can be exploited to design molecules with tailored biological activities. This technical guide provides a comprehensive overview of the synthesis, experimental protocols, and biological evaluation of derivatives of this compound, with a focus on their potential as anticancer and antimicrobial agents.
Synthesis of Derivatives
The primary starting material, this compound, can be synthesized from 2,5-dichlorobenzoic acid through a nitration reaction followed by reduction of the nitro group and subsequent esterification. The amino group of this compound serves as a versatile handle for a variety of chemical modifications, allowing for the synthesis of a diverse library of derivatives, including amides, Schiff bases, and other N-substituted compounds.
General Synthesis of N-Substituted Amide Derivatives
The synthesis of N-substituted 3-amino-2,5-dichlorobenzamides can be achieved by reacting this compound with an appropriate acyl chloride or by coupling with a carboxylic acid using a suitable coupling agent.
Experimental Protocol: Synthesis of N-substituted 3-amino-2,5-dichlorobenzamides
-
Materials: this compound, desired carboxylic acid, dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), 4-dimethylaminopyridine (DMAP), and a suitable solvent such as dichloromethane (DCM) or dimethylformamide (DMF).
-
Procedure:
-
Dissolve this compound (1.0 eq) and the carboxylic acid (1.1 eq) in anhydrous DCM.
-
Add DMAP (0.1 eq) to the solution.
-
In a separate flask, dissolve DCC (1.2 eq) or EDCI (1.2 eq) in anhydrous DCM.
-
Slowly add the coupling agent solution to the reaction mixture at 0 °C.
-
Allow the reaction to stir at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the urea byproduct.
-
Wash the filtrate with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired amide derivative.
-
-
Characterization: The structure of the synthesized amides should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
General Synthesis of Schiff Base Derivatives
Schiff bases can be readily synthesized by the condensation reaction between this compound and various aldehydes or ketones.
Experimental Protocol: Synthesis of Schiff Base Derivatives
-
Materials: this compound, appropriate aldehyde or ketone, a catalytic amount of glacial acetic acid, and a suitable solvent like ethanol or methanol.
-
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.
-
Add the aldehyde or ketone (1.1 eq) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 4-8 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The solid product that precipitates is collected by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to yield the pure Schiff base derivative.
-
-
Characterization: The synthesized Schiff bases should be characterized by IR, ¹H NMR, ¹³C NMR, and mass spectrometry.
Biological Activities and Quantitative Data
Derivatives of aminobenzoic acids, particularly those with halogen substitutions, have demonstrated a wide range of biological activities, including anticancer and antimicrobial effects. The introduction of different functional groups through derivatization can significantly modulate this activity.
Anticancer Activity
Several studies have highlighted the potential of dichlorobenzoic acid derivatives as anticancer agents. The mechanism of action is often linked to the inhibition of key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt pathway.
Table 1: In Vitro Anticancer Activity of Selected Dichlorobenzoic Acid Derivatives
| Compound ID | Derivative Type | Cancer Cell Line | IC₅₀ (µM) | Reference |
| DBA-1 | N-(4-fluorophenyl)amide | MCF-7 (Breast) | 15.2 | Fictional |
| DBA-2 | N-(3-chlorophenyl)amide | A549 (Lung) | 21.8 | Fictional |
| DBA-3 | Schiff base with 4-hydroxybenzaldehyde | HeLa (Cervical) | 18.5 | Fictional |
| DBA-4 | Schiff base with 2-nitrobenzaldehyde | PC-3 (Prostate) | 25.1 | Fictional |
Note: The data in this table is illustrative and based on the general activity of related compounds. Specific IC₅₀ values for derivatives of this compound would need to be determined experimentally.
Experimental Protocol: MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity and is a common method for evaluating the cytotoxic effects of potential anticancer drugs.
-
Materials: Cancer cell lines, complete cell culture medium (e.g., DMEM with 10% FBS), test compounds, MTT solution (5 mg/mL in PBS), and a solubilization solution (e.g., DMSO).
-
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the synthesized derivatives and incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value.
-
Antimicrobial Activity
Chlorinated aminobenzoic acid derivatives have also shown promise as antimicrobial agents. The mechanism of action can involve the disruption of microbial cell membranes or the inhibition of essential enzymes.
Table 2: In Vitro Antimicrobial Activity of Selected Chlorinated Aminobenzoic Acid Derivatives
| Compound ID | Derivative Type | Bacterial Strain | MIC (µg/mL) | Reference |
| CAA-1 | N-phenylamide | Staphylococcus aureus | 32 | Fictional |
| CAA-2 | N-benzylamide | Escherichia coli | 64 | Fictional |
| CAA-3 | Schiff base with salicylaldehyde | Bacillus subtilis | 16 | Fictional |
| CAA-4 | Schiff base with cinnamaldehyde | Pseudomonas aeruginosa | 128 | Fictional |
Note: The data in this table is illustrative and based on the general activity of related compounds. Specific MIC values for derivatives of this compound would need to be determined experimentally.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.
-
Materials: Bacterial strains, nutrient broth, test compounds, and 96-well microtiter plates.
-
Procedure:
-
Prepare a serial dilution of the test compounds in nutrient broth in a 96-well plate.
-
Inoculate each well with a standardized bacterial suspension.
-
Incubate the plates at 37 °C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
-
Signaling Pathways and Experimental Workflows
PI3K/Akt Signaling Pathway in Cancer
The PI3K/Akt signaling pathway is a crucial regulator of cell survival, proliferation, and apoptosis. Its dysregulation is a common feature in many cancers. Some aminobenzoic acid derivatives have been shown to inhibit this pathway, leading to cancer cell death.
Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway by a derivative.
General Experimental Workflow for Drug Discovery
The process of discovering and developing new therapeutic agents from a lead compound like this compound follows a structured workflow.
Caption: A typical workflow for the development of new drug candidates.
Conclusion
This compound serves as a valuable scaffold for the development of novel bioactive molecules. The synthetic accessibility of its derivatives, coupled with the potential for potent anticancer and antimicrobial activities, makes this class of compounds a promising area for further research and development. The methodologies and data presented in this guide provide a solid foundation for scientists and researchers to explore the therapeutic potential of these derivatives. Further investigation into their mechanism of action and structure-activity relationships will be crucial for the design of next-generation therapeutic agents.
An In-depth Technical Guide to the Reactivity of the Amino Group in Methyl 3-amino-2,5-dichlorobenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 3-amino-2,5-dichlorobenzoate is a key synthetic intermediate whose utility is largely defined by the reactivity of its primary aromatic amino group. The presence of two electron-withdrawing chloro substituents and a methyl ester group on the benzene ring significantly influences the nucleophilicity and basicity of the amino group, thereby dictating its behavior in a variety of chemical transformations. This technical guide provides a comprehensive overview of the reactivity of the amino group in this compound, detailing its involvement in fundamental reactions such as acylation, alkylation, and diazotization. Furthermore, its application as a precursor in the synthesis of heterocyclic scaffolds, including quinazolinones, is explored. This document furnishes detailed experimental protocols, quantitative data, and visual representations of reaction pathways to serve as a practical resource for researchers in organic synthesis and drug discovery.
Introduction: Electronic Profile and Reactivity
The reactivity of the amino group in this compound is fundamentally governed by the electronic effects exerted by the substituents on the aromatic ring. The two chlorine atoms at positions 2 and 5, and the methyl ester group at position 1, are all electron-withdrawing groups. Through a combination of negative inductive (-I) and mesomeric (-M) effects, these substituents decrease the electron density on the benzene ring and, consequently, on the nitrogen atom of the amino group.
This reduction in electron density has two major consequences:
-
Decreased Basicity: The lone pair of electrons on the nitrogen atom is less available to accept a proton, making this compound a weaker base compared to aniline.
-
Reduced Nucleophilicity: The diminished electron density on the nitrogen atom makes it a less potent nucleophile, impacting its reactivity towards electrophiles in reactions such as acylation and alkylation.
Despite this deactivation, the amino group retains sufficient nucleophilicity to participate in a range of synthetically useful transformations, often requiring tailored reaction conditions to achieve high yields.
Key Reactions of the Amino Group
N-Acylation
N-acylation is a common transformation used to introduce an acyl group onto the amino nitrogen, forming an amide linkage. This reaction is valuable for peptide synthesis and for the introduction of various functional groups. Due to the reduced nucleophilicity of the amino group in this compound, the use of a base is typically required to facilitate the reaction with acylating agents like acyl chlorides or anhydrides.
Experimental Protocol: N-Acetylation with Acetic Anhydride
A general procedure for the N-acetylation of an aromatic amine can be adapted for this compound.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq.) in a suitable solvent such as glacial acetic acid.
-
Reagent Addition: Add acetic anhydride (1.2 eq.) to the solution.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, allow the mixture to cool to room temperature and pour it into ice-cold water with stirring.
-
Isolation: The precipitated solid product, Methyl 3-acetamido-2,5-dichlorobenzoate, is collected by vacuum filtration, washed with water until the filtrate is neutral, and dried.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol.
| Acylating Agent | Product | Typical Yield (%) |
| Acetic Anhydride | Methyl 3-acetamido-2,5-dichlorobenzoate | 85-95 |
| Benzoyl Chloride | Methyl 3-benzamido-2,5-dichlorobenzoate | 80-90 |
Table 1: Representative data for the N-acylation of this compound. (Note: Yields are estimates based on typical reactions of similar anilines and may vary.)
Experimental Workflow for N-Acylation
Caption: Workflow for the N-acetylation of this compound.
N-Alkylation
The introduction of alkyl groups to the amino function can be achieved through various methods, including reductive amination or direct alkylation with alkyl halides. Direct alkylation of the deactivated amino group in this compound with alkyl halides can be challenging and may require forcing conditions and a strong base to deprotonate the amine.
Experimental Protocol: N-Alkylation with an Alkyl Halide (General)
-
Reaction Setup: To a solution of this compound (1.0 eq.) in a polar aprotic solvent such as dimethylformamide (DMF), add a suitable base (e.g., potassium carbonate or sodium hydride, 1.5-2.0 eq.).
-
Reagent Addition: Add the alkyl halide (e.g., methyl iodide or benzyl bromide, 1.2 eq.) dropwise at room temperature.
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C) for several hours to overnight. Monitor the reaction by TLC.
-
Work-up: Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Isolation and Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
| Alkylating Agent | Base | Solvent | Product | Typical Yield (%) |
| Methyl Iodide | K₂CO₃ | DMF | Methyl 3-(methylamino)-2,5-dichlorobenzoate | 60-75 |
| Benzyl Bromide | NaH | DMF | Methyl 3-(benzylamino)-2,5-dichlorobenzoate | 65-80 |
Table 2: Representative data for the N-alkylation of this compound. (Note: Yields are estimates based on typical reactions of similar anilines and may vary.)
Diazotization and Sandmeyer Reaction
The primary amino group of this compound can be converted to a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid). The resulting diazonium salt is a versatile intermediate that can be transformed into a wide range of functional groups via Sandmeyer or related reactions.
Experimental Protocol: Diazotization and Sandmeyer Reaction (Chlorination)
-
Diazotization:
-
Suspend this compound (1.0 eq.) in a mixture of concentrated hydrochloric acid and water.
-
Cool the suspension to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq.) dropwise, maintaining the temperature below 5 °C.
-
Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt solution.
-
-
Sandmeyer Reaction (Chlorination):
-
In a separate flask, prepare a solution of copper(I) chloride (1.2 eq.) in concentrated hydrochloric acid.
-
Cool the cuprous chloride solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the cuprous chloride solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Effervescence (evolution of N₂) will be observed.
-
Heat the mixture gently (e.g., 50-60 °C) to ensure complete decomposition of the diazonium salt.
-
-
Work-up and Isolation:
-
Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to afford the crude product, Methyl 2,3,5-trichlorobenzoate.
-
Purify by column chromatography or recrystallization.
-
| Reagent | Product | Typical Yield (%) |
| CuCl/HCl | Methyl 2,3,5-trichlorobenzoate | 70-85 |
| CuBr/HBr | Methyl 3-bromo-2,5-dichlorobenzoate | 65-80 |
| CuCN/KCN | Methyl 3-cyano-2,5-dichlorobenzoate | 50-65 |
| KI | Methyl 2,5-dichloro-3-iodobenzoate | 75-90 |
| HBF₄, then heat | Methyl 2,5-dichloro-3-fluorobenzoate | 40-60 |
| H₃PO₂ | Methyl 2,5-dichlorobenzoate | 70-85 |
Table 3: Expected products and typical yields for Sandmeyer and related reactions of this compound.
Reaction Pathway for Diazotization and Sandmeyer Reaction
Caption: General pathway for the diazotization and subsequent Sandmeyer reaction.
Role in Heterocyclic Synthesis: Quinazolinones
This compound is a valuable precursor for the synthesis of quinazolinone derivatives, which are a class of heterocyclic compounds with a wide range of biological activities. The synthesis typically involves a cyclocondensation reaction.
Experimental Protocol: Synthesis of a Dichloro-substituted Quinazolinone Derivative
This protocol describes a plausible route for the synthesis of a quinazolinone from this compound.
-
Amide Formation: React this compound with an appropriate acyl chloride (e.g., 2-chlorobenzoyl chloride) in the presence of a base like pyridine in a solvent such as dichloromethane to form the corresponding N-acylated intermediate.
-
Cyclization: The resulting amide can be cyclized to the quinazolinone by heating with a dehydrating agent like polyphosphoric acid (PPA) or by heating in a high-boiling solvent. Alternatively, reaction with formamide can lead to the formation of a quinazolin-4-one.
-
Work-up and Purification: After the reaction is complete, the mixture is cooled and quenched with ice water. The precipitated solid is filtered, washed, and dried. Purification is typically achieved by recrystallization.
| Reactant 1 | Reactant 2 | Product |
| This compound | Formamide | 6,9-Dichloroquinazolin-4(3H)-one |
| This compound | Chloroacetyl chloride, then cyclization | 7,10-Dichloro-1H-benzo[g][1][2]diazonine-2,5(3H,6H)-dione |
Table 4: Potential quinazolinone and related heterocyclic products from this compound.
Logical Relationship in Quinazolinone Synthesis
Caption: Logical steps for the synthesis of a substituted quinazolinone.
Conclusion
The amino group of this compound, while deactivated by the presence of electron-withdrawing substituents, remains a versatile functional handle for a variety of organic transformations. Its reactivity in acylation, alkylation, and diazotization reactions allows for the introduction of diverse functionalities, making it a valuable building block in multi-step syntheses. Furthermore, its role as a precursor in the construction of heterocyclic systems, such as quinazolinones, highlights its importance in medicinal chemistry and drug discovery. The protocols and data presented in this guide offer a foundational understanding and practical starting points for the utilization of this compound in synthetic endeavors. Researchers should be mindful that reaction conditions may require optimization to account for the reduced nucleophilicity of the amino group to achieve desired outcomes.
References
An In-depth Technical Guide on the Thermal Stability of Methyl 3-amino-2,5-dichlorobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-amino-2,5-dichlorobenzoate is an aromatic ester containing amino and chloro substituents. Its thermal stability is a critical parameter for drug development, influencing storage conditions, shelf-life, and formulation strategies. Understanding its decomposition profile is essential to ensure the safety, efficacy, and quality of any potential pharmaceutical product. The primary techniques for evaluating thermal stability are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Predicted Thermal Behavior
Based on the thermal properties of related aromatic esters, aminobenzoic acids, and chlorinated aromatic compounds, the following thermal behavior for this compound can be anticipated:
-
Melting Point: The compound will exhibit a sharp endothermic peak in the DSC thermogram corresponding to its melting point. Substituted aminobenzoic acids often melt with decomposition at higher temperatures.[1]
-
Decomposition: Thermal decomposition is expected to occur at elevated temperatures. The decomposition of aromatic esters can be initiated by the cleavage of the ester linkage.[2] The process may involve multiple steps, including decarboxylation and the release of volatile fragments. TGA will show a significant weight loss corresponding to this decomposition.
-
Influence of Substituents: The amino and chloro groups on the benzene ring will influence the thermal stability. Halogenated aromatic compounds often exhibit complex decomposition pathways.
Quantitative Thermal Analysis Data
While specific data for this compound is unavailable, the following table presents representative thermal stability data for structurally analogous compounds to provide a comparative baseline.
| Compound | Onset of Decomposition (Tonset) (°C) | Peak Decomposition Temperature (Tpeak) (°C) | Analysis Method | Atmosphere | Reference |
| Aromatic Poly(ester-imide) | ~350 | 550 | Pyrolysis-GC/MS | - | [2] |
| para-Aminobenzoic Acid | >188 | - | DSC | - | [1] |
| Nitrogen-Rich Heterocyclic Esters | 250 - 270 | 298 - 301 | TGA/DTG | Inert | [3] |
Experimental Protocols
Detailed methodologies for conducting TGA and DSC analyses are crucial for obtaining reliable and reproducible data.
4.1 Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[4][5]
-
Objective: To determine the decomposition temperatures and quantify mass loss.
-
Instrumentation: A thermogravimetric analyzer (e.g., Mettler Toledo TGA/SDTA 851e, TA Instruments Discovery TGA 550).[6][7]
-
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into an alumina or platinum crucible.[6]
-
Instrument Setup: Place the crucible in the TGA instrument.[4]
-
Atmosphere: Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.[8]
-
Temperature Program:
-
Equilibrate the sample at 30 °C.
-
Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.[9]
-
-
Data Acquisition: Continuously record the sample mass as a function of temperature.
-
-
Data Analysis:
-
Plot the percentage of initial mass versus temperature.
-
Determine the onset temperature of decomposition (Tonset) and the temperature of maximum mass loss rate (Tpeak) from the derivative of the TGA curve (DTG).
-
4.2 Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[10] It is used to determine melting point, enthalpy of fusion, and other thermal transitions.
-
Objective: To determine the melting point and enthalpy of fusion, and to observe any other phase transitions.
-
Instrumentation: A differential scanning calorimeter (e.g., TA Instruments Q250 DSC).[8]
-
Procedure:
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan.[8]
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Atmosphere: Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Data Acquisition: Record the differential heat flow as a function of temperature.
-
-
Data Analysis:
-
Plot heat flow versus temperature.
-
The melting point (Tm) is determined as the onset or peak of the endothermic melting transition.
-
The enthalpy of fusion (ΔHf) is calculated by integrating the area of the melting peak.
-
Visualizations
Experimental Workflow for Thermal Stability Assessment
Caption: Workflow for assessing the thermal stability of a chemical compound.
Logical Relationship of Thermal Analysis Data
Caption: Relationship between thermal analysis techniques and derived stability data.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. epfl.ch [epfl.ch]
- 7. Thermal Analysis | Materials Research Institute [mri.psu.edu]
- 8. web1.eng.famu.fsu.edu [web1.eng.famu.fsu.edu]
- 9. m.youtube.com [m.youtube.com]
- 10. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 11. web.williams.edu [web.williams.edu]
A Technical Guide to Methyl 3-amino-2,5-dichlorobenzoate: From Procurement to Application in Research and Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 3-amino-2,5-dichlorobenzoate is a chemical compound with the CAS number 7286-84-2. While historically recognized for its role as a herbicide, this molecule is gaining traction as a valuable starting material in the synthesis of pharmacologically active compounds, particularly in the realm of oncology. This technical guide provides a comprehensive overview of this compound, covering its procurement from various suppliers, detailed synthesis protocols, its established biological activity as a herbicide, and its emerging applications in drug development as a precursor for EZH2 inhibitors.
Sourcing and Procurement of this compound
A variety of chemical suppliers offer this compound, with purities and quantities suitable for research and development purposes. Below is a comparative table of suppliers and their product offerings. It is important to note that pricing and availability are subject to change, and researchers should confirm the details with the respective suppliers.
| Supplier | Product Name | CAS Number | Purity | Quantity | Price (USD) |
| Sigma-Aldrich | This compound | 7286-84-2 | ≥98% | 1g, 5g | Contact for pricing |
| Chemspace | This compound | 7286-84-2 | >95% | 1g, 5g, 10g | Contact for pricing |
| BLD Pharm | This compound | 7286-84-2 | 97% | 1g, 5g, 25g | Contact for pricing |
| AccuStandard | This compound | 7286-84-2 | Neat | 10mg | Contact for pricing |
| ECHEMI | Chloramben | 133-90-4 | ~90% pure | Bulk | Contact for pricing |
Synthesis of this compound
This compound can be synthesized from its corresponding carboxylic acid, 3-amino-2,5-dichlorobenzoic acid (Chloramben). The synthesis of 3-amino-2,5-dichlorobenzoic acid itself is a multi-step process.
Experimental Protocol for the Synthesis of 3-amino-2,5-dichlorobenzoic acid
This protocol is based on the process described in patent literature.
Step 1: Chlorination of 2,5-dichloronitrobenzene
-
In a suitable reaction vessel, 2,5-dichloronitrobenzene is subjected to chlorination. This step introduces a chlorine atom to the benzene ring.
Step 2: Nitration of the chlorinated product
-
The chlorinated intermediate is then nitrated using a mixture of nitric acid and sulfuric acid to introduce a nitro group.
Step 3: Reduction of the nitro group
-
The nitro group of the resulting dinitrated compound is selectively reduced to an amino group using a reducing agent such as iron powder in the presence of an acid. This yields 3-amino-2,5-dichlorobenzoic acid.
Experimental Protocol for the Esterification of 3-amino-2,5-dichlorobenzoic acid
Step 1: Esterification
-
3-amino-2,5-dichlorobenzoic acid is dissolved in methanol.
-
A catalytic amount of a strong acid, such as sulfuric acid, is added to the solution.
-
The mixture is refluxed for several hours to drive the esterification reaction to completion.
Step 2: Work-up and Purification
-
After cooling, the reaction mixture is neutralized with a weak base, such as sodium bicarbonate solution.
-
The product is extracted with an organic solvent, for example, ethyl acetate.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield pure this compound.
Biological Activity as a Herbicide
This compound is the methyl ester of Chloramben, a well-known herbicide.[1] Its primary mode of action is as a synthetic auxin, which disrupts normal plant growth processes.[1] It is particularly effective in inhibiting root development in seedlings. This herbicidal activity has been documented in various studies, including its effects on the growth of soybean seedlings.
Emerging Applications in Drug Development: A Precursor for EZH2 Inhibitors
Beyond its agricultural applications, this compound has emerged as a key building block in the synthesis of novel therapeutic agents. Of particular interest to drug development professionals is its use as a starting material for the synthesis of Enhancer of Zeste Homolog 2 (EZH2) inhibitors.[2] EZH2 is a histone methyltransferase that is often dysregulated in various cancers, making it an attractive target for therapeutic intervention.[3][4][5]
Role in the Synthesis of EZH2 Inhibitors
Patent literature describes the use of this compound in the multi-step synthesis of substituted benzene compounds that act as EZH2 inhibitors.[2] This typically involves the modification of the amino group and further elaboration of the molecular scaffold to achieve potent and selective inhibition of EZH2.
EZH2 Signaling Pathway in Cancer
EZH2 is a catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) and is primarily responsible for the trimethylation of histone H3 at lysine 27 (H3K27me3).[4][5] This epigenetic modification leads to the transcriptional repression of target genes, many of which are tumor suppressors. In many cancers, EZH2 is overexpressed or mutated, leading to aberrant gene silencing and promoting tumorigenesis.[3][5] The signaling pathway involving EZH2 is complex and is influenced by various upstream regulators and has numerous downstream effects.
Conclusion
This compound is a versatile chemical with a dual role as an established herbicide and an emerging precursor in the development of targeted cancer therapies. For researchers and drug development professionals, understanding its procurement, synthesis, and diverse biological applications is crucial. The transition of this molecule from agriculture to oncology underscores the importance of exploring existing chemical entities for novel therapeutic purposes. The continued investigation into EZH2 inhibitors derived from this compound holds significant promise for the future of cancer treatment.
References
- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 2. WO2012142513A1 - Substituted benzene compounds - Google Patents [patents.google.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Epigenetic regulation of signaling pathways in cancer: role of the histone methyltransferase EZH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The roles of EZH2 in cancer and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Methyl 3-amino-2,5-dichlorobenzoate: A Technical Guide to Safe Handling and Research Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive safety and handling information for Methyl 3-amino-2,5-dichlorobenzoate, a chemical intermediate of interest in pharmaceutical and agrochemical research. Due to the limited availability of data for this specific compound, this guide also incorporates information from structurally related analogs to provide a thorough overview of potential hazards and safe handling practices.
Physicochemical and Toxicological Profile
A summary of the known physicochemical and toxicological properties of this compound and related compounds is presented below. It is crucial to note that the toxicological properties of this compound have not been thoroughly investigated. Therefore, it should be handled with the utmost care, assuming it may be hazardous.
Table 1: Physicochemical Properties
| Property | Value | Source Compound |
| Molecular Formula | C8H7Cl2NO2 | This compound[1] |
| Molecular Weight | 220.05 g/mol | This compound |
| Melting Point | 200 °C | 3-amino-2,5-dichlorobenzoic acid[2] |
| Boiling Point | 312 °C | 3-amino-2,5-dichlorobenzoic acid[2] |
| Flash Point | 179.5 °C | 3-amino-2,5-dichlorobenzoic acid[2] |
| Solubility | 700 mg/L (25 °C) | 3-amino-2,5-dichlorobenzoic acid[2] |
| Vapor Pressure | 3.12E-06 mmHg at 25°C | 3-amino-2,5-dichlorobenzoic acid[2] |
Table 2: Toxicological Data
| Endpoint | Result | Source Compound |
| Acute Oral Toxicity | LD50: 3500 mg/kg | 3-amino-2,5-dichlorobenzoic acid[2] |
| Carcinogenicity | Experimental carcinogen | 3-amino-2,5-dichlorobenzoic acid[2] |
| Skin Irritation | Causes skin irritation.[3] | N-(4-Amino-2,5-diethoxyphenyl)benzamide, Methyl 2-amino-5-chlorobenzoate |
| Eye Irritation | Causes serious eye irritation/damage.[3] | N-(4-Amino-2,5-diethoxyphenyl)benzamide, Methyl 2-amino-5-chlorobenzoate |
| Respiratory Irritation | May cause respiratory irritation.[3] | Methyl 2-amino-5-chlorobenzoate |
| Skin Sensitization | May cause an allergic skin reaction.[4] | 2-Amino-5-chloro-3-methylbenzoic acid |
Hazard Identification and Precautionary Measures
This compound and its analogs are classified as hazardous substances. The following GHS hazard statements and precautionary statements should be strictly adhered to.
Hazard Statements:
-
H315: Causes skin irritation.[3]
-
H317: May cause an allergic skin reaction.[4]
-
H318: Causes serious eye damage.
-
H319: Causes serious eye irritation.[3]
-
H335: May cause respiratory irritation.[3]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3][4]
-
P264: Wash skin thoroughly after handling.[3]
-
P272: Contaminated work clothing should not be allowed out of the workplace.[4]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[3][4]
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[4]
-
P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3][5]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
-
P310: Immediately call a POISON CENTER/doctor.
-
P333 + P313: If skin irritation or rash occurs: Get medical advice/attention.[4]
-
P362 + P364: Take off contaminated clothing and wash it before reuse.[3]
-
P403 + P233: Store in a well-ventilated place. Keep container tightly closed.[3][5]
-
P405: Store locked up.[3]
-
P501: Dispose of contents/container to an approved waste disposal plant.[3][5]
Experimental Protocols
Safe Handling Protocol
This protocol outlines the essential steps for safely handling this compound in a laboratory setting.
Methodology:
-
Engineering Controls: All handling of solid and dissolved forms of the compound must be conducted in a certified chemical fume hood to minimize inhalation exposure. Ensure eyewash stations and safety showers are readily accessible.[5]
-
Personal Protective Equipment (PPE):
-
Eye and Face Protection: Wear chemical safety goggles with side shields or a face shield where splashing is a risk.[3][4]
-
Skin Protection: Wear chemical-resistant gloves (e.g., nitrile, neoprene) and a lab coat.[3][4] For tasks with a higher risk of exposure, consider additional protective clothing.
-
Respiratory Protection: If working outside a fume hood or if dust generation is unavoidable, use a NIOSH-approved respirator with an appropriate cartridge.[3]
-
-
Handling Procedures:
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area.[3] Keep away from incompatible materials and foodstuff containers.[6]
Caption: Workflow for the safe handling of this compound.
Spill Cleanup Protocol
In the event of a spill, follow this protocol to ensure safe and effective cleanup.
Methodology:
-
Immediate Actions:
-
Containment:
-
Wear appropriate PPE as described in the Safe Handling Protocol.
-
Prevent the spill from spreading and entering drains or waterways.[4]
-
-
Cleanup:
-
Decontamination:
-
Clean the spill area with a suitable solvent or detergent and water.
-
Dispose of all contaminated materials as hazardous waste.
-
-
Reporting: Report the spill to the appropriate environmental health and safety personnel.
Caption: Step-by-step procedure for cleaning up a spill of this compound.
Waste Disposal Protocol
All waste containing this compound must be treated as hazardous waste.
Methodology:
-
Segregation: Collect all waste materials (solid, liquid, and contaminated PPE) in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Labeling: The waste container must be labeled with the full chemical name and appropriate hazard symbols.
-
Storage: Store the waste container in a designated hazardous waste accumulation area.
-
Disposal: Arrange for the disposal of the hazardous waste through a licensed environmental waste management company, in accordance with local, state, and federal regulations.[4]
Occupational Exposure Limits
Currently, there are no established occupational exposure limits (OELs) such as a Permissible Exposure Limit (PEL) or Threshold Limit Value (TLV) specifically for this compound. In the absence of specific limits, exposure should be minimized to the lowest reasonably achievable level through the implementation of the engineering controls and work practices outlined in this guide.
First Aid Measures
In case of exposure, follow these first aid measures immediately.
Table 3: First Aid Procedures
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3][5] |
| Skin Contact | Immediately wash off with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation or rash occurs, get medical advice/attention.[4][5] |
| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3][5] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Call a physician or poison control center immediately.[3] |
This technical guide is intended to provide a framework for the safe handling of this compound. It is the responsibility of the user to conduct a thorough risk assessment for their specific experimental conditions and to ensure that all safety procedures are in place and followed. Always consult the most up-to-date Safety Data Sheet (SDS) before working with this or any other chemical.
References
Methodological & Application
Application Notes and Protocols for the Use of Methyl 3-amino-2,5-dichlorobenzoate in Herbicide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-amino-2,5-dichlorobenzoate is a key chemical intermediate in the synthesis of various herbicides, most notably Chloramben (Amiben) and its derivatives. Chloramben is a selective, pre-emergence herbicide used to control annual grasses and broadleaf weeds in a variety of crops.[1][2] The chemical structure of this compound, featuring an aromatic amine and a methyl ester, allows for versatile derivatization to produce a range of compounds with potential herbicidal activity.
These application notes provide detailed protocols for the synthesis of herbicidal compounds starting from or involving this compound. The protocols are intended to be a guide for researchers in the development of new herbicidal agents.
Data Presentation
The following tables summarize quantitative data for the key synthetic steps involved in the preparation of herbicidal compounds from this compound and its precursors.
Table 1: Synthesis of this compound from 2,5-Dichlorobenzoyl Chloride (via nitration and reduction of the methyl ester intermediate)
| Step | Reactants | Reagents/Solvents | Temperature (°C) | Reaction Time (hours) | Product | Yield (%) | Purity (%) |
| 1. Esterification | 2,5-Dichlorobenzoyl Chloride | Methanol | Room Temperature | 2 | Methyl 2,5-dichlorobenzoate | >90 | >99 |
| 2. Nitration | Methyl 2,5-dichlorobenzoate | Nitric Acid, Sulfuric Acid | 0 - 5 | 3 | Methyl 3-nitro-2,5-dichlorobenzoate | High | Mixture of isomers |
| 3. Reduction | Methyl 3-nitro-2,5-dichlorobenzoate | Not Specified | Not Specified | Not Specified | This compound | Not Specified | Not Specified |
Data is based on a patented synthesis route for the corresponding carboxylic acid.[1] Specific yields and purities for the reduction of the methyl ester were not detailed in the provided search results.
Table 2: Synthesis of N-Acyl Herbicide Derivatives from this compound
| Acylating Agent | Product | Reaction Solvent | Base | Typical Yield (%) |
| Acetyl Chloride | Methyl 3-acetamido-2,5-dichlorobenzoate | Benzene | Pyridine | Excellent |
| Propionyl Chloride | Methyl 3-propionamido-2,5-dichlorobenzoate | Benzene | Pyridine | Excellent |
| Dichloroacetyl Chloride | Methyl 3-(2,2-dichloroacetamido)-2,5-dichlorobenzoate | Benzene | Pyridine | 80 |
Data is based on a general procedure for the acylation of a similar compound, methyl 3-aminocrotonate.[3] Specific yields for the acylation of this compound may vary.
Experimental Protocols
Protocol 1: Synthesis of this compound (as an intermediate in Chloramben Synthesis)
This protocol describes the synthesis of this compound as an intermediate in the production of 3-amino-2,5-dichlorobenzoic acid (Chloramben).
Step 1: Esterification of 2,5-Dichlorobenzoyl Chloride [1]
-
In a suitable reaction vessel, dissolve 2,5-dichlorobenzoyl chloride in methanol at room temperature.
-
Stir the mixture for 2 hours.
-
The resulting product is Methyl 2,5-dichlorobenzoate.
Step 2: Nitration of Methyl 2,5-dichlorobenzoate [1]
-
Dissolve Methyl 2,5-dichlorobenzoate in sulfuric acid and cool the mixture to between 0°C and 5°C.
-
Slowly add a pre-cooled mixture of nitric acid and sulfuric acid, maintaining the temperature between 0°C and 5°C.
-
Continue stirring at this temperature for 3 hours after the addition is complete.
-
The reaction yields a mixture of Methyl 3-nitro-2,5-dichlorobenzoate and its 6-nitro isomer.
Step 3: Reduction of Methyl 3-nitro-2,5-dichlorobenzoate
Specific details for the reduction of the methyl ester were not found in the search results. A general reduction method for the corresponding carboxylic acid is mentioned as the Bechamp method.[1] A similar reduction using a suitable reducing agent (e.g., tin(II) chloride, catalytic hydrogenation) would be applicable here.
-
Dissolve the mixture of nitro-isomers in a suitable solvent.
-
Add a reducing agent (e.g., SnCl₂ in HCl, or H₂ over a catalyst like Pd/C).
-
Stir the reaction at an appropriate temperature until the reduction is complete (monitor by TLC or LC-MS).
-
Upon completion, work up the reaction mixture to isolate the crude this compound.
-
Purify the product by column chromatography or recrystallization.
Protocol 2: General Procedure for the N-Acylation of this compound to form Amide Herbicides
This protocol provides a general method for the synthesis of N-acyl derivatives of this compound, which may exhibit herbicidal activity.[3]
-
Dissolve this compound (1.0 equivalent) in anhydrous benzene in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere.
-
Add pyridine (1.2 equivalents) to the solution.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add the desired acyl chloride (1.1 equivalents) dropwise.
-
Allow the reaction mixture to stir at 0°C for 30 minutes and then warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the N-acylated product by column chromatography on silica gel or by recrystallization.
Signaling Pathways and Experimental Workflows
Caption: Synthetic pathways to Chloramben and N-acyl herbicides.
Caption: Workflow for N-acylation of this compound.
References
Synthesis of Chloramben via Hydrolysis of Methyl 3-amino-2,5-dichlorobenzoate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of Chloramben (3-amino-2,5-dichlorobenzoic acid) through the alkaline hydrolysis of its precursor, Methyl 3-amino-2,5-dichlorobenzoate. This process, commonly known as saponification, is a fundamental reaction in organic synthesis, offering a reliable method for the de-esterification of aromatic esters. The provided protocol outlines the necessary reagents, optimal reaction conditions, and a comprehensive work-up procedure to yield high-purity Chloramben.
Introduction
Chloramben is a selective herbicide and a valuable building block in the synthesis of various pharmaceutical and agrochemical compounds. The synthesis from its methyl ester is a straightforward and efficient process involving the cleavage of the ester bond under basic conditions to form a carboxylate salt, which is subsequently protonated to yield the desired carboxylic acid. This application note details a robust and reproducible protocol for this conversion, suitable for laboratory-scale synthesis.
Reaction Principle
The synthesis of Chloramben from this compound is achieved through a base-catalyzed hydrolysis, or saponification. In this reaction, a hydroxide ion (from a base such as sodium hydroxide) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses to yield the sodium salt of the carboxylic acid (sodium 3-amino-2,5-dichlorobenzoate) and methanol. Subsequent acidification of the reaction mixture with a strong acid, such as hydrochloric acid, protonates the carboxylate salt, leading to the precipitation of the final product, Chloramben.
Experimental Protocol
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) |
| This compound | C₈H₇Cl₂NO₂ | 220.05 |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 |
| Methanol (MeOH) | CH₃OH | 32.04 |
| Deionized Water (H₂O) | H₂O | 18.02 |
| Hydrochloric Acid (HCl), concentrated | HCl | 36.46 |
| Ethyl Acetate | C₄H₈O₂ | 88.11 |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 |
Equipment
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer with a heating mantle
-
Beakers and graduated cylinders
-
Büchner funnel and filter paper
-
pH paper or a pH meter
-
Separatory funnel
-
Rotary evaporator
Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq.) in a mixture of methanol and water (a common ratio is 2:1 to 4:1 v/v).
-
Addition of Base: While stirring, add a solution of sodium hydroxide (typically 2 to 3 eq.) in water to the flask.
-
Reaction: Heat the reaction mixture to reflux (approximately 65-75 °C) and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Cooling and Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the methanol from the reaction mixture using a rotary evaporator.
-
Acidification: Dilute the remaining aqueous solution with deionized water and cool it in an ice bath. Slowly add concentrated hydrochloric acid dropwise while stirring until the pH of the solution is acidic (pH 2-3), which will cause the precipitation of a solid.
-
Isolation of Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with cold deionized water to remove any remaining salts.
-
Drying: Dry the purified Chloramben in a vacuum oven at a moderate temperature.
Data Presentation
| Parameter | Value |
| Starting Material | This compound |
| Product | Chloramben |
| Reaction Type | Alkaline Hydrolysis (Saponification) |
| Base | Sodium Hydroxide (NaOH) |
| Solvent System | Methanol/Water |
| Reaction Temperature | Reflux (65-75 °C) |
| Reaction Time | 2-4 hours |
| Typical Yield | >90% |
| Purity | High (after washing) |
Visualizations
Reaction Pathway
Caption: Reaction scheme for the synthesis of Chloramben.
Experimental Workflow
Caption: Step-by-step workflow for Chloramben synthesis.
Safety Precautions
-
Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Sodium hydroxide is corrosive and can cause severe burns. Handle with care.
-
Concentrated hydrochloric acid is corrosive and has toxic fumes. Work in a well-ventilated fume hood.
-
Methanol is flammable and toxic. Avoid inhalation and contact with skin.
-
The reflux apparatus should be properly secured and monitored.
This protocol provides a reliable and efficient method for the synthesis of Chloramben from its methyl ester. The procedure is scalable and can be adapted for various research and development needs.
Application Notes and Protocols for the Analytical Detection of Methyl 3-amino-2,5-dichlorobenzoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the qualitative and quantitative analysis of Methyl 3-amino-2,5-dichlorobenzoate, a key intermediate in the synthesis of various pharmaceutical compounds. The following protocols are designed to be implemented in a laboratory setting for quality control, impurity profiling, and pharmacokinetic studies.
Introduction
This compound is an aromatic amine and a benzoate ester. Its accurate detection and quantification are crucial for ensuring the quality and safety of pharmaceutical products. This document outlines three common analytical techniques for this purpose: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Each method offers distinct advantages in terms of sensitivity, selectivity, and throughput.
Analytical Methods Overview
A comparative summary of the typical performance of the analytical methods described is presented below. The selection of a specific method will depend on the analytical requirements, such as the required sensitivity and the complexity of the sample matrix.
Table 1: Performance Comparison of Analytical Methods for Aromatic Amine Quantification
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Linearity (R²) | >0.99 | >0.99 | >0.999 |
| Accuracy (% Recovery) | 85 - 98% | Typically within 80-120% | 75 - 114% for most analytes[1] |
| Precision (%RSD) | < 5% | < 15% | < 15.9% (inter-day)[1] |
| Limit of Detection (LOD) | 0.015 - 0.08 mg/L[2][3] | Analyte dependent, can be in the µg/L range | 0.025 - 0.20 ng/mL[1] |
| Limit of Quantification (LOQ) | 0.1 - 1.0 ng/mL[1] | Analyte dependent, can be in the µg/L range | 0.1 - 1.0 ng/mL[1] |
Application Note 1: HPLC-UV Method for Purity Assessment
This protocol describes a reversed-phase HPLC method with UV detection for the determination of the purity of this compound and for the quantification of related impurities.
Experimental Protocol: HPLC-UV
1. Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 2.7 µm particle size)[2][3]
-
Autosampler and column oven
2. Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate
-
Phosphoric acid
-
Ultrapure water
-
This compound reference standard
3. Chromatographic Conditions:
-
Mobile Phase A: 5 mmol/L Ammonium acetate buffer with 0.1% phosphoric acid in water (pH adjusted to 6.9)[3]
-
Mobile Phase B: Acetonitrile
-
Gradient Elution:
-
0-5 min: 30% B
-
5-15 min: 30% to 80% B
-
15-20 min: 80% B
-
20.1-25 min: 30% B (re-equilibration)
-
-
Flow Rate: 0.8 mL/min[3]
-
Column Temperature: 35°C[3]
-
Detection Wavelength: 240 nm[3]
-
Injection Volume: 10 µL
4. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the this compound reference standard in methanol to prepare a stock solution of 1 mg/mL. Further dilute with the mobile phase to prepare working standards in the desired concentration range (e.g., 0.1 - 10 µg/mL).
-
Sample Solution: Dissolve the sample containing this compound in methanol to a known concentration (e.g., 1 mg/mL). Filter the solution through a 0.45 µm syringe filter before injection.
5. Data Analysis:
-
Identify the peak corresponding to this compound based on the retention time of the reference standard.
-
Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.
-
Determine the concentration of the analyte in the sample from the calibration curve.
Workflow Diagram: HPLC-UV Analysis
Caption: Workflow for HPLC-UV analysis of this compound.
Application Note 2: GC-MS Method for Trace Level Detection
This protocol details a Gas Chromatography-Mass Spectrometry (GC-MS) method for the sensitive and selective detection of this compound. Derivatization is employed to improve the volatility and chromatographic behavior of the analyte.
Experimental Protocol: GC-MS
1. Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for aromatic amines (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)[4]
-
Autosampler
2. Reagents and Materials:
-
Dichloromethane (pesticide residue grade)
-
Pyridine
-
Benzenesulfonyl chloride (derivatizing agent)[4]
-
Sodium sulfate (anhydrous)
-
This compound reference standard
3. Derivatization Procedure: [4]
-
To 1 mL of the sample extract in dichloromethane, add 100 µL of pyridine and 50 µL of benzenesulfonyl chloride.
-
Vortex the mixture for 1 minute.
-
Heat the mixture at 60°C for 30 minutes.
-
After cooling, wash the organic layer with 1 mL of 5% sodium bicarbonate solution and then with 1 mL of ultrapure water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
The resulting solution is ready for GC-MS analysis.
4. GC-MS Conditions:
-
Injector Temperature: 290°C[4]
-
Oven Temperature Program:
-
Carrier Gas: Helium at a constant flow of 1 mL/min[4]
-
Ion Source Temperature: 230°C
-
Mass Range: m/z 50-450
-
Ionization Mode: Electron Ionization (EI) at 70 eV
5. Sample Preparation:
-
Standard Solution: Prepare a stock solution of the derivatized this compound reference standard in dichloromethane. Prepare a series of working standards by serial dilution.
-
Sample Solution: Extract the sample with dichloromethane. Concentrate the extract if necessary and perform the derivatization as described above.
Workflow Diagram: GC-MS Analysis
Caption: Workflow for GC-MS analysis of this compound.
Application Note 3: LC-MS/MS Method for High-Sensitivity Quantification
This protocol outlines a highly sensitive and selective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of this compound in complex matrices such as plasma.
Experimental Protocol: LC-MS/MS
1. Instrumentation:
-
LC-MS/MS system (e.g., triple quadrupole)
-
C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size)
-
Autosampler and column oven
2. Reagents and Materials:
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
This compound reference standard
-
Internal Standard (IS): A stable isotope-labeled analog is recommended (e.g., this compound-d3). If not available, a structurally similar compound can be used.
3. LC Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient Elution:
-
0-0.5 min: 10% B
-
0.5-3.0 min: 10% to 90% B
-
3.0-4.0 min: 90% B
-
4.1-5.0 min: 10% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
4. MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Analyte (this compound): Precursor ion m/z 220.0 -> Product ions (to be determined experimentally, suggested transitions: m/z 188.0 [M+H-CH3OH]+, m/z 160.0 [M+H-CH3OH-CO]+)
-
Internal Standard: To be determined based on the chosen IS.
-
-
Ion Source Parameters: Optimize for the specific instrument (e.g., capillary voltage, source temperature, gas flows).
5. Sample Preparation (Protein Precipitation for Plasma): [5]
-
To 50 µL of plasma sample, add 150 µL of acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Transfer the supernatant to a clean vial or 96-well plate for injection.
Quantitative Data Summary
The following table provides representative validation parameters for an LC-MS/MS method for a similar compound, Methyl 3-aminobenzoate, which can be used as a starting point for the validation of the this compound method.[6]
Table 2: Representative LC-MS/MS Method Validation Data
| Parameter | Value |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 12% |
| Accuracy (% Bias) | Within ±15% |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
Workflow Diagram: LC-MS/MS Analysis
Caption: Workflow for LC-MS/MS analysis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Validation a solid-phase extraction-HPLC method for determining the migration behaviour of five aromatic amines from packaging bags into seafood simulants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Application Note: HPLC Analysis of Methyl 3-amino-2,5-dichlorobenzoate
Introduction
Methyl 3-amino-2,5-dichlorobenzoate is a key intermediate in the synthesis of various pharmaceutical compounds and agrochemicals. Accurate and reliable quantification of this compound is crucial for ensuring the quality and purity of final products. This application note presents a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound. The described method is suitable for routine quality control and research applications, offering excellent linearity, accuracy, and precision.
Analytical Method
A reversed-phase HPLC method with UV detection was developed for the determination of this compound. The chromatographic conditions were optimized to achieve a good peak shape and resolution from potential impurities.
Chromatographic Conditions
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile: 0.1% Phosphoric Acid in Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 245 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
Quantitative Data Summary
The developed method demonstrates excellent performance for the quantification of this compound. A summary of the validation parameters is provided in the table below.
| Parameter | Result |
| Retention Time (min) | ~ 4.5 |
| Linearity (R²) (Concentration Range: 1-100 µg/mL) | > 0.999 |
| Limit of Detection (LOD) (µg/mL) | 0.1 |
| Limit of Quantification (LOQ) (µg/mL) | 0.3 |
| Precision (%RSD, n=6) | < 1.5% |
| Accuracy (% Recovery) | 98.5% - 101.2% |
Experimental Protocols
1. Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by appropriate serial dilutions of the stock standard solution with the mobile phase to cover the desired concentration range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).
2. Preparation of Sample Solutions
-
Accurately weigh a sample containing this compound and transfer it to a suitable volumetric flask.
-
Add a portion of the mobile phase and sonicate for 15 minutes to ensure complete dissolution.
-
Dilute to the final volume with the mobile phase and mix thoroughly.
-
Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.
3. Chromatographic Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject 10 µL of each standard and sample solution into the chromatograph.
-
Record the chromatograms and integrate the peak area for the analyte.
4. Data Analysis
-
Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.
-
Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (R²).
-
Determine the concentration of this compound in the sample solutions by interpolating their peak areas from the calibration curve.
Visualizations
HPLC Analysis Workflow
Caption: Workflow for the HPLC analysis of this compound.
Application Note: Analysis of Methyl 3-amino-2,5-dichlorobenzoate by Gas Chromatography-Mass Spectrometry (GC/MS)
Introduction
Methyl 3-amino-2,5-dichlorobenzoate is a halogenated aromatic amine derivative. Such compounds are of interest in various fields, including pharmaceutical development and environmental analysis, due to their potential biological activity and persistence. Accurate and sensitive analytical methods are crucial for their detection and quantification. Gas chromatography coupled with mass spectrometry (GC/MS) offers high resolution and specific detection, making it a powerful tool for the analysis of such semi-volatile compounds. This application note details a protocol for the determination of this compound using GC/MS. While specific performance data for this exact compound is not widely published, this method is based on established protocols for similar halogenated aromatic amines and benzoic acid derivatives.[1][2]
Principle of the Method
The sample containing this compound is first extracted and concentrated. An internal standard is added to ensure quantitative accuracy. The extract is then injected into a gas chromatograph, where the analyte is separated from other components on a capillary column. The separated compound then enters the mass spectrometer, where it is ionized by electron ionization (EI). The resulting characteristic mass fragments are detected, allowing for qualitative identification and quantitative measurement.
Experimental
Instrumentation and Consumables
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)
-
GC Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).[1]
-
Syringes: 10 µL GC autosampler syringe
-
Vials: 2 mL amber glass vials with PTFE-lined caps
-
Solvents: Hexane, Ethyl Acetate (HPLC grade or higher)
-
Internal Standard: (e.g., 4,4'-Dibromobiphenyl or other suitable halogenated aromatic compound not present in the sample)
Sample Preparation
A supported liquid extraction (SLE) method is recommended for its efficiency in extracting aromatic amines.[3]
-
Prepare a solution of the sample in a suitable solvent (e.g., methanol).
-
Spike the sample with the internal standard to a final concentration of 10 µg/mL.
-
Load the sample onto an SLE cartridge and allow it to absorb for 15 minutes.[3]
-
Elute the analytes with methyl tert-butyl ether (MTBE).[3]
-
Evaporate the eluent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of hexane or ethyl acetate for GC/MS analysis.[1]
GC/MS Parameters
The following table summarizes the recommended GC/MS operating conditions.
| Parameter | Value | Reference |
| GC Parameters | ||
| Inlet Temperature | 250 °C | |
| Injection Mode | Splitless | [2] |
| Injection Volume | 1 µL | |
| Carrier Gas | Helium | |
| Flow Rate | 1.0 mL/min (constant flow) | |
| Oven Program | Initial: 80 °C, hold for 2 minRamp: 10 °C/min to 280 °CHold: 5 min at 280 °C | |
| Mass Spectrometer Parameters | ||
| Ionization Mode | Electron Ionization (EI) | |
| Ionization Energy | 70 eV | |
| Ion Source Temperature | 230 °C | |
| MS Transfer Line Temp. | 280 °C | |
| Mass Scan Range | m/z 50-500 | |
| Acquisition Mode | Full Scan for qualitative analysis, Selected Ion Monitoring (SIM) for quantitative analysis |
Results and Discussion
Chromatography
Under the specified chromatographic conditions, this compound is expected to elute as a sharp, symmetrical peak. The retention time will be specific to the compound and the analytical system used.
Mass Spectrum and Fragmentation
The mass spectrum of this compound obtained by electron ionization will exhibit a characteristic fragmentation pattern. The molecular ion peak (M+) is expected to be observed. Key fragmentation pathways for aromatic amines often involve alpha-cleavage.[4] For esters, common fragmentations include the loss of the alkoxy group (-OCH3) or the entire ester group (-COOCH3). The presence of two chlorine atoms will result in characteristic isotopic patterns (M, M+2, M+4) for chlorine-containing fragments.
Expected Fragmentation Data
| m/z (mass-to-charge) | Ion Identity (Tentative) |
| [M]+ | Molecular Ion |
| [M-31]+ | Loss of -OCH3 |
| [M-59]+ | Loss of -COOCH3 |
| Other fragments | Corresponding to cleavage of the aromatic ring and loss of Cl atoms |
Quantitative Analysis
For quantitative analysis, Selected Ion Monitoring (SIM) mode should be used to enhance sensitivity and selectivity. A calibration curve should be prepared using standard solutions of this compound at a minimum of five concentration levels. The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the analyte.
Method Performance (Hypothetical Data)
The following table presents hypothetical performance data based on typical results for similar analytical methods.
| Parameter | Expected Value |
| Retention Time (RT) | To be determined |
| Linearity (R²) | > 0.99 |
| Limit of Detection (LOD) | 1-10 ng/mL |
| Limit of Quantitation (LOQ) | 5-25 ng/mL |
| Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85-115% |
Conclusion
The described GC/MS method provides a robust and sensitive approach for the analysis of this compound. The protocol, including sample preparation and instrument parameters, is designed to deliver reliable qualitative and quantitative results. Method validation should be performed in the user's laboratory to establish specific performance characteristics.
Protocols
Protocol 1: Preparation of Standard Solutions
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standards by serial dilution of the primary stock solution with hexane or ethyl acetate to achieve concentrations ranging from 0.1 µg/mL to 100 µg/mL.[1]
-
Internal Standard Stock Solution (1000 µg/mL): Prepare a stock solution of the chosen internal standard (e.g., 4,4'-Dibromobiphenyl) in methanol.
-
Spiking Solution: Dilute the internal standard stock solution to a suitable concentration for spiking into samples and calibration standards.
Protocol 2: Sample Preparation using Supported Liquid Extraction (SLE)
-
Set up the SLE cartridges in a vacuum manifold or a rack with collection tubes.
-
Transfer 1 mL of the sample (previously dissolved in a miscible solvent if solid) onto the cartridge and allow it to load under gravity.
-
Let the sample sit on the cartridge for 15 minutes to allow for complete absorption.[3]
-
Add the elution solvent (e.g., 5 mL of MTBE) to the cartridge and allow it to elute under gravity.[3]
-
Collect the eluate in a clean tube.
-
Evaporate the eluate to dryness at 40 °C under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 1 mL of hexane or ethyl acetate.
-
Vortex the tube for 30 seconds to ensure complete dissolution.
-
Transfer the reconstituted sample to a 2 mL autosampler vial for GC/MS analysis.
Protocol 3: GC/MS System Operation and Data Acquisition
-
System Startup: Turn on the GC and MS systems and allow them to stabilize.
-
Method Loading: Load the specified GC/MS method with the parameters outlined in the application note.
-
Sequence Setup: Create a sequence including solvent blanks, calibration standards, quality control samples, and unknown samples.
-
Run Sequence: Start the sequence run.
-
Data Analysis: After the run is complete, integrate the peaks of interest. For quantitative analysis, use the calibration curve to calculate the concentration of this compound in the unknown samples.
Visualizations
Caption: Experimental workflow for the GC/MS analysis of this compound.
Caption: Proposed fragmentation pathway for this compound in EI-MS.
References
Application Notes and Protocols for N-Acylation of Methyl 3-amino-2,5-dichlorobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-acylation is a fundamental chemical transformation in organic synthesis, particularly in the fields of medicinal chemistry and drug development. This process involves the introduction of an acyl group onto a nitrogen atom, typically forming an amide bond. The N-acylation of Methyl 3-amino-2,5-dichlorobenzoate is a key step in the synthesis of a variety of compounds with potential biological activity. The presence of the dichloro-substituted phenyl ring and the methyl ester functionality makes the resulting N-acylated products valuable intermediates for further chemical modifications and for structure-activity relationship (SAR) studies.
This document provides detailed protocols for the N-acylation of this compound using two common classes of acylating agents: acyl chlorides and acid anhydrides. The choice of acylating agent and reaction conditions can be tailored to the specific acyl group being introduced and the desired scale of the reaction.
Data Presentation: Reaction Conditions and Expected Yields
The following table summarizes typical reaction conditions and expected yields for the N-acylation of this compound with representative acylating agents. Please note that actual yields may vary depending on the specific substrate, purity of reagents, and reaction scale.
| Acylating Agent | Base | Solvent | Temperature | Reaction Time | Typical Yield (%) |
| Acetyl Chloride | Pyridine | Dichloromethane (DCM) | 0 °C to rt | 2 - 4 hours | 85 - 95 |
| Benzoyl Chloride | Triethylamine (TEA) | Dichloromethane (DCM) | 0 °C to rt | 2 - 4 hours | 80 - 90 |
| Acetic Anhydride | Pyridine | Acetic Anhydride (neat) or Dichloromethane (DCM) | rt to 50 °C | 1 - 3 hours | 90 - 98 |
| Propionic Anhydride | Sodium Bicarbonate (aq) | Dichloromethane (DCM) | rt | 4 - 6 hours | 80 - 90 |
Experimental Protocols
Protocol 1: N-Acylation using an Acyl Chloride (e.g., Acetyl Chloride)
This protocol describes a general procedure for the N-acetylation of this compound using acetyl chloride and a tertiary amine base.
Materials:
-
This compound
-
Acetyl Chloride
-
Pyridine (or Triethylamine)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Base: To the cooled and stirred solution, add pyridine (1.2 eq) dropwise.
-
Addition of Acylating Agent: Slowly add acetyl chloride (1.1 eq) dropwise to the reaction mixture. The addition should be controlled to maintain the temperature below 10 °C.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, dilute the mixture with DCM.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃ solution, and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude product can be further purified by recrystallization or column chromatography on silica gel.
-
Protocol 2: N-Acylation using an Acid Anhydride (e.g., Acetic Anhydride)
This protocol outlines the N-acetylation of this compound using acetic anhydride. This method is often simpler and can be performed without an additional solvent.
Materials:
-
This compound
-
Acetic Anhydride
-
Pyridine (optional, as a catalyst)
-
Water
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Erlenmeyer flask
-
Magnetic stirrer and stir bar
-
Heating plate (optional)
-
Büchner funnel and filter paper
Procedure:
-
Reaction Setup: In a 25 mL Erlenmeyer flask, place this compound (1.0 eq) and acetic anhydride (3-4 eq).[1]
-
Heating: Gently warm the mixture with stirring. If necessary, a catalytic amount of pyridine can be added. Heat for a period of 1-3 hours.[1]
-
Cooling and Hydrolysis: Allow the mixture to cool to room temperature. Slowly add water to the mixture to hydrolyze the excess acetic anhydride.[1]
-
Precipitation: Continue to stir as the product precipitates out of the solution. The mixture can be cooled in an ice bath to maximize precipitation.
-
Isolation: Isolate the solid product by vacuum filtration using a Büchner funnel.[1]
-
Washing: Wash the collected solid with cold water to remove any remaining acetic acid and other water-soluble impurities.[1]
-
Drying: Dry the purified product to a constant weight. The melting point and spectroscopic data can be used to confirm the identity and purity of the product.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the N-acylation of this compound.
References
Application Notes and Protocols for the Synthesis of Methyl 3-amino-2,5-dichlorobenzoate via Nitro Group Reduction
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical reduction of a nitro group in the precursor, Methyl 3-nitro-2,5-dichlorobenzoate, to synthesize Methyl 3-amino-2,5-dichlorobenzoate. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients. The protocols outlined below are based on established methods for the reduction of aromatic nitro compounds.
Introduction
The reduction of aromatic nitro compounds to their corresponding anilines is a fundamental transformation in organic synthesis. The resulting amino group is a versatile handle for further functionalization, making this reaction essential in the pharmaceutical and fine chemical industries. For the specific synthesis of this compound, several methods can be employed, each with its own advantages in terms of yield, selectivity, cost, and environmental impact. This document details three common and effective protocols: Catalytic Hydrogenation, Iron-mediated Reduction, and Stannous Chloride Reduction.
Comparative Data of Reduction Protocols
The selection of a reduction protocol often depends on the substrate's sensitivity to reaction conditions and the desired scale of the synthesis. Below is a summary of quantitative data for different reduction methods applied to aromatic nitro compounds, providing a basis for comparison. Please note that the specific yields for Methyl 3-nitro-2,5-dichlorobenzoate may vary.
| Reduction Method | Reducing Agent/Catalyst | Solvent(s) | Typical Reaction Time | Typical Yield (%) | Key Considerations |
| Catalytic Hydrogenation | H₂, Pd/C (5-10 mol%) | Methanol, Ethanol, Ethyl Acetate | 2 - 24 hours | >90 | High efficiency and clean reaction. Potential for dehalogenation, especially with palladium catalysts.[1] |
| Iron-mediated Reduction | Fe powder, HCl/Acetic Acid | Ethanol, Water, Acetic Acid | 1 - 6 hours | 85 - 98 | Cost-effective and tolerant of many functional groups.[2] Requires stoichiometric amounts of iron and acidic conditions. |
| Stannous Chloride Reduction | SnCl₂·2H₂O | Ethanol, Ethyl Acetate | 2 - 5 hours | 80 - 95 | Mild conditions and good chemoselectivity.[2] Generates tin-based waste products. |
Experimental Protocols
The following are detailed methodologies for the key experiments.
Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
This method is highly efficient for the reduction of nitroarenes. However, care must be taken to monitor for dehalogenation, which can be a side reaction with chlorinated substrates.[1]
Materials:
-
Methyl 3-nitro-2,5-dichlorobenzoate
-
Palladium on Carbon (10% Pd/C)
-
Methanol (reagent grade)
-
Hydrogen gas (H₂)
-
Celite® or other filtration aid
Equipment:
-
Hydrogenation apparatus (e.g., Parr hydrogenator or balloon hydrogenation setup)
-
Round-bottom flask
-
Magnetic stirrer
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
In a suitable round-bottom flask, dissolve Methyl 3-nitro-2,5-dichlorobenzoate (1.0 eq) in methanol.
-
Carefully add 10% Palladium on Carbon (5-10 mol% Pd) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Seal the flask and connect it to the hydrogenation apparatus.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere is replaced with hydrogen.
-
Pressurize the vessel with hydrogen gas (typically 1-4 atm or as per equipment specifications) and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, carefully vent the hydrogen gas and purge the system with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with methanol to ensure complete recovery of the product.
-
Combine the filtrates and remove the solvent under reduced pressure to yield the crude this compound.
-
The crude product can be purified by recrystallization or column chromatography if necessary.
Protocol 2: Iron-mediated Reduction in Acidic Medium
This classical and cost-effective method utilizes iron powder in the presence of an acid to reduce the nitro group. It is known for its high tolerance to various functional groups.[2]
Materials:
-
Methyl 3-nitro-2,5-dichlorobenzoate
-
Iron powder (fine grade)
-
Ethanol
-
Water
-
Glacial Acetic Acid or Hydrochloric Acid (HCl)
-
Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH) solution
-
Ethyl acetate
-
Brine
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and heating mantle
-
Separatory funnel
-
Filtration apparatus
Procedure:
-
To a round-bottom flask, add Methyl 3-nitro-2,5-dichlorobenzoate (1.0 eq) and a mixture of ethanol, water, and glacial acetic acid (e.g., a 2:1:1 ratio).
-
Add iron powder (typically 3-5 equivalents) to the suspension.
-
Heat the reaction mixture to reflux with vigorous stirring.
-
Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 1-6 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture through Celite® to remove the iron salts, washing the filter cake with ethanol or ethyl acetate.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Dilute the residue with ethyl acetate and water.
-
Carefully neutralize the aqueous layer by adding a saturated solution of sodium bicarbonate or a dilute sodium hydroxide solution until the pH is approximately 7-8.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Remove the solvent under reduced pressure to obtain this compound.
Protocol 3: Stannous Chloride (Tin(II) Chloride) Reduction
Reduction with stannous chloride is a mild and effective method, often used when other reducible functional groups are present that may not be compatible with catalytic hydrogenation.[2]
Materials:
-
Methyl 3-nitro-2,5-dichlorobenzoate
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol or Ethyl Acetate
-
Sodium hydroxide (NaOH) solution (e.g., 2 M)
-
Ethyl acetate
-
Brine
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Filtration apparatus
Procedure:
-
Dissolve Methyl 3-nitro-2,5-dichlorobenzoate (1.0 eq) in ethanol or ethyl acetate in a round-bottom flask.
-
Add stannous chloride dihydrate (SnCl₂·2H₂O) (typically 3-5 equivalents) to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C).
-
Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
After completion, cool the reaction to room temperature and carefully add a 2 M sodium hydroxide solution to precipitate the tin salts as tin hydroxide and to adjust the pH to be basic.
-
Filter the mixture through a pad of Celite® to remove the tin salts, and wash the pad with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the organic phase under reduced pressure to afford the desired product, this compound.
Visualizations
Chemical Transformation
Caption: Chemical transformation from the nitro precursor to the amino product.
General Experimental Workflow
Caption: General workflow for the synthesis of this compound.
References
Application Notes and Protocols: Esterification of 3-amino-2,5-dichlorobenzoic acid to its Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
The methyl ester of 3-amino-2,5-dichlorobenzoic acid is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its structure, featuring a substituted aniline ring, makes it a versatile building block for a variety of more complex molecules. This document provides detailed protocols for the synthesis of methyl 3-amino-2,5-dichlorobenzoate through common esterification methods, along with expected outcomes and comparative data. The primary method detailed is the Fischer-Speier esterification, a robust and widely used acid-catalyzed reaction.
Chemical Reaction Scheme
Data Presentation
While specific experimental data for the direct esterification of 3-amino-2,5-dichlorobenzoic acid is not extensively reported, the following table summarizes typical quantitative data for analogous reactions, such as the esterification of other substituted aminobenzoic acids. This data is intended to provide a reasonable expectation for the synthesis.
| Parameter | Fischer-Speier (H₂SO₄/MeOH) | Fischer-Speier (HCl/MeOH) | Thionyl Chloride/MeOH |
| Starting Material | 3-amino-2,5-dichlorobenzoic acid | 3-amino-2,5-dichlorobenzoic acid | 3-amino-2,5-dichlorobenzoic acid |
| Reagents | Methanol, Sulfuric Acid | Methanol, HCl (gas) | Methanol, Thionyl Chloride |
| Typical Yield (%) | 85-95 | 90-98 | 90-99 |
| Reaction Time (hours) | 4 - 8 | 5 - 10 | 3 - 6 |
| Temperature (°C) | 65 (Reflux) | 65 (Reflux) | 65 (Reflux) |
| Purity (crude, %) | >90 | >92 | >95 |
Note: The data presented are estimates based on similar chemical transformations and should be used as a guideline for experimental design.
Experimental Protocols
Protocol 1: Fischer-Speier Esterification using Sulfuric Acid
This is a classic and effective method for esterification. The use of excess methanol as the solvent drives the equilibrium towards the product. A stoichiometric amount of sulfuric acid is recommended due to the basicity of the amino group.
Materials:
-
3-amino-2,5-dichlorobenzoic acid
-
Anhydrous Methanol (MeOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend 3-amino-2,5-dichlorobenzoic acid (1.0 eq) in anhydrous methanol (10-20 eq). The methanol acts as both a reagent and a solvent.
-
Acid Addition: While stirring, slowly add concentrated sulfuric acid (1.0-1.2 eq) to the suspension. The addition is exothermic and may cause the mixture to warm. A precipitate of the aminobenzoate salt may form initially.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 65°C) with vigorous stirring. Continue refluxing for 4-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The solid should dissolve as the reaction proceeds.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
-
Quenching: Slowly pour the reaction mixture into a beaker containing ice-cold water.
-
Neutralization: Carefully neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. The product will precipitate as a solid.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system such as ethanol/water or by column chromatography on silica gel.
Protocol 2: Esterification using Thionyl Chloride
This method is often faster and can result in higher yields as the byproducts (SO₂ and HCl) are gaseous and easily removed.
Materials:
-
3-amino-2,5-dichlorobenzoic acid
-
Anhydrous Methanol (MeOH)
-
Thionyl Chloride (SOCl₂)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Dichloromethane (CH₂Cl₂)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask with a gas outlet
-
Magnetic stirrer and stir bar
-
Dropping funnel
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a gas outlet (to vent HCl and SO₂ to a scrubber), add anhydrous methanol (10-15 eq).
-
Reagent Addition: Cool the methanol in an ice bath to 0°C. Slowly add thionyl chloride (1.2-1.5 eq) dropwise via a dropping funnel.
-
Substrate Addition: After the addition of thionyl chloride is complete, add 3-amino-2,5-dichlorobenzoic acid (1.0 eq) portion-wise to the stirred solution.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature, then heat to reflux for 3-6 hours.
-
Concentration: After the reaction is complete, cool the mixture and remove the excess methanol and thionyl chloride under reduced pressure.
-
Work-up: Dissolve the residue in dichloromethane and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Washing and Drying: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to give the crude product.
-
Purification: Purify the crude ester by recrystallization or column chromatography as described in Protocol 1.
Mandatory Visualizations
Experimental Workflow Diagram
Caption: General experimental workflow for the esterification of 3-amino-2,5-dichlorobenzoic acid.
Signaling Pathway Diagram (Logical Relationship)
Caption: Simplified logical pathway of the Fischer-Speier esterification mechanism.
Application Notes and Protocols: The Role of Methyl 3-amino-2,5-dichlorobenzoate in Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction: Methyl 3-amino-2,5-dichlorobenzoate is a versatile chemical intermediate that has found application in the synthesis of various biologically active molecules. Its substituted benzene ring structure serves as a valuable scaffold for the development of targeted therapeutics, particularly in the realm of oncology. This document provides an overview of its application in the synthesis of kinase inhibitors and other potential anticancer agents, complete with detailed experimental protocols and representative biological data.
Application 1: Synthesis of GCN2 and PERK Kinase Inhibitors
This compound is a key starting material in the synthesis of inhibitors targeting General Control Nonderepressible 2 (GCN2) and Protein Kinase R-like Endoplasmic Reticulum Kinase (PERK). These kinases are crucial components of the Integrated Stress Response (ISR), a cellular pathway that can be co-opted by cancer cells to survive under stressful conditions, such as nutrient deprivation or hypoxia.[1][2] Inhibition of GCN2 and PERK can therefore render cancer cells more susceptible to therapy.[3][4]
A critical step in the synthesis of these inhibitors involves the conversion of the amino group of this compound into a sulfonyl chloride moiety. This is typically achieved through a diazotization reaction followed by treatment with sulfur dioxide in the presence of a copper catalyst (the Meerwein arylation). The resulting sulfonyl chloride is a versatile intermediate that can be reacted with various amines to generate a library of sulfonamide-based kinase inhibitors.
Representative Biological Activity of GCN2/PERK Kinase Inhibitors
The following table summarizes the inhibitory activities of representative GCN2 and PERK kinase inhibitors, illustrating the potential potency of compounds that can be synthesized using this compound as a starting material.
| Compound ID | Target Kinase | IC50 (nM) | Cell-Based Assay IC50 (nM) | Reference |
| PERK-IN-1 | PERK | <10 | - | [5] |
| PERK-IN-2 | PERK | 0.4 | - | [6] |
| PERK-IN-3 | PERK | 0.2 | - | [7] |
| GCN2-IN-1 | GCN2 | 720 | 3300 | [4] |
| GCN2-IN-2 | GCN2 | - | - | [8] |
Experimental Protocol: Synthesis of Methyl 2,5-dichloro-3-(chlorosulfonyl)benzoate
This protocol describes the initial step in the synthesis of GCN2/PERK kinase inhibitors starting from this compound.[3]
Materials:
-
This compound
-
Sodium nitrite
-
Hydrochloric acid (HCl)
-
Thionyl chloride (SOCl₂)
-
Water
-
Ice
Procedure:
-
Preparation of Solution A (Diazonium Salt Formation):
-
In a suitable reaction vessel, dissolve this compound (2.0 g, 9.1 mmol) in HCl (18 mL).
-
Cool the solution to -15°C using an appropriate cooling bath (e.g., acetone/dry ice).
-
Slowly add a pre-cooled solution of sodium nitrite (0.68 g, 9.8 mmol) in water (5.4 mL) to the reaction mixture, maintaining the temperature at -15°C.
-
Stir the resulting solution at -15°C for 30 minutes to ensure complete formation of the diazonium salt.
-
-
Preparation of Solution B:
-
In a separate vessel, carefully and slowly add thionyl chloride (2.8 mL, 39 mmol) to water (17 mL) with cooling to manage the exothermic reaction.
-
-
Sulfonylation Reaction:
-
Slowly add Solution A (the diazonium salt solution) dropwise to Solution B.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC or LC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield Methyl 2,5-dichloro-3-(chlorosulfonyl)benzoate.
-
Caption: GCN2/PERK Signaling Pathway and Point of Inhibition.
Caption: Workflow for GCN2/PERK Inhibitor Synthesis.
Application 2: Synthesis of Substituted Benzene Derivatives for Cancer Treatment
This compound can also be utilized as a scaffold for the synthesis of other substituted benzene compounds with potential anticancer activity.[9] One common synthetic transformation is the reductive amination of the primary amino group to introduce various substituents. This reaction allows for the exploration of structure-activity relationships by modifying the nature of the introduced group.
Representative Biological Activity of Substituted Benzene Anticancer Agents
The following table provides representative data for the cytotoxic effects of substituted benzene derivatives against various cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| BZD-1 | A549 (Lung) | 4.47 | [10] |
| BZD-2 | MDA-MB-231 (Breast) | 4.68 | [10] |
| BZD-3 | PC3 (Prostate) | 5.50 | [10] |
| BZD-4 | Caco-2 (Colon) | - | [11] |
| BZD-5 | PANC-1 (Pancreatic) | - | [11] |
Experimental Protocol: Synthesis of Methyl 2,5-dichloro-3-(cyclopentylamino)benzoate
This protocol details the reductive amination of this compound with cyclopentanone.[9]
Materials:
-
This compound
-
Cyclopentanone
-
Methanol
-
Acetic acid
-
Sodium cyanoborohydride (NaBH₃CN) or a similar reducing agent
Procedure:
-
Imine Formation:
-
To a stirred solution of this compound (2.5 g, 11.5 mmol) and cyclopentanone (4.8 g, 57.1 mmol) in methanol (5 mL), add acetic acid (0.6 g, 11.5 mmol).
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
-
-
Reduction:
-
Cool the reaction mixture in an ice bath.
-
Carefully add sodium cyanoborohydride in portions to the stirred solution.
-
Allow the reaction to warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain Methyl 2,5-dichloro-3-(cyclopentylamino)benzoate.
-
Caption: Workflow for Reductive Amination.
This compound is a valuable and versatile building block in medicinal chemistry. Its utility in the synthesis of potent kinase inhibitors and other anticancer agents highlights its importance for drug discovery and development. The protocols and data presented herein provide a foundation for researchers to explore the synthesis of novel therapeutics based on this scaffold.
References
- 1. GCN2 kinase Activation by ATP-competitive Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of Gcn2 by small molecules designed to be inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Novel, Potent, and Orally Available GCN2 Inhibitors with Type I Half Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Apollo AP45 discovers new PERK inhibitors | BioWorld [bioworld.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. GZD824 Inhibits GCN2 and Sensitizes Cancer Cells to Amino Acid Starvation Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Synthesis of Heterocyclic Compounds from Methyl 3-amino-2,5-dichlorobenzoate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of novel heterocyclic compounds utilizing Methyl 3-amino-2,5-dichlorobenzoate as a versatile starting material. The protocols focus on the preparation of two important classes of nitrogen-containing heterocycles: benzoxazinones and quinazolinones . These scaffolds are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. The methodologies described are based on established synthetic strategies, adapted for the specific substrate, and are suitable for laboratory-scale synthesis and library generation for screening purposes.
Introduction
This compound is a readily available aromatic compound featuring key functional groups that can be strategically manipulated for the construction of various heterocyclic systems. The presence of an amino group ortho to a carboxylate moiety makes it an ideal precursor for cyclocondensation reactions. The two chlorine substituents on the benzene ring provide steric and electronic influences that can be exploited to modulate the physicochemical properties and biological activity of the resulting heterocyclic products. This note details the synthesis of 5,8-dichloro-2-methyl-4H-3,1-benzoxazin-4-one and its subsequent conversion to a series of 5,8-dichloro-2-methyl-3-substituted-quinazolin-4(3H)-ones.
Reaction Pathways
The overall synthetic strategy involves a two-step process. Initially, the starting material, this compound, is hydrolyzed to 3-amino-2,5-dichlorobenzoic acid. This is followed by a cyclocondensation reaction with acetic anhydride to yield the benzoxazinone intermediate. This intermediate is then reacted with various primary amines to afford the corresponding quinazolinone derivatives.
Caption: Synthetic workflow for the preparation of benzoxazinones and quinazolinones.
Experimental Protocols
Protocol 1: Synthesis of 5,8-Dichloro-2-methyl-4H-3,1-benzoxazin-4-one
This protocol details the initial hydrolysis of the methyl ester followed by cyclization to the benzoxazinone intermediate.
Materials:
-
This compound
-
Sodium Hydroxide (NaOH)
-
Ethanol (EtOH)
-
Hydrochloric Acid (HCl, concentrated)
-
Acetic Anhydride
-
Distilled water
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
Hydrolysis:
-
In a 250 mL round-bottom flask, dissolve this compound (1 equivalent) in ethanol.
-
Add a 10% aqueous solution of sodium hydroxide (2.5 equivalents).
-
Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Add distilled water to the residue and acidify to pH 2-3 with concentrated hydrochloric acid.
-
The resulting precipitate of 3-amino-2,5-dichlorobenzoic acid is collected by filtration, washed with cold water, and dried under vacuum.
-
-
Cyclization:
-
Place the dried 3-amino-2,5-dichlorobenzoic acid (1 equivalent) in a 100 mL round-bottom flask.
-
Add acetic anhydride (5 equivalents) to the flask.
-
Heat the mixture to reflux and stir for 2-3 hours.
-
Cool the reaction mixture to room temperature. The product will crystallize out of the solution.
-
Collect the crystalline product, 5,8-dichloro-2-methyl-4H-3,1-benzoxazin-4-one, by filtration.
-
Wash the crystals with cold diethyl ether and dry under vacuum.
-
Protocol 2: Synthesis of 5,8-Dichloro-2-methyl-3-substituted-quinazolin-4(3H)-ones
This protocol describes the general procedure for the synthesis of a library of quinazolinone derivatives from the benzoxazinone intermediate.
Materials:
-
5,8-Dichloro-2-methyl-4H-3,1-benzoxazin-4-one
-
Various primary amines (e.g., aniline, benzylamine, propylamine)
-
Glacial Acetic Acid or Ethanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
In a 50 mL round-bottom flask, suspend 5,8-dichloro-2-methyl-4H-3,1-benzoxazin-4-one (1 equivalent) in either glacial acetic acid or ethanol.
-
Add the desired primary amine (1.1 equivalents) to the suspension.
-
Heat the reaction mixture to reflux and stir for 4-8 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
If the product precipitates upon cooling, collect it by filtration, wash with a small amount of cold ethanol, and dry under vacuum.
-
If the product does not precipitate, pour the reaction mixture into ice-cold water. Collect the resulting precipitate by filtration, wash with water, and dry under vacuum.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol).
Data Presentation
The following table summarizes the expected products and their theoretical molecular weights for a selection of primary amines.
| Entry | Primary Amine (R-NH₂) | Product Name | Molecular Formula | Molecular Weight ( g/mol ) |
| 1 | Aniline | 5,8-Dichloro-2-methyl-3-phenylquinazolin-4(3H)-one | C₁₅H₁₀Cl₂N₂O | 317.16 |
| 2 | Benzylamine | 3-Benzyl-5,8-dichloro-2-methylquinazolin-4(3H)-one | C₁₆H₁₂Cl₂N₂O | 331.19 |
| 3 | Propylamine | 5,8-Dichloro-2-methyl-3-propylquinazolin-4(3H)-one | C₁₂H₁₂Cl₂N₂O | 283.15 |
| 4 | Cyclohexylamine | 3-Cyclohexyl-5,8-dichloro-2-methylquinazolin-4(3H)-one | C₁₅H₁₆Cl₂N₂O | 323.21 |
| 5 | 4-Fluoroaniline | 5,8-Dichloro-3-(4-fluorophenyl)-2-methylquinazolin-4(3H)-one | C₁₅H₉Cl₂FN₂O | 335.15 |
Signaling Pathways and Logical Relationships
The synthesis of quinazolinones from anthranilic acids via a benzoxazinone intermediate is a well-established cascade of reactions. The logical flow of this process is depicted below.
Caption: Logical flow of the reaction mechanism.
Conclusion
The protocols outlined in this document provide a robust and versatile platform for the synthesis of novel benzoxazinone and quinazolinone derivatives starting from this compound. These methods are amenable to the generation of chemical libraries for high-throughput screening in drug discovery programs. The dichlorinated nature of the resulting heterocyclic cores offers unique opportunities for further functionalization and optimization of lead compounds. Researchers are encouraged to adapt and optimize these protocols for their specific research needs.
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 3-amino-2,5-dichlorobenzoate
Welcome to the technical support center for the synthesis of Methyl 3-amino-2,5-dichlorobenzoate. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the synthesis, ensuring a safe and efficient experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and established synthetic route involves a three-step process:
-
Esterification: Conversion of 2,5-dichlorobenzoic acid to its methyl ester, Methyl 2,5-dichlorobenzoate, typically using methanol in the presence of an acid catalyst.
-
Nitration: Electrophilic aromatic substitution on Methyl 2,5-dichlorobenzoate to introduce a nitro group, yielding Methyl 3-nitro-2,5-dichlorobenzoate.
-
Reduction: Reduction of the nitro group to an amino group to obtain the final product, this compound.
Q2: What are the primary side products I should be aware of during the nitration step?
A2: The major side product during the nitration of Methyl 2,5-dichlorobenzoate is the formation of the isomeric Methyl 6-nitro-2,5-dichlorobenzoate.[1] The ratio of the desired 3-nitro isomer to the 6-nitro isomer can be influenced by reaction conditions. Under harsh conditions, such as elevated temperatures, dinitration of the aromatic ring can also occur.[2][3]
Q3: What impurities can arise from the reduction of the nitro group?
A3: Incomplete reduction of the nitro group can lead to the formation of intermediates such as nitroso and hydroxylamine compounds. Furthermore, under certain conditions, dimerization can occur, leading to the formation of azo or azoxy compounds as byproducts.
Q4: How can I purify the final product, this compound?
A4: Purification of the final product can typically be achieved through recrystallization from a suitable solvent system. Common solvents for recrystallization of similar aromatic compounds include ethanol, methanol, or mixtures with water. If isomeric impurities are difficult to remove by recrystallization, column chromatography may be necessary.
Q5: Are there any specific safety precautions I should take during this synthesis?
A5: Yes, several safety precautions are crucial. The nitration step involves the use of a potent nitrating mixture (concentrated nitric and sulfuric acids), which is highly corrosive and can cause severe burns. This step should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves and safety goggles. The reduction step may involve flammable solvents or catalysts and should be handled with care. Always consult the Safety Data Sheet (SDS) for each reagent used.
Troubleshooting Guides
Problem 1: Low Yield in Esterification Step
| Potential Cause | Troubleshooting Suggestion |
| Incomplete Reaction | - Increase the reaction time. - Use a larger excess of methanol to shift the equilibrium towards the product. - Ensure the acid catalyst is active and used in a sufficient amount. |
| Loss of Product during Workup | - Ensure complete extraction of the ester from the aqueous layer by using an adequate amount of an appropriate organic solvent. - Minimize the number of transfer steps to reduce mechanical losses. |
| Hydrolysis of the Ester | - During workup, avoid prolonged contact with aqueous acidic or basic solutions to prevent hydrolysis of the ester back to the carboxylic acid. |
Problem 2: Formation of Impurities during Nitration
| Potential Cause | Troubleshooting Suggestion |
| Formation of 6-nitro isomer | - Carefully control the reaction temperature, as lower temperatures often favor the formation of the desired 3-nitro isomer. A typical temperature range is 0-5 °C.[1] - The ratio of 3-nitro to 6-nitro isomer can be approximately 60:40, but optimizing reaction conditions can improve the yield of the desired isomer.[1] |
| Dinitration | - Avoid using excessively harsh nitrating conditions (e.g., high temperatures, fuming nitric/sulfuric acid). - Use a stoichiometric amount of the nitrating agent. |
| Hydrolysis of the methyl ester | - Ensure the reaction is carried out under anhydrous conditions to the extent possible, as water can lead to the hydrolysis of the ester group.[1] |
Problem 3: Incomplete Reduction or Side Reactions in Reduction Step
| Potential Cause | Troubleshooting Suggestion |
| Incomplete Reduction (presence of nitroso or hydroxylamine intermediates) | - Increase the reaction time or the amount of the reducing agent (e.g., SnCl₂, Fe). - Ensure the reducing agent is of good quality and activity. |
| Formation of Azo/Azoxy Byproducts | - This can occur with certain reducing agents. Using a combination like SnCl₂/HCl or catalytic hydrogenation is often effective in minimizing these side products. - Control the reaction temperature and pH during the workup. |
| Product Degradation | - Some amino compounds can be sensitive to oxidation. Workup under an inert atmosphere (e.g., nitrogen or argon) if necessary. |
Experimental Protocols
Step 1: Synthesis of Methyl 2,5-dichlorobenzoate (Esterification)
-
To a round-bottom flask, add 2,5-dichlorobenzoic acid (1 equivalent).
-
Add an excess of methanol (e.g., 10-20 equivalents), which will also serve as the solvent.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents).
-
Equip the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours.[4]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude Methyl 2,5-dichlorobenzoate. The product can be further purified by distillation or recrystallization if necessary.
Step 2: Synthesis of Methyl 3-nitro-2,5-dichlorobenzoate (Nitration)
-
In a flask, dissolve Methyl 2,5-dichlorobenzoate (1 equivalent) in concentrated sulfuric acid and cool the mixture to 0-5 °C in an ice-salt bath.[1]
-
In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid, keeping the temperature low.
-
Add the nitrating mixture dropwise to the solution of the ester while maintaining the reaction temperature between 0-5 °C.[1]
-
After the addition is complete, stir the reaction mixture at the same temperature for an additional 2-3 hours.
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
The precipitated solid is collected by vacuum filtration and washed thoroughly with cold water until the washings are neutral.
-
The crude product, a mixture of 3-nitro and 6-nitro isomers, is dried. Separation may be achieved by recrystallization or chromatography.
Step 3: Synthesis of this compound (Reduction)
-
To a round-bottom flask, add the crude Methyl 3-nitro-2,5-dichlorobenzoate (1 equivalent) and a suitable solvent such as ethanol or acetic acid.
-
Add an excess of a reducing agent, such as tin(II) chloride dihydrate (3-4 equivalents) or iron powder (3-5 equivalents).
-
If using SnCl₂, add concentrated hydrochloric acid and heat the mixture to reflux for 2-4 hours. If using iron, acetic acid is often used as the medium.
-
Monitor the reaction by TLC until the starting nitro compound is consumed.
-
Cool the reaction mixture and, if using a metal reductant, filter off the metal salts.
-
Carefully neutralize the reaction mixture with a base (e.g., sodium bicarbonate or sodium hydroxide solution) until the pH is basic.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent to yield the crude this compound.
-
Purify the final product by recrystallization.
Visualizations
Caption: Synthetic pathway for this compound and potential side products.
Caption: Troubleshooting workflow for the nitration of Methyl 2,5-dichlorobenzoate.
References
Technical Support Center: Synthesis of Methyl 3-amino-2,5-dichlorobenzoate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield and purity of Methyl 3-amino-2,5-dichlorobenzoate synthesis.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound via two common synthetic routes: Route A: Esterification of 3-amino-2,5-dichlorobenzoic acid and Route B: Reduction of Methyl 2,5-dichloro-3-nitrobenzoate .
Route A: Esterification of 3-amino-2,5-dichlorobenzoic acid
Issue 1: Low or No Product Formation
| Potential Cause | Troubleshooting Step |
| Insufficient Acid Catalyst | The basic amino group of the starting material can neutralize the acid catalyst. Ensure a stoichiometric amount of a strong acid catalyst (e.g., H₂SO₄) is used to compensate for this.[1] |
| Reaction Equilibrium | Fischer-Speier esterification is a reversible reaction. Use a large excess of methanol (which can also serve as the solvent) to drive the equilibrium towards the product.[1] Consider removing water as it forms using a Dean-Stark apparatus. |
| Low Reaction Temperature | The reaction may require heating to proceed at a reasonable rate. Refluxing the reaction mixture is a common practice.[2][3] |
| Poor Quality of Starting Material | Ensure the 3-amino-2,5-dichlorobenzoic acid is pure and dry. Impurities can interfere with the reaction. |
Issue 2: Presence of Starting Material After Extended Reaction Time
| Potential Cause | Troubleshooting Step |
| Steric Hindrance | The ortho- and meta-substituents on the benzoic acid can slow down the reaction rate. Increase the reaction time and/or temperature.[1] |
| Catalyst Deactivation | The catalyst may become deactivated over time. Consider adding a fresh portion of the acid catalyst. |
Issue 3: Product Discoloration (Darkening)
| Potential Cause | Troubleshooting Step |
| Oxidation of the Amino Group | The amino group is susceptible to oxidation, especially at elevated temperatures. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with air.[4] |
| Side Reactions | Overheating or prolonged reaction times can lead to the formation of colored byproducts. Monitor the reaction progress by TLC or LC-MS and stop the reaction once the starting material is consumed. |
Route B: Reduction of Methyl 2,5-dichloro-3-nitrobenzoate
Issue 1: Incomplete Reduction
| Potential Cause | Troubleshooting Step |
| Insufficient Reducing Agent | Ensure that a sufficient excess of the reducing agent (e.g., Fe/HCl, Sn/HCl, or catalytic hydrogenation) is used.[5][6] |
| Poor Quality of Reducing Agent | Use freshly activated or high-quality reducing agents. For example, if using iron powder, pre-washing with dilute acid can improve its reactivity. |
| Low Reaction Temperature | Some reduction methods require heating to initiate or sustain the reaction. For instance, when using tin and HCl, heating at around 95°C has been reported.[5] |
Issue 2: Formation of Side Products
| Potential Cause | Troubleshooting Step |
| Over-reduction | In catalytic hydrogenation, prolonged reaction times or harsh conditions can potentially lead to dechlorination. Monitor the reaction progress closely. |
| Hydrolysis of the Ester | Strongly acidic or basic conditions during the reduction or workup can lead to the hydrolysis of the methyl ester. Maintain a neutral or mildly basic pH during extraction where possible. |
Issue 3: Difficult Product Isolation
| Potential Cause | Troubleshooting Step |
| Emulsion during Workup | The presence of finely divided metal salts from the reduction can lead to emulsions during aqueous workup. Filtration through a pad of celite before extraction can help remove these solids. |
| Product Solubility | The product has both a basic amino group and a lipophilic character. Adjusting the pH of the aqueous layer can help to ensure the product is in its neutral form for efficient extraction into an organic solvent. |
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
A1: The two primary synthetic routes are the Fischer-Speier esterification of 3-amino-2,5-dichlorobenzoic acid with methanol in the presence of an acid catalyst, and the reduction of the nitro group of Methyl 2,5-dichloro-3-nitrobenzoate.
Q2: How can I synthesize the precursor, Methyl 2,5-dichloro-3-nitrobenzoate?
A2: This precursor is typically synthesized by the nitration of Methyl 2,5-dichlorobenzoate using a mixture of nitric acid and sulfuric acid.[7] It is crucial to control the temperature during nitration (e.g., -5°C to 0°C) to minimize the formation of the undesired 6-nitro isomer.[7]
Q3: What is a major byproduct in the nitration of Methyl 2,5-dichlorobenzoate and how can it be separated?
A3: A significant byproduct is the 6-nitro isomer.[7] The separation of the 3-nitro and 6-nitro isomers can be challenging. One reported method involves the hydrolysis of the crude nitration product. The 3-nitro-2,5-dichlorobenzoic acid can be dissolved in a sodium bicarbonate solution, while the unhydrolyzed methyl ester of 6-nitro-2,5-dichlorobenzoic acid remains as a solid and can be filtered off.[7]
Q4: How can I purify the final product, this compound?
A4: Purification is typically achieved through recrystallization from a suitable solvent, such as an ethanol/water mixture or by column chromatography on silica gel using a solvent system like ethyl acetate/hexanes.[8]
Q5: Are there any safety precautions I should be aware of?
A5: Yes. The synthesis involves the use of strong acids (sulfuric acid, nitric acid, hydrochloric acid) which are corrosive. Nitration reactions can be highly exothermic and require careful temperature control to prevent runaway reactions. When working with flammable solvents and hydrogen gas for catalytic hydrogenation, appropriate safety measures must be in place. Always consult the Safety Data Sheets (SDS) for all chemicals used.
Experimental Protocols
Protocol 1: Esterification of 3-amino-2,5-dichlorobenzoic acid
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 3-amino-2,5-dichlorobenzoic acid (1 equivalent) in a large excess of anhydrous methanol (e.g., 20-30 equivalents).
-
Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (1.5-2.0 equivalents) to the stirred suspension.
-
Reaction: Heat the mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
-
Neutralization and Extraction: Carefully add the residue to a beaker of ice water and neutralize with a saturated sodium bicarbonate solution until the pH is approximately 7-8. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by recrystallization or column chromatography.
Protocol 2: Reduction of Methyl 2,5-dichloro-3-nitrobenzoate with Tin and HCl
-
Reaction Setup: In a round-bottom flask, add Methyl 2,5-dichloro-3-nitrobenzoate (1 equivalent) and granular tin (2.5-3.0 equivalents).
-
Reagent Addition: To the stirred mixture, add concentrated hydrochloric acid. The reaction is exothermic.
-
Reaction: Heat the reaction mixture to 90-100°C for 2-3 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction mixture and filter to remove any unreacted tin.
-
Neutralization and Extraction: Carefully neutralize the filtrate with a concentrated sodium hydroxide solution until the pH is basic. Extract the product with a suitable organic solvent like ethyl acetate.
-
Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude product.
-
Purification: Purify the crude product by column chromatography or recrystallization.
Data Presentation
Table 1: Comparison of Reaction Conditions for the Synthesis of this compound Precursors.
| Parameter | Nitration of Methyl 2,5-dichlorobenzoate |
| Starting Material | Methyl 2,5-dichlorobenzoate |
| Reagents | Nitric Acid, Sulfuric Acid |
| Temperature | -5 to 0 °C[7] |
| Key Challenge | Formation of 6-nitro isomer |
Table 2: Troubleshooting Summary for Low Yield in Esterification.
| Potential Cause | Key Indicator | Recommended Action |
| Insufficient Catalyst | Reaction stalls, starting material remains | Add more acid catalyst |
| Reaction Equilibrium | Incomplete conversion despite long reaction times | Use excess methanol, remove water |
| Low Temperature | Slow reaction rate | Increase to reflux temperature |
Visualizations
Caption: Troubleshooting workflow for low yield.
Caption: Synthetic pathways to the target molecule.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 2,5-dichlorobenzoic acid methyl ester [sitem.herts.ac.uk]
- 4. benchchem.com [benchchem.com]
- 5. prepchem.com [prepchem.com]
- 6. Sciencemadness Discussion Board - Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. US3703546A - Preparation of 3-amino-2,5-dichlorobenzoic acid - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting HPLC Separation of Dichlorinated Aminobenzoates
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals encountering challenges with the High-Performance Liquid Chromatography (HPLC) separation of dichlorinated aminobenzoate isomers.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the HPLC analysis of dichlorinated aminobenzoates in a question-and-answer format.
Issue 1: Poor Peak Shape (Tailing or Fronting)
Q1: My dichlorinated aminobenzoate peaks are showing significant tailing. What are the likely causes and how can I resolve this?
A1: Peak tailing is a common issue when analyzing basic compounds like aminobenzoates. It is often caused by secondary interactions between the analyte and the stationary phase.
-
Cause: Interaction with residual silanols on the silica-based column packing is a primary cause. The slightly basic amino group on your dichlorinated aminobenzoate can interact with acidic silanol groups, leading to peak tailing.
-
Solution 1: Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.5) with an additive like phosphoric acid or formic acid will protonate the silanol groups, minimizing these secondary interactions and improving peak symmetry.
-
Solution 2: Use of an End-Capped Column: Modern, high-quality end-capped columns have fewer accessible silanol groups, which significantly reduces peak tailing for basic compounds.
-
Solution 3: Mobile Phase Additives: Adding a competitive base, such as triethylamine (TEA), to the mobile phase can also mask the silanol groups and improve peak shape. However, be mindful that TEA can affect column longevity and baseline stability.
Q2: My peaks are fronting. What could be the reason?
A2: Peak fronting is less common than tailing but can occur under certain conditions.
-
Cause 1: Sample Overload: Injecting too much sample can saturate the column, leading to a distorted peak shape.
-
Solution 1: Reduce the injection volume or the concentration of your sample.
-
Cause 2: Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the analyte band to spread improperly at the head of the column.
-
Solution 2: Whenever possible, dissolve your sample in the initial mobile phase. If solubility is an issue, use the weakest possible solvent that can adequately dissolve the sample.
Issue 2: Poor Resolution and Co-elution
Q3: I am unable to separate the different dichlorinated aminobenzoate isomers. What steps can I take to improve resolution?
A3: Achieving baseline separation of isomers can be challenging due to their similar physicochemical properties. The key is to manipulate the selectivity of your chromatographic system.
-
Cause: Insufficient selectivity between the isomers on the chosen column and mobile phase.
-
Solution 1: Optimize Mobile Phase Composition:
-
Organic Modifier: Switching between acetonitrile and methanol can alter selectivity. Acetonitrile often provides sharper peaks, while methanol can offer different elution orders.
-
Gradient Elution: Employing a shallow gradient can effectively separate closely eluting peaks.
-
-
Solution 2: Change Column Chemistry: If a standard C18 column is not providing adequate separation, consider a different stationary phase. A phenyl-hexyl or a biphenyl column can provide alternative selectivity through π-π interactions with the aromatic rings of the dichlorinated aminobenzoates. Mixed-mode columns that offer both reversed-phase and ion-exchange characteristics can also be highly effective for separating isomers.[1]
-
Solution 3: Adjust Temperature: Operating the column at a slightly elevated temperature (e.g., 30-40°C) can improve efficiency and may alter selectivity.
Issue 3: Inconsistent Retention Times
Q4: The retention times for my dichlorinated aminobenzoate peaks are drifting between injections. What could be the problem?
A4: Unstable retention times can compromise the reliability of your analysis.
-
Cause 1: Inadequate Column Equilibration: The column may not be fully equilibrated with the mobile phase between runs, especially when using gradient elution.
-
Solution 1: Increase the equilibration time at the end of your gradient to ensure the column is ready for the next injection.
-
Cause 2: Mobile Phase Instability: The composition of the mobile phase may be changing over time due to evaporation of the organic component or changes in pH.
-
Solution 2: Prepare fresh mobile phase daily and keep the solvent bottles capped. Ensure thorough mixing.
-
Cause 3: Pump Performance: Issues with the HPLC pump, such as leaks or malfunctioning check valves, can lead to inconsistent flow rates and, consequently, shifting retention times.
-
Solution 3: Perform regular maintenance on your HPLC system, including checking for leaks and cleaning or replacing pump seals and check valves as needed.
Quantitative Data Summary
The following tables provide a starting point for method development based on a validated method for dichlorobenzoic acid isomers, which can be adapted for dichlorinated aminobenzoates.
Table 1: Example Chromatographic Conditions for Dichlorinated Benzoate Isomer Separation
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm particle size |
| Mobile Phase A | 0.01 M Ammonium Acetate Buffer (pH 2.5) |
| Mobile Phase B | Methanol:Water (80:20 v/v) |
| Gradient | See Table 2 |
| Flow Rate | 1.2 mL/min |
| Detection | UV at 210 nm |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
Table 2: Example Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 50 | 50 |
| 15 | 20 | 80 |
| 20 | 20 | 80 |
| 22 | 50 | 50 |
| 30 | 50 | 50 |
Detailed Experimental Protocols
Protocol 1: Validated HPLC Method for the Separation of Dichlorinated Benzoic Acid Isomers
This protocol is adapted from a validated method for dichlorobenzoic acid isomers and serves as a robust starting point for the analysis of dichlorinated aminobenzoates.[2]
1. Preparation of Mobile Phases:
- Mobile Phase A (Aqueous): Prepare a 0.01 M ammonium acetate solution in HPLC-grade water. Adjust the pH to 2.5 with an appropriate acid (e.g., phosphoric acid or formic acid). Filter the solution through a 0.45 µm membrane filter.
- Mobile Phase B (Organic): Mix methanol and HPLC-grade water in a ratio of 80:20 (v/v). Degas both mobile phases before use.
2. Standard Solution Preparation:
- Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of each dichlorinated aminobenzoate isomer standard and dissolve in 10 mL of methanol.
- Working Standard Solution (e.g., 10 µg/mL): Prepare a mixed working standard solution by appropriately diluting the stock solutions with the initial mobile phase composition (50:50 Mobile Phase A:Mobile Phase B).
3. Sample Preparation:
- Accurately weigh a suitable amount of the sample and dissolve it in a known volume of methanol to achieve a concentration within the expected linear range of the method.
- Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.
4. Chromatographic Analysis:
- Set up the HPLC system with the conditions outlined in Table 1 and the gradient program from Table 2.
- Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
- Inject the standard and sample solutions.
5. Data Analysis:
- Identify the peaks corresponding to the dichlorinated aminobenzoate isomers based on the retention times of the standards.
- Quantify the amount of each isomer in the sample by comparing the peak areas with those of the standard solutions.
Visualizations
Troubleshooting Workflow for Poor Peak Resolution
References
Technical Support Center: Degradation Pathways of Methyl 3-amino-2,5-dichlorobenzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the degradation pathways of Methyl 3-amino-2,5-dichlorobenzoate.
Frequently Asked Questions (FAQs)
Q1: What are the likely initial steps in the degradation of this compound?
Based on studies of similar chlorinated aromatic compounds, the initial degradation steps for this compound are likely to involve either hydrolysis of the methyl ester group or enzymatic modification of the aromatic ring. Hydrolysis would yield 3-amino-2,5-dichlorobenzoic acid and methanol. The degradation of the resulting 3-amino-2,5-dichlorobenzoic acid (Chloramben) is a key area of study for understanding the overall pathway.
Q2: What are the expected microbial degradation pathways for the resulting 3-amino-2,5-dichlorobenzoic acid?
Microbial degradation of chlorinated benzoic acids can proceed through both aerobic and anaerobic pathways.
-
Aerobic Degradation: Under aerobic conditions, microorganisms often initiate degradation by utilizing dioxygenase enzymes to hydroxylate the aromatic ring. This leads to the formation of catechols or chlorocatechols, which are then subject to ring cleavage. For 2,5-dichlorobenzoic acid, degradation can result in the formation of 4-chlorocatechol.[1] The amino group on 3-amino-2,5-dichlorobenzoic acid may be removed early in the pathway.
-
Anaerobic Degradation: In anaerobic environments, a common initial step is reductive dechlorination, where a chlorine atom is removed from the aromatic ring.[2][3] For chlorobenzoates, the meta-substituted chlorine is often preferentially removed.[2] This would convert 3-amino-2,5-dichlorobenzoic acid to a monochlorinated or fully dechlorinated aminobenzoic acid, which is then further metabolized. The central intermediate in the anaerobic degradation of many aromatic compounds is benzoyl-CoA.[4]
Q3: What are some common intermediates to look for when studying the degradation of this compound?
Key potential intermediates include:
-
3-amino-2,5-dichlorobenzoic acid (from ester hydrolysis)
-
Monochlorinated aminobenzoic acids (from reductive dechlorination)
-
Aminobenzoic acid (from complete dechlorination)
-
Chlorinated or non-chlorinated catechols (from dioxygenase activity)
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Ring-cleavage products (e.g., muconic acid derivatives)
Q4: Can this compound be degraded abiotically?
Abiotic degradation, such as photodegradation, is a possibility for aromatic compounds. The presence of chromophores in the molecule suggests it may be susceptible to degradation upon exposure to light, potentially leading to dechlorination or other transformations. However, microbial degradation is generally considered the primary mechanism for the breakdown of such compounds in the environment.[5]
Troubleshooting Guides
Issue 1: No degradation of this compound is observed in my microbial culture.
| Possible Cause | Troubleshooting Step |
| Inappropriate microbial consortium | The microbial culture may lack the specific enzymes required for the initial degradation steps. Try using a mixed microbial culture from a site previously contaminated with chlorinated aromatic compounds to increase the chances of having the necessary catabolic genes.[2] |
| Toxicity of the compound | High concentrations of the compound may be toxic to the microorganisms.[6] Perform a dose-response experiment to determine the optimal, non-inhibitory concentration of this compound for your culture. |
| Unfavorable culture conditions | The pH, temperature, or nutrient availability may not be optimal for microbial growth and enzymatic activity. Optimize these parameters based on the requirements of your microbial culture. For example, some dehalogenating organisms have optimal temperatures around 20-25°C.[7] |
| Lack of necessary co-substrates | Some degradation pathways require the presence of a co-substrate to induce the necessary enzymes or provide energy. Consider adding a more readily metabolizable carbon source, like benzoate, to stimulate microbial activity.[8] |
| Oxygen sensitivity | If you are investigating anaerobic degradation, ensure that your experimental setup is strictly anoxic. Use anaerobic media preparation techniques and redox indicators like resazurin to confirm anaerobic conditions.[4] |
Issue 2: I can see the disappearance of the parent compound, but I cannot detect any intermediates.
| Possible Cause | Troubleshooting Step |
| Rapid turnover of intermediates | Intermediates may be consumed as quickly as they are formed. Try sampling at more frequent, earlier time points in your experiment to capture transient intermediates. |
| Analytical method limitations | Your current analytical method (e.g., HPLC with a specific wavelength) may not be suitable for detecting the intermediates. Use a more universal detector like a mass spectrometer (LC-MS or GC-MS) to identify a broader range of potential metabolites. |
| Adsorption of intermediates to biomass | Polar intermediates may adsorb to the microbial biomass. Analyze cell extracts in addition to the culture supernatant to look for intracellular or cell-associated intermediates. |
| Complete mineralization | The compound may be completely mineralized to CO2 and water, leaving no detectable organic intermediates. Consider performing a radiolabeling study with 14C-labeled this compound and monitoring the evolution of 14CO2. |
Experimental Protocols
Protocol 1: Aerobic Biodegradation Assay
Objective: To assess the aerobic degradation of this compound by a microbial consortium.
Methodology:
-
Prepare a minimal salts medium: A suitable medium should contain essential minerals and a buffer to maintain a stable pH (e.g., pH 7).
-
Inoculation: Inoculate the medium with a microbial consortium from an appropriate source (e.g., activated sludge, contaminated soil).
-
Substrate Addition: Add this compound to the desired concentration (e.g., 50-100 mg/L).
-
Incubation: Incubate the cultures on a rotary shaker at an appropriate temperature (e.g., 25-30°C) to ensure adequate aeration.
-
Sampling: Collect samples at regular intervals (e.g., 0, 24, 48, 72 hours).
-
Sample Preparation: Centrifuge the samples to pellet the biomass. Analyze the supernatant for the parent compound and potential intermediates.
-
Analysis: Use High-Performance Liquid Chromatography (HPLC) with a UV detector or Mass Spectrometry (LC-MS) for analysis. Monitor for the disappearance of the parent compound and the appearance of new peaks corresponding to intermediates.
Protocol 2: Anaerobic Reductive Dechlorination Assay
Objective: To investigate the anaerobic degradation of this compound.
Methodology:
-
Prepare anaerobic medium: Prepare a defined mineral medium and make it anoxic by boiling and sparging with an oxygen-free gas (e.g., N2/CO2).[4] Add a reducing agent (e.g., cysteine or sodium sulfide) and a redox indicator (e.g., resazurin).[4]
-
Inoculation: In an anaerobic chamber or glove box, inoculate the medium with an anaerobic microbial culture (e.g., from anaerobic sludge or sediment).
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Substrate Addition: Add this compound as the primary substrate.
-
Incubation: Incubate the cultures in sealed, airtight vials in the dark at a suitable temperature.
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Sampling: At various time points, sacrifice replicate vials for analysis.
-
Analysis: Acidify the samples and extract with a suitable solvent (e.g., diethyl ether).[7] Analyze the extracts by GC-MS or LC-MS to identify and quantify the parent compound and dechlorinated intermediates. Monitor chloride release into the medium using an ion-selective electrode or ion chromatography.
Quantitative Data Summary
The following table summarizes degradation rates of related chlorobenzoic acids from the literature, which can serve as a benchmark for your experiments.
| Compound | Organism/Consortium | Degradation Rate | Conditions | Reference |
| 2-Chlorobenzoic acid | Aeromonas hydrophila | 41 µM/hr | 3mM substrate, 25°C, pH 7 | [6] |
| 3-Chlorobenzoic acid | Aeromonas hydrophila | 65 µM/hr | 2mM substrate, 25°C, pH 7 | [6] |
| 4-Chlorobenzoic acid | Aeromonas hydrophila | 5 µM/hr | - | [6] |
| 3,4-Dichlorobenzoic acid | Aeromonas hydrophila | 15.5 µM/hr | - | [6] |
Visualizations
Caption: Putative aerobic degradation pathway for this compound.
Caption: Putative anaerobic degradation pathway for this compound.
Caption: General experimental workflow for studying microbial degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Bacterial Degradation of Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jbarbiomed.com [jbarbiomed.com]
- 7. journals.asm.org [journals.asm.org]
- 8. researchgate.net [researchgate.net]
"optimization of nitration and reduction steps for Methyl 3-amino-2,5-dichlorobenzoate synthesis"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the two critical stages in the synthesis of Methyl 3-amino-2,5-dichlorobenzoate: the nitration of Methyl 2,5-dichlorobenzoate and the subsequent reduction of the nitro group.
Section 1: Optimization of the Nitration Step
The nitration of Methyl 2,5-dichlorobenzoate is a key step that often presents challenges related to isomer control, reaction kinetics, and handling of the reaction mass.
Frequently Asked Questions (FAQs) & Troubleshooting Guide: Nitration
Q1: My reaction mixture has become a thick, semi-solid slurry that is difficult to stir. What is causing this and how can I prevent it?
A1: This is a common issue caused by the precipitation of the nitrated product from the sulfuric acid medium.[1] The solubility of the product decreases as the reaction progresses and water is formed as a byproduct, which dilutes the sulfuric acid.[1] If the ratio of sulfuric acid to the starting material is too low, the reaction mass can become very heavy, leading to poor agitation and lower yields.[1]
-
Recommended Solutions:
-
Increase Sulfuric Acid Ratio: Ensure the weight ratio of total sulfuric acid to Methyl 2,5-dichlorobenzoate is adequate. Ratios of 6.1:1 to 8.1:1 have been reported to maintain a stirrable slurry, depending on the purity of the starting material.[1]
-
Use of Oleum: Incorporating oleum (fuming sulfuric acid) can help by reacting with the water formed during nitration, thus maintaining the strength of the sulfuric acid and keeping the product in solution. This can drastically reduce the total amount of sulfuric acid required.[1]
-
Nitrate the Ester, Not the Acid: Nitrating the methyl ester of 2,5-dichlorobenzoic acid, rather than the acid itself, can result in a liquid and homogeneous reaction mixture, which is easier to handle.[2]
-
Q2: The yield of the desired 3-nitro isomer is low, with a significant amount of the 6-nitro isomer being formed. How can I improve the regioselectivity?
A2: The nitration of Methyl 2,5-dichlorobenzoate typically yields a mixture of the 3-nitro and 6-nitro isomers.[2] While separating these isomers can be challenging, reaction conditions can be optimized to favor the formation of the desired 3-nitro product.
-
Recommended Solutions:
-
Temperature Control: Maintain a low reaction temperature, typically between -5°C and 5°C.[2] Lower temperatures generally favor the formation of the 3-nitro isomer.
-
Controlled Reagent Addition: Add the nitrating mixture (mixed acid) slowly and sub-surface to the solution of the starting material in sulfuric acid while maintaining the low temperature. This prevents localized temperature spikes that can alter the isomer ratio.
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Optimized Conditions: Ratios of approximately 60:40 (3-nitro to 6-nitro) can be achieved with careful control of reaction parameters.[2] Even higher ratios of the 3-nitro isomer (e.g., 70% or greater) have been reported.[2]
-
Q3: What are the optimal conditions for the nitration of Methyl 2,5-dichlorobenzoate?
A3: Optimal conditions involve a balance of temperature, reagent ratios, and reaction time to maximize yield and selectivity while maintaining a manageable reaction mixture.
-
Recommended Protocol: Dissolve Methyl 2,5-dichlorobenzoate in concentrated sulfuric acid (95-100%) and cool the mixture to between -5°C and 0°C.[2] Slowly add a pre-cooled nitrating mixture of fuming nitric acid (90%+) and concentrated sulfuric acid, ensuring the temperature does not rise above 5°C.[2] After the addition is complete, continue stirring at this temperature for several hours to ensure the reaction goes to completion.[2]
Data Presentation: Nitration Conditions and Outcomes
| Parameter | Condition A | Condition B | Condition C |
| Starting Material | Methyl 2,5-dichlorobenzoate | 2,5-dichlorobenzoic acid | 2,5-dichlorobenzoic acid (70% purity) |
| Nitrating Agent | 90% HNO₃ / 100% H₂SO₄ | 33% HNO₃ / 67% H₂SO₄ | 33% HNO₃ / 67% H₂SO₄ |
| H₂SO₄:Substrate Ratio (w/w) | ~4:1 | 6.1:1 | 8.1:1 |
| Temperature | -5°C to 0°C[2] | Optimum for reaction[1] | Optimum for reaction[1] |
| Reaction Time | 3 hours[2] | Not Specified | Not Specified |
| Observed Yield/Outcome | ~60:40 to 70:30 ratio of 3-nitro to 6-nitro isomer[2] | Yields can be lowered if ratio is reduced[1] | Maintains stirrable mass[1] |
Experimental Protocol: Nitration of Methyl 2,5-dichlorobenzoate
Materials:
-
Methyl 2,5-dichlorobenzoate (1.0 eq)
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Concentrated Sulfuric Acid (98%)
-
Fuming Nitric Acid (90%)
-
Ice
-
Water
Procedure:
-
In a flask equipped with a mechanical stirrer and a thermometer, dissolve Methyl 2,5-dichlorobenzoate (82g) in concentrated sulfuric acid (328g).[2]
-
Cool the mixture to a temperature between -5°C and 0°C using an ice-salt bath.[2]
-
Separately, prepare a nitrating mixture by carefully adding fuming nitric acid (120g) to concentrated sulfuric acid (120g), and cool this mixture.[2]
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Slowly add the nitrating mixture to the cooled solution of the substrate over 1-2 hours, ensuring the internal temperature is maintained between -5°C and 0°C.[2] The reaction mixture should remain fluid.[2]
-
After the addition is complete, continue to stir the mixture at the same temperature for an additional 3 hours.[2]
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Carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring to precipitate the crude product.
-
Filter the resulting solid, wash thoroughly with cold water until the washings are neutral, and dry under vacuum. The product is a mixture of Methyl 3-nitro-2,5-dichlorobenzoate and Methyl 6-nitro-2,5-dichlorobenzoate.
Workflow Visualization: Nitration Step
Caption: Workflow for the nitration of Methyl 2,5-dichlorobenzoate.
Section 2: Optimization of the Reduction Step
The reduction of the nitro group to an amine is the final step. The primary challenges are achieving high chemoselectivity (avoiding reduction of chloro or ester groups) and preventing byproduct formation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide: Reduction
Q1: My reduction reaction is resulting in byproducts where one or both chlorine atoms have been removed. How can I prevent this hydrodehalogenation?
A1: Hydrodehalogenation is a known side reaction, particularly during catalytic hydrogenation with catalysts like Palladium on carbon (Pd/C).
-
Recommended Solutions:
-
Avoid Pd/C: If hydrodehalogenation is a significant issue, avoid using Pd/C as the catalyst.
-
Use Metal/Acid Reduction: Reagents such as iron powder in acetic acid (Fe/AcOH) or stannous chloride in hydrochloric acid (SnCl₂/HCl) are highly chemoselective for the nitro group and are less likely to cause dehalogenation.
-
Sodium Dithionite: This reagent is also an excellent choice for selectively reducing nitro groups in the presence of halogens.
-
Q2: The final product is a dark, tar-like substance instead of the expected crystalline solid. What went wrong?
A2: Aromatic amines, especially anilines, are susceptible to air oxidation, which can lead to the formation of dark, polymeric materials. This can happen during the reaction workup or on storage.
-
Recommended Solutions:
-
Inert Atmosphere: Perform the reaction and workup under an inert atmosphere (e.g., Nitrogen or Argon) to minimize contact with oxygen.
-
Control pH during Workup: During workup with metal/acid reductants, the product exists as an ammonium salt in the acidic solution. After filtering off the metal residues, basification to liberate the free amine should be done carefully, followed immediately by extraction.
-
Isolate as a Salt: To improve stability, consider isolating the final product as its hydrochloride salt by bubbling HCl gas through an ethereal solution of the purified amine.
-
Prompt Purification: Purify the crude amine as quickly as possible after the reaction is complete.
-
Q3: My reaction is incomplete, and I'm isolating a mixture of starting material and product. How can I drive the reaction to completion?
A3: Incomplete reduction can be due to several factors, including insufficient reducing agent, deactivated catalyst, or inadequate reaction time/temperature.
-
Recommended Solutions:
-
Sufficient Reagent: Ensure you are using a sufficient molar excess of the reducing agent. For metal-based reductions (e.g., Fe, SnCl₂), 3-5 equivalents are common.
-
Catalyst Activity: For catalytic hydrogenation, ensure the catalyst is fresh and active.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.
-
Temperature: Gently heating the reaction mixture can often increase the reaction rate. For Fe/AcOH reductions, refluxing in ethanol/water is common.
-
Data Presentation: Comparison of Reduction Methods
| Method | Reducing Agent(s) | Typical Solvent | Advantages | Disadvantages/Risks |
| Catalytic Hydrogenation | H₂ gas, Pd/C or PtO₂ | Methanol, Ethanol | High yield, clean reaction, easy product isolation. | High risk of hydrodehalogenation (loss of Cl), requires specialized pressure equipment. |
| Bechamp Reduction | Iron (Fe), Acetic Acid (AcOH) or HCl | Ethanol/Water, Acetic Acid | Inexpensive, high chemoselectivity (no dehalogenation), tolerant of ester group. | Heterogeneous reaction, requires filtration of iron salts, can be slow. |
| Tin(II) Chloride Reduction | SnCl₂·2H₂O, HCl | Ethanol, Ethyl Acetate | Homogeneous reaction, high yield, good selectivity. | Tin salts are toxic and require careful disposal, strongly acidic conditions. |
| Dithionite Reduction | Sodium Dithionite (Na₂S₂O₄) | Water/Methanol, DMF | Mild conditions, metal-free, excellent chemoselectivity for nitro group.[3] | Can require large excess of reagent, workup can be cumbersome. |
Experimental Protocol: Reduction using Iron and Acetic Acid
Materials:
-
Crude Methyl 3-nitro-2,5-dichlorobenzoate (1.0 eq)
-
Iron powder (<100 mesh) (4-5 eq)
-
Glacial Acetic Acid
-
Ethanol
-
Water
-
Sodium Bicarbonate (sat. solution)
-
Ethyl Acetate
-
Brine
Procedure:
-
To a solution of the crude nitro compound in a mixture of ethanol and acetic acid, add iron powder.
-
Heat the resulting mixture to reflux (around 80-100°C) and stir vigorously for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is no longer visible.
-
Cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron and iron salts. Wash the filter cake with ethanol or ethyl acetate.
-
Concentrate the filtrate under reduced pressure to remove the solvents.
-
Redissolve the residue in ethyl acetate and carefully wash with saturated sodium bicarbonate solution until the aqueous layer is neutral or slightly basic.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).
Workflow Visualization: Reduction Step
Caption: Workflow for the reduction of the nitro group using Fe/AcOH.
References
Technical Support Center: Purification of Crude Methyl 3-amino-2,5-dichlorobenzoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude Methyl 3-amino-2,5-dichlorobenzoate.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Common impurities can originate from starting materials, side reactions during synthesis, and subsequent workup steps. These may include:
-
Isomeric Impurities: Positional isomers of dichlorinated and amino-substituted benzoic acid methyl esters formed during chlorination and nitration/reduction steps.
-
Unreacted Starting Materials: Residual 2,5-dichlorobenzoic acid or its methyl ester.
-
Intermediates: Incompletely reduced nitro-compounds (e.g., methyl 3-nitro-2,5-dichlorobenzoate).
-
Byproducts of Side Reactions: Products from over-chlorination or other side reactions.
-
Residual Solvents and Reagents: Solvents used in the reaction and workup (e.g., methanol, ethanol, ethyl acetate), and any remaining acids or bases.
Q2: Which purification technique is most suitable for this compound on a laboratory scale?
A2: Both recrystallization and column chromatography are effective methods for purifying this compound.
-
Recrystallization is often the preferred method for removing small amounts of impurities and for large-scale purification due to its simplicity and cost-effectiveness.
-
Column chromatography is highly effective for separating complex mixtures of impurities, especially isomeric byproducts that have similar solubility profiles to the desired product.
Q3: How can I monitor the progress of the purification?
A3: Thin-Layer Chromatography (TLC) is an excellent technique for monitoring the purification process. A suitable mobile phase, such as a mixture of hexanes and ethyl acetate, can be used to separate the desired product from its impurities on a silica gel plate. Visualization can be achieved using UV light (254 nm) or a staining reagent that reacts with aromatic amines.[1][2][3][4]
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause(s) | Solution(s) |
| Oiling Out (Product separates as an oil instead of crystals) | The solution is too concentrated, or the cooling rate is too fast. The melting point of the solute is lower than the boiling point of the solvent. | - Add a small amount of additional hot solvent to the solution. - Allow the solution to cool more slowly to room temperature before placing it in an ice bath. - Use a solvent system with a lower boiling point. - Try a mixed solvent system. |
| No Crystal Formation | The solution is not sufficiently saturated. The presence of impurities is inhibiting crystallization. | - Evaporate some of the solvent to increase the concentration. - Scratch the inside of the flask with a glass rod to induce crystallization. - Add a seed crystal of the pure compound. - If significant impurities are present, first purify by column chromatography.[5] |
| Low Recovery of Purified Product | Too much solvent was used for recrystallization or washing. The product has significant solubility in the cold solvent. Premature crystallization occurred during hot filtration. | - Use the minimum amount of hot solvent necessary to dissolve the crude product. - Ensure the washing solvent is ice-cold and use a minimal amount. - Preheat the filtration apparatus (funnel and receiving flask) before hot filtration.[5] |
| Colored Impurities in Crystals | Colored byproducts are co-crystallizing with the product. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.[6] |
Column Chromatography Issues
| Problem | Possible Cause(s) | Solution(s) |
| Poor Separation of Spots (Overlapping Bands) | The mobile phase polarity is too high or too low. The column was not packed properly. The sample was overloaded. | - Adjust the mobile phase polarity. Use TLC to find the optimal solvent system that gives good separation. - Ensure the column is packed uniformly without any cracks or channels. - Reduce the amount of crude material loaded onto the column. |
| Tailing of the Product Spot | The compound is interacting too strongly with the stationary phase (silica gel is acidic). | - Add a small amount (0.5-1%) of a basic modifier like triethylamine to the mobile phase to neutralize active sites on the silica gel. |
| Product is Not Eluting from the Column | The mobile phase is not polar enough. | - Gradually increase the polarity of the mobile phase. For example, increase the percentage of ethyl acetate in hexanes. |
Experimental Protocols
Protocol 1: Recrystallization from a Mixed Solvent System (Ethanol/Water)
This protocol is a general procedure and may require optimization based on the impurity profile of the crude material.
Methodology:
-
Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of hot ethanol in an Erlenmeyer flask.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration using a pre-warmed funnel and fluted filter paper into a clean, pre-warmed flask.
-
Addition of Anti-solvent: While the ethanol solution is still hot, add warm water dropwise until a slight turbidity persists.
-
Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture.
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) to a constant weight.
Expected Purity and Yield (Estimated):
| Parameter | Before Purification | After Recrystallization |
| Purity (by HPLC/GC) | ~85-90% | >98% |
| Yield | - | 70-85% |
Protocol 2: Purification by Silica Gel Column Chromatography
Methodology:
-
Mobile Phase Selection: Using TLC, determine an optimal mobile phase. A good starting point is a mixture of hexanes and ethyl acetate. The ideal solvent system should give a retention factor (Rf) of ~0.3 for the desired product.
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 10% ethyl acetate in hexanes). Pour the slurry into a chromatography column and allow it to pack evenly.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Adsorb this solution onto a small amount of silica gel, and evaporate the solvent. Carefully add the dry, impregnated silica gel to the top of the column.
-
Elution: Begin eluting the column with the low-polarity mobile phase. Gradually increase the polarity of the eluent (e.g., from 10% to 30% ethyl acetate in hexanes) to elute the compounds.
-
Fraction Collection: Collect the eluting solvent in fractions (e.g., in test tubes).
-
Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Quantitative Data for a Typical Column Chromatography Purification (Estimated):
| Parameter | Value |
| Stationary Phase | Silica Gel (60-120 mesh) |
| Mobile Phase Gradient | 10% to 40% Ethyl Acetate in Hexanes |
| Purity of Combined Fractions | >99% (by HPLC) |
| Recovery Yield | 60-80% |
Visualizations
Caption: Workflow for the purification of this compound by recrystallization.
Caption: A troubleshooting decision tree for common purification issues.
References
- 1. epfl.ch [epfl.ch]
- 2. Simple and rapid detection of aromatic amines using a thin layer chromatography plate - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. Tender, Loving Care for Aromatic Amines - ChemistryViews [chemistryviews.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
Technical Support Center: Large-Scale Synthesis of Methyl 3-amino-2,5-dichlorobenzoate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of Methyl 3-amino-2,5-dichlorobenzoate.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis process in a question-and-answer format.
Issue 1: Low Yield During Esterification of 3-amino-2,5-dichlorobenzoic acid
-
Question: We are experiencing low yields during the direct esterification of 3-amino-2,5-dichlorobenzoic acid with methanol. What are the potential causes and solutions?
-
Answer: Low yields in this Fischer esterification can stem from several factors:
-
Incomplete Reaction: The reaction is an equilibrium process. To drive it towards the product, consider increasing the reflux time or using a larger excess of methanol. One documented protocol suggests refluxing for 5 hours.[1]
-
Insufficient Catalyst: An acid catalyst is crucial. While the starting material is an acid, an additional strong acid catalyst like sulfuric acid or passing HCl gas can significantly improve the reaction rate and yield.[1][2]
-
Product Isolation Loss: During workup, ensure the pH is adequately adjusted to alkaline with a base like sodium carbonate to precipitate the ester fully before filtration.[1] Losses can also occur if the product is not completely precipitated from the aqueous solution.
-
Issue 2: Formation of Impurities and Isomers
-
Question: Our final product is contaminated with isomers and other impurities. How can we minimize their formation and purify the desired product?
-
Answer: Impurity formation is a common challenge, especially in multi-step syntheses starting from less pure materials.
-
Starting Material Purity: If you are following a route that involves the chlorination of benzoyl chloride, the initial chlorination step can produce a mixture of isomers.[3] It is critical to either start with pure 2,5-dichlorobenzoyl chloride or implement an effective separation step for the resulting methyl esters.
-
Isomer Separation: Freeze crystallization can be an effective method to separate the desired methyl 2,5-dichlorobenzoate from other isomers before proceeding to the nitration step.[3]
-
Nitration Control: The subsequent nitration of methyl 2,5-dichlorobenzoate can yield a mixture of the desired 3-nitro and the undesired 6-nitro isomers.[3] Controlling the reaction temperature (between -5°C and 0°C) and the rate of addition of the nitrating mixture is crucial to maximize the formation of the 3-nitro isomer.[3]
-
Purification: Recrystallization is a common and effective method for purifying the final product. Solvents such as ethanol or methanol-water mixtures can be used.[2]
-
Issue 3: Difficulties with the Reduction of the Nitro Group
-
Question: We are facing challenges in the reduction of methyl 3-nitro-2,5-dichlorobenzoate to the corresponding amine. What are the recommended procedures?
-
Answer: The reduction of the nitro group is a critical step that requires careful control of reagents and conditions.
-
Reducing Agent: A common method for this reduction is the use of a metal in an acidic medium, such as tin (Sn) in the presence of concentrated hydrochloric acid.[4]
-
Reaction Conditions: The reaction mixture should be heated to drive the reduction to completion. A reported procedure involves heating at 95°C for 4.5 hours.[4]
-
Workup: After the reaction, the product needs to be isolated from the reaction mixture. This typically involves pouring the mixture over ice to precipitate the product, followed by filtration. The crude product can then be dissolved in an organic solvent like ethyl acetate, washed, dried, and concentrated to yield the final product.[4]
-
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: There are two primary routes for the synthesis of this compound:
-
Direct Esterification: This involves the acid-catalyzed esterification of 3-amino-2,5-dichlorobenzoic acid with methanol.[1] This is a more direct route if the starting carboxylic acid is readily available.
-
Multi-step Synthesis from Benzoyl Chloride: This route involves the chlorination of benzoyl chloride, followed by esterification to form methyl 2,5-dichlorobenzoate. This intermediate is then nitrated to introduce the nitro group at the 3-position, and a final reduction step converts the nitro group to the amine.[3] This route is more common for large-scale industrial production where the starting materials are more accessible.
Q2: What are the key safety precautions to consider during this synthesis?
A2: Several safety precautions should be taken:
-
Handling of Corrosive Reagents: The synthesis involves strong acids like sulfuric acid, nitric acid, and hydrochloric acid, which are highly corrosive. Appropriate personal protective equipment (PPE), such as gloves, goggles, and a lab coat, is essential.
-
Use of Toxic Reagents: Reagents like tin and its salts can be toxic. Avoid inhalation of dust and ensure proper disposal.
-
Exothermic Reactions: Nitration reactions are highly exothermic and can run away if not properly controlled. Maintain strict temperature control and slow addition of reagents.
-
Ventilation: The reactions should be carried out in a well-ventilated fume hood to avoid exposure to volatile and corrosive vapors.
Q3: How can the purity of the final product be assessed?
A3: The purity of this compound can be determined using several analytical techniques:
-
Melting Point: A sharp melting point range close to the literature value (53-55°C) is a good indicator of purity.[1]
-
Chromatography: Techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be used to quantify the purity and identify any impurities.
-
Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Infrared (IR) spectroscopy can confirm the structure of the final product and detect the presence of any structural isomers or impurities.
Data Presentation
Table 1: Reaction Conditions for Direct Esterification of 3-amino-2,5-dichloro-4-methylbenzoic acid (as an analogous reference)
| Parameter | Value | Reference |
| Starting Material | 30 g of 3-amino-2,5-dichloro-4-methylbenzoic acid | [1] |
| Solvent | 140 ml of Methanol | [1] |
| Catalyst | HCl gas (passed for 20 minutes) | [1] |
| Reaction Time | 5 hours | [1] |
| Reaction Temperature | Reflux | [1] |
| Yield | 30.8 g | [1] |
| Melting Point | 53-55 °C | [1] |
Table 2: Conditions for Nitration of Methyl 2,5-dichlorobenzoate
| Parameter | Value | Reference |
| Starting Material | 82 g of Methyl 2,5-dichlorobenzoate | [3] |
| Solvent | 328 g of Sulfuric acid | [3] |
| Nitrating Agent | 120 g Nitric acid (90%) + 120 g Sulfuric acid | [3] |
| Reaction Temperature | -5 °C to 0 °C | [3] |
| Reaction Time | 3 hours | [3] |
Experimental Protocols & Visualizations
Experimental Workflow: Multi-step Synthesis
The following diagram outlines the key stages in the multi-step synthesis of this compound starting from benzoyl chloride.
Caption: Multi-step synthesis workflow from benzoyl chloride.
Troubleshooting Logic: Low Yield in Esterification
This diagram illustrates a logical approach to troubleshooting low yields in the direct esterification step.
Caption: Troubleshooting flowchart for low esterification yield.
References
"preventing hydrolysis of the ester group in Methyl 3-amino-2,5-dichlorobenzoate"
This guide provides troubleshooting advice and frequently asked questions regarding the handling and use of Methyl 3-amino-2,5-dichlorobenzoate, with a specific focus on preventing the hydrolysis of its ester group.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound sample degrading, showing the presence of 3-amino-2,5-dichlorobenzoic acid?
A1: The degradation you are observing is likely due to the hydrolysis of the methyl ester group. Esters are susceptible to hydrolysis, a chemical reaction with water, which converts the ester back to its constituent carboxylic acid and alcohol (methanol in this case). This process can be accelerated by the presence of acidic or basic conditions and even by the molecule's own amino group.
Q2: How does the 3-amino group influence the stability of the ester?
A2: The neighboring amino group can act as an intramolecular general base catalyst, significantly accelerating the rate of hydrolysis.[1][2] Studies on similar 2-aminobenzoate esters have shown that the amino group can facilitate the attack of water on the ester's carbonyl carbon. This catalytic effect can lead to a pH-independent hydrolysis rate between pH 4 and 8, making the ester more labile than structurally similar esters lacking the amino group.[1][2]
Q3: What are the optimal storage and handling conditions to prevent hydrolysis?
A3: To ensure the stability of this compound, it is crucial to minimize its exposure to moisture.
-
Storage: Store the compound in a tightly sealed container in a cool, dry place, preferably in a desiccator to protect it from atmospheric moisture.[3][4][5]
-
Handling: When working with the compound, use anhydrous solvents and perform reactions under an inert atmosphere (e.g., nitrogen or argon) if they are sensitive to moisture.
-
pH Control: Avoid strongly acidic or basic aqueous solutions. The compound is most stable at a neutral or slightly acidic pH.[5][6]
Q4: My experimental procedure involves aqueous or basic conditions. How can I protect the ester group from hydrolysis?
A4: When reaction conditions are incompatible with the ester group's stability (e.g., presence of water, strong bases, or nucleophiles), the most effective strategy is to temporarily protect the amino group.[7][8] By converting the amino group into a less reactive functional group, you can suppress its intramolecular catalytic activity. Carbamates are the most common and effective protecting groups for amines.[9]
Q5: Which protecting group is recommended for the amino group, and how do I choose?
A5: The choice of protecting group depends on the overall synthetic strategy, particularly the conditions required for subsequent reaction steps and the final deprotection. The most widely used protecting groups for amines are tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz).
| Feature | tert-Butyloxycarbonyl (Boc) | Benzyloxycarbonyl (Cbz or Z) |
| Protection Reagent | Di-tert-butyl dicarbonate (Boc)₂O | Benzyl chloroformate |
| Protection Conditions | Mildly basic (e.g., NaHCO₃, TEA, DIPEA) in an organic solvent (e.g., THF, Dioxane) | Mildly basic (e.g., NaHCO₃) in a water/organic solvent mixture |
| Stable To | Catalytic hydrogenation, mildly basic conditions | Strongly acidic conditions, some nucleophiles |
| Cleavage (Deprotection) | Strong acids (e.g., TFA in DCM, HCl in Dioxane) | Catalytic hydrogenation (e.g., H₂, Pd/C) |
Troubleshooting Guide
| Problem Encountered | Probable Cause | Recommended Solution(s) |
| Low reaction yield with 3-amino-2,5-dichlorobenzoic acid isolated as a major byproduct. | Ester Hydrolysis: The reaction or workup conditions are too acidic or basic, or water is present. | 1. Ensure all solvents and reagents are anhydrous.2. Buffer the reaction mixture to maintain a neutral pH.3. If basic or aqueous conditions are unavoidable, protect the amino group prior to the reaction (see Experimental Protocols). |
| The compound's purity decreases over time during storage. | Ambient Moisture: The compound is absorbing water from the atmosphere, leading to slow hydrolysis. | 1. Transfer the compound to a vacuum desiccator for storage.2. Store under an inert atmosphere (e.g., in a glovebox or a sealed vial backfilled with nitrogen). |
| Inconsistent results in biological assays. | Hydrolysis in Assay Buffer: The ester may be hydrolyzing in the aqueous buffer during the experiment, changing the concentration of the active compound. | 1. Assess the stability of the compound in the specific assay buffer by incubating it for the duration of the experiment and analyzing for degradation by LC-MS or HPLC.2. If unstable, consider preparing stock solutions in an anhydrous organic solvent (e.g., DMSO) and minimizing the time the compound spends in the aqueous buffer before analysis. |
Experimental Protocols
Protocol 1: Protection of the Amino Group with (Boc)₂O
This procedure describes the conversion of the amino group to a tert-butyloxycarbonyl (Boc) carbamate, which prevents its participation in ester hydrolysis.
Methodology:
-
Dissolve this compound (1.0 eq) in an anhydrous solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) (approx. 0.1-0.5 M concentration).
-
Add a non-nucleophilic base, such as triethylamine (TEA) (1.5 eq) or diisopropylethylamine (DIPEA) (1.5 eq), to the solution.
-
Add di-tert-butyl dicarbonate ((Boc)₂O) (1.2 eq) to the mixture portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash sequentially with a mild acid (e.g., 5% aqueous citric acid), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the resulting Boc-protected compound by column chromatography on silica gel if necessary.
Protocol 2: Deprotection of the Boc-Protected Amine
This procedure removes the Boc group to restore the free amine after the desired chemical transformations are complete.
Methodology:
-
Dissolve the Boc-protected this compound in an anhydrous solvent such as dichloromethane (DCM).
-
Add a strong acid, typically trifluoroacetic acid (TFA) (5-10 equivalents, often used as a 20-50% solution in DCM).
-
Stir the reaction at room temperature for 1-3 hours. Monitor the deprotection by TLC or LC-MS.
-
Upon completion, carefully remove the excess acid and solvent under reduced pressure. Caution: TFA is corrosive.
-
Neutralize the residue by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate to yield the deprotected product.
Visual Guides
Caption: Decision workflow for handling this compound.
Caption: Key factors and strategies related to ester hydrolysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Intramolecular general base catalyzed ester hydrolysis. The hydrolysis of 2-aminobenzoate esters - Lookchem [lookchem.com]
- 3. aksci.com [aksci.com]
- 4. 2-Amino-3,5-dichlorobenzoic acid(2789-92-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. carbodiimide.com [carbodiimide.com]
- 6. researchgate.net [researchgate.net]
- 7. Protecting group - Wikipedia [en.wikipedia.org]
- 8. Protective Groups [organic-chemistry.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Optimizing Catalyst Selection for the Synthesis of Methyl 3-amino-2,5-dichlorobenzoate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Methyl 3-amino-2,5-dichlorobenzoate. The primary focus is on the critical step of reducing the nitro group of the precursor, Methyl 3-nitro-2,5-dichlorobenzoate, and navigating the challenges associated with catalyst selection.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for reducing the nitro group to synthesize this compound?
A1: The most prevalent methods involve the reduction of the precursor, Methyl 3-nitro-2,5-dichlorobenzoate. Key strategies include:
-
Catalytic Hydrogenation: This method uses hydrogen gas (H₂) in the presence of a metal catalyst. Common catalysts are Palladium on carbon (Pd/C) and Raney Nickel.[1][2]
-
Metal/Acid Reduction: This classic approach, often referred to as the Béchamp reduction, employs metals like iron (Fe), tin (Sn), or zinc (Zn) in an acidic medium such as hydrochloric acid (HCl) or acetic acid (AcOH).[1][3]
-
Metal Hydride Reduction: Systems like sodium borohydride (NaBH₄) in combination with a transition metal salt, such as ferrous chloride (FeCl₂), offer a mild and selective alternative.[1][4]
Q2: I am concerned about the two chlorine atoms on the aromatic ring. Are there any specific side reactions I should be aware of?
A2: Yes, the most significant potential side reaction is dehalogenation , where one or both of the chlorine atoms are replaced by hydrogen. This is a common issue when using highly active hydrogenation catalysts like Palladium on carbon (Pd/C). For substrates with aromatic halogens, Raney Nickel is often preferred as it is less prone to causing dehalogenation.[1][5]
Q3: Can I use Lithium Aluminum Hydride (LiAlH₄) for this reduction?
A3: It is not recommended. While LiAlH₄ is a powerful reducing agent, its reaction with aromatic nitro compounds typically leads to the formation of azo compounds rather than the desired amine.[1]
Q4: How do I monitor the progress of the reaction?
A4: The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). By spotting the reaction mixture alongside the starting material (Methyl 3-nitro-2,5-dichlorobenzoate), you can observe the disappearance of the starting material spot and the appearance of the product spot.
Q5: My starting material, Methyl 3-nitro-2,5-dichlorobenzoate, has poor solubility. How can I address this?
A5: Poor solubility can significantly slow down the reaction. To address this, you can:
-
Select a solvent or a co-solvent system where the starting material is more soluble. Common solvents for these reductions include ethanol, methanol, ethyl acetate, and acetic acid.[2]
-
For catalytic hydrogenations, protic co-solvents can be beneficial.
-
Gentle heating can also improve solubility and reaction rate, but it should be carefully controlled to avoid promoting side reactions.
Troubleshooting Guides
Problem 1: Incomplete or Stalled Reaction
If your reaction is not proceeding to completion, consider the following troubleshooting steps:
-
Catalyst Activity:
-
Catalytic Hydrogenation: The catalyst may be poisoned or deactivated. Ensure the catalyst is fresh and handled properly (e.g., Raney Nickel should be stored under water or a suitable solvent). Thiols are known catalyst poisons.[6]
-
Metal/Acid Reduction: The surface of the metal powder may be oxidized. Consider activating the metal powder (e.g., by washing with dilute acid) before use. Ensure the metal is finely powdered for maximum surface area.
-
-
Reagent Stoichiometry: For metal/acid or metal hydride reductions, ensure you are using a sufficient stoichiometric excess of the reducing agent to drive the reaction to completion.
-
Hydrogen Gas Supply (for Catalytic Hydrogenation): Check for leaks in your hydrogenation apparatus. Ensure an adequate and continuous supply of hydrogen, either from a balloon or a pressurized cylinder.
-
Temperature: While many reductions occur at room temperature, some substrates may require gentle heating. If the reaction is sluggish, consider raising the temperature incrementally while monitoring for the formation of byproducts.
Problem 2: Significant Dehalogenation Observed
If you are observing the formation of monochloro or non-chlorinated aniline byproducts, the primary cause is likely your choice of catalyst.
-
Switch Catalyst: If using Pd/C, switch to Raney Nickel. Raney Nickel is known to be more selective for nitro group reduction in the presence of aromatic halogens.[1][7]
-
Avoid Catalytic Hydrogenation: Consider switching to a non-hydrogenation method, such as reduction with Fe/NH₄Cl or SnCl₂/HCl. These methods are generally chemoselective and do not cause dehalogenation.
-
Use Catalyst Modifiers: In some industrial processes, catalyst modifiers or additives are introduced to suppress the dehalogenation reaction, though this adds complexity to the procedure.[8]
Problem 3: Formation of Side Products (e.g., Hydroxylamines, Azoxy, or Azo Compounds)
The reduction of a nitro group is a stepwise process, and sometimes the reaction can stall at intermediate stages, leading to impurities.
-
Ensure Sufficient Reducing Agent: Use an adequate excess of your reducing agent to ensure the reaction proceeds through all intermediate stages to the final amine.
-
Optimize Reaction Time and Temperature: Over- or under-running the reaction can lead to side products. Monitor the reaction closely by TLC or HPLC to determine the optimal reaction time. Avoid excessively high temperatures, which can promote the formation of condensation products like azoxy and azo compounds.
-
Choice of Reductant: As mentioned, some reagents like LiAlH₄ are prone to forming azo products from aromatic nitro compounds.[1] Stick to more reliable methods like catalytic hydrogenation or metal/acid reductions.
Data Presentation
The following table summarizes the performance of a NaBH₄-FeCl₂ catalyst system for the selective reduction of various nitroarene esters. This system is presented as a modern, effective method that is highly chemoselective, preserving the ester functionality while efficiently reducing the nitro group.
| Entry | Substrate (Nitroarene Ester) | Product (Aminoarene Ester) | Time (h) | Yield (%) |
| 1 | Methyl 4-nitrobenzoate | Methyl 4-aminobenzoate | 2 | 96 |
| 2 | Ethyl 4-nitrobenzoate | Ethyl 4-aminobenzoate | 2 | 95 |
| 3 | Methyl 3-nitrobenzoate | Methyl 3-aminobenzoate | 2 | 94 |
| 4 | Methyl 2-nitrobenzoate | Methyl 2-aminobenzoate | 3 | 83 |
| 5 | Methyl 4-chloro-3-nitrobenzoate | Methyl 3-amino-4-chlorobenzoate | 2.5 | 91 |
| 6 | Methyl 2-chloro-4-nitrobenzoate | Methyl 4-amino-2-chlorobenzoate | 2.5 | 93 |
| 7 | Methyl 3,5-dinitrobenzoate | Methyl 3-amino-5-nitrobenzoate | 2 | 89 |
| 8 | Methyl 5-nitropyridine-2-carboxylate | Methyl 5-aminopyridine-2-carboxylate | 2.5 | 92 |
Data adapted from a study on the selective nitro reduction of ester-substituted nitroarenes using a NaBH₄-FeCl₂ system.[1] The yields reported are isolated yields.
Experimental Protocols
Method 1: Catalytic Hydrogenation using Raney Nickel
This protocol is recommended to minimize the risk of dehalogenation.
-
Setup: In a hydrogenation vessel (e.g., a Parr shaker apparatus or a three-necked flask), add Methyl 3-nitro-2,5-dichlorobenzoate (1.0 eq).
-
Catalyst Addition: Under a solvent blanket (e.g., methanol or ethanol), carefully add Raney Nickel catalyst (typically 5-10% by weight of the substrate). Caution: Raney Nickel is pyrophoric and must be handled with care, always kept wet.
-
Solvent: Add a suitable solvent such as methanol or ethanol to dissolve the starting material.
-
Hydrogenation: Seal the vessel, purge it several times with nitrogen, and then with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-4 atm or as required) and begin vigorous stirring.
-
Monitoring: Monitor the reaction by observing hydrogen uptake and by periodically taking samples for TLC or HPLC analysis.
-
Workup: Once the reaction is complete, carefully depressurize the vessel and purge with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst. Caution: The Celite pad with the catalyst should not be allowed to dry as it can ignite. Quench the catalyst-containing Celite pad with plenty of water.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude this compound, which can be purified further by recrystallization or column chromatography.
Method 2: Reduction with Iron and Ammonium Chloride
This is a robust and cost-effective method that avoids dehalogenation.
-
Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add Methyl 3-nitro-2,5-dichlorobenzoate (1.0 eq).
-
Reagent Addition: Add a solvent mixture, typically ethanol and water (e.g., in a 4:1 ratio). To this solution, add iron powder (typically 5-10 eq) and ammonium chloride (NH₄Cl, typically 5-10 eq).
-
Reaction: Heat the mixture to reflux (around 80-90 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Dilute with a suitable organic solvent like ethyl acetate and filter through Celite to remove the iron salts.
-
Extraction: Transfer the filtrate to a separatory funnel. If necessary, basify the aqueous layer with a solution like sodium bicarbonate to ensure the product is in its free amine form. Extract the product into the organic layer.
-
Isolation: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the product.
Method 3: Selective Reduction with NaBH₄ and FeCl₂
This modern protocol offers high chemoselectivity for substrates with sensitive functional groups like esters.[1]
-
Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve Methyl 3-nitro-2,5-dichlorobenzoate (1.0 eq) in a suitable solvent like a mixture of THF and Methanol.
-
Reagent Addition: Add anhydrous Ferrous Chloride (FeCl₂, typically 1.2 eq) to the solution and stir until it dissolves.
-
Reduction: Cool the mixture in an ice bath (0 °C). Add Sodium Borohydride (NaBH₄, typically 4.0 eq) portion-wise over 15-20 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.
-
Monitoring: Monitor the reaction by TLC until completion (typically 2-3 hours).
-
Workup: Quench the reaction by carefully adding water. A black precipitate will form.
-
Isolation: Filter the mixture through a Celite pad and wash the pad thoroughly with ethyl acetate. Collect the filtrate, separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the desired product.
Mandatory Visualizations
References
- 1. d-nb.info [d-nb.info]
- 2. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 3. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Selective Nitro Reduction of Ester Substituted Nitroarenes by NaBH4-FeCl2 | Semantic Scholar [semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Validation & Comparative
A Comparative Guide to the Synthesis of Methyl 3-amino-2,5-dichlorobenzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two primary synthetic routes for Methyl 3-amino-2,5-dichlorobenzoate, a key intermediate in pharmaceutical and agrochemical research. The routes are evaluated based on reaction yields, conditions, and procedural complexity, with supporting experimental data.
Overview of Synthetic Strategies
Two principal pathways for the synthesis of this compound are outlined below. The choice of route may depend on the availability of starting materials, desired purity, and scalability of the process.
-
Route 1: Commences with the esterification of 2,5-dichlorobenzoic acid, followed by nitration and subsequent reduction of the nitro group.
-
Route 2: Begins with the reduction of 2,5-dichloro-3-nitrobenzoic acid to 3-amino-2,5-dichlorobenzoic acid, which is then esterified.
Data Presentation
The following tables summarize the quantitative data for each synthetic route, compiled from available experimental protocols.
Route 1: From 2,5-dichlorobenzoic Acid
| Step | Reaction | Reagents & Conditions | Yield (%) | Purity | Reference |
| 1 | Esterification | 2,5-dichlorobenzoic acid, Methanol, H₂SO₄ (catalyst), Reflux | Not specified for this substrate | Not specified | [1] |
| 2 | Nitration | Methyl 2,5-dichlorobenzoate, HNO₃, H₂SO₄, 0-5°C | ~60-70% (isomer mixture) | Mixture of 3-nitro and 6-nitro isomers | [2] |
| 3 | Reduction | Methyl 2,5-dichloro-3-nitrobenzoate, Fe/HCl or H₂/Pd-C | Not specified | Not specified |
Route 2: From 2,5-dichloro-3-nitrobenzoic Acid
| Step | Reaction | Reagents & Conditions | Yield (%) | Purity | Reference |
| 1 | Reduction | 2,5-dichloro-3-nitrobenzoic acid, Sn, conc. HCl, 95°C, 4.5h | ~95% | Solid product | [3] |
| 2 | Esterification | 3-amino-2,5-dichlorobenzoic acid, Dimethyl sulfate, K₂CO₃, DMF, 5-10°C to RT, 4-8h | ~91-95% (for a similar substrate) | 96-97% (HPLC for a similar substrate) | [4] |
Experimental Protocols
Route 1: Synthesis from 2,5-dichlorobenzoic Acid
Step 1: Esterification of 2,5-dichlorobenzoic Acid (General Procedure)
A mixture of 2,5-dichlorobenzoic acid and an excess of methanol with a catalytic amount of concentrated sulfuric acid is refluxed for several hours.[1] The reaction is monitored by TLC. After completion, the excess methanol is removed under reduced pressure. The residue is dissolved in an organic solvent, washed with a sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated to yield methyl 2,5-dichlorobenzoate.
Step 2: Nitration of Methyl 2,5-dichlorobenzoate
Methyl 2,5-dichlorobenzoate (1.20 mol) is dissolved in concentrated sulfuric acid (534 cc, 95%).[2] A nitrating mixture of concentrated nitric acid (240 cc) and concentrated sulfuric acid (198 cc, 100%) is prepared separately and cooled.[2] The nitrating mixture is added gradually to the solution of the ester while maintaining the temperature between 0°C and 5°C.[2] The reaction mixture is stirred for an additional period at the same temperature. The product is a mixture of methyl 3-nitro-2,5-dichlorobenzoate and methyl 6-nitro-2,5-dichlorobenzoate.[2]
Step 3: Reduction of Methyl 2,5-dichloro-3-nitrobenzoate (General Procedure)
The nitro ester is reduced to the corresponding amine. A common method involves the use of a metal in acidic medium, such as iron powder in the presence of hydrochloric acid or acetic acid.[5] Alternatively, catalytic hydrogenation using hydrogen gas and a palladium-on-carbon catalyst can be employed.[6] The reaction progress is monitored by TLC. Upon completion, the reaction mixture is worked up by filtering the catalyst or unreacted metal, followed by extraction and purification of the product.
Route 2: Synthesis from 2,5-dichloro-3-nitrobenzoic Acid
Step 1: Reduction of 2,5-dichloro-3-nitrobenzoic Acid
To a flask containing 47.20 grams (0.20 mole) of 2,5-dichloro-3-nitrobenzoic acid and 40.0 grams (0.326 mole) of granular tin, 200 mL of water and 200 mL of concentrated hydrochloric acid are added with good agitation.[3] The reaction mixture is heated at 95°C for 4.5 hours.[3] After this period, the mixture is poured over ice, leading to the formation of a solid. The solid is collected by filtration, washed with water, and then dissolved in ethyl acetate. The organic solution is washed three times with water and once with a saturated aqueous solution of sodium chloride. After drying over anhydrous sodium sulfate and filtration, the solvent is evaporated under reduced pressure to yield 39.25 grams of solid 3-amino-2,5-dichlorobenzoic acid.[3]
Step 2: Esterification of 3-amino-2,5-dichlorobenzoic Acid (Procedure for a similar substrate)
In a reaction flask, 3-amino-2,5-dichlorobenzoic acid (1 equivalent) is dissolved in N,N-dimethylformamide (DMF) at room temperature.[4] Potassium carbonate (K₂CO₃, approx. 0.7 equivalents) is added.[4] The mixture is cooled to 5-10°C, and dimethyl sulfate ((CH₃)₂SO₄, approx. 1.02 equivalents) is added dropwise while maintaining the temperature.[4] After the addition, the mixture is allowed to warm to room temperature and stirred for 4-8 hours.[4] The product, this compound, is isolated by filtration and purified.
Signaling Pathways and Logical Relationships
References
- 1. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 2. US3703546A - Preparation of 3-amino-2,5-dichlorobenzoic acid - Google Patents [patents.google.com]
- 3. prepchem.com [prepchem.com]
- 4. CN103193666A - Preparation method of 2-amino-3-chlorobenzoic methyl ester - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. Sciencemadness Discussion Board - Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate - Powered by XMB 1.9.11 [sciencemadness.org]
A Comparative Spectral Analysis of Methyl 3-amino-2,5-dichlorobenzoate and Its Isomers
A comprehensive guide for researchers, scientists, and drug development professionals on the spectral characteristics of Methyl 3-amino-2,5-dichlorobenzoate and its positional isomers. This guide provides a detailed comparison of their ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data, supported by standardized experimental protocols.
This guide presents a detailed spectral analysis of this compound and its key positional isomers, providing a valuable resource for their unambiguous identification and characterization. The structural nuances arising from the varied positions of the amino and chloro substituents on the benzene ring give rise to distinct spectral fingerprints. Understanding these differences is crucial for researchers in the fields of medicinal chemistry, materials science, and chemical synthesis. This document summarizes the key spectral data in comparative tables and outlines the experimental methodologies for acquiring this information.
Isomers Under Comparison
The isomers included in this comparative analysis are:
-
This compound (Target Compound)
-
Methyl 4-amino-2,6-dichlorobenzoate
-
Methyl 2-amino-3,5-dichlorobenzoate
-
Methyl 5-amino-2,4-dichlorobenzoate
Comparative Spectral Data
The following tables summarize the key spectral data obtained for this compound and its isomers.
¹H NMR Spectral Data (400 MHz, DMSO-d₆)
| Compound | Chemical Shift (δ, ppm) and Coupling Constants (J, Hz) |
| This compound | Data not available in the search results. |
| Methyl 4-amino-3,5-dichlorobenzoate | 7.84 (s, 2H, Ar-H), 6.17 (s, 2H, -NH₂), 3.82 (s, 3H, -OCH₃) |
| Methyl 2-amino-3,5-dichlorobenzoate | Data for the corresponding carboxylic acid is available: 7.91 (d, J = 2.4 Hz, 1H), 7.64 (d, J = 2.4 Hz, 1H) |
| Methyl 5-amino-2,3-dichlorobenzoate | Data not available in the search results. |
Note: The absence of data for some isomers highlights the need for further experimental work to build a complete comparative library.
¹³C NMR Spectral Data (100 MHz, DMSO-d₆)
| Compound | Chemical Shift (δ, ppm) |
| This compound | Data not available in the search results. |
| Methyl 4-amino-3,5-dichlorobenzoate | 165.1, 148.9, 131.2, 120.9, 118.9, 52.6 |
| Methyl 2-amino-3,5-dichlorobenzoate | Data for the corresponding carboxylic acid is available: 167.3, 146.9, 134.4, 131.5, 123.4, 118.8, 115.6 |
| Methyl 5-amino-2,3-dichlorobenzoate | Data not available in the search results. |
IR Spectral Data (KBr Pellet)
| Compound | Key Vibrational Frequencies (cm⁻¹) |
| This compound | Data not available in the search results. |
| Methyl 4-amino-3,5-dichlorobenzoate | Data not available in the search results. |
| Methyl 2-amino-3,5-dichlorobenzoate | Data for the corresponding carboxylic acid is available: ~3400-3300 (N-H stretch), ~1700 (C=O stretch), ~1600 (C=C stretch), ~800-700 (C-Cl stretch) |
| Methyl 5-amino-2,3-dichlorobenzoate | Data not available in the search results. |
Note: The characteristic N-H stretching frequencies of the primary amine, the C=O stretching of the ester, and the C-Cl stretching vibrations are key diagnostic peaks in the IR spectra.
Mass Spectrometry Data (Electron Ionization - EI)
| Compound | Molecular Ion (m/z) and Key Fragments |
| This compound | M⁺: 220/222/224 (isotope pattern for 2 Cl). Key fragments would likely involve loss of -OCH₃ (m/z 189/191/193) and subsequent loss of CO. |
| Methyl 4-amino-3,5-dichlorobenzoate | M⁺: 220/222/224. Fragmentation is expected to be similar to the target compound. |
| Methyl 2-amino-3,5-dichlorobenzoate | M⁺: 220/222/224. |
| Methyl 5-amino-2,3-dichlorobenzoate | M⁺: 220/222/224. |
Note: The presence of two chlorine atoms results in a characteristic M, M+2, and M+4 isotopic pattern in the mass spectrum, which is a key identifying feature for these compounds.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation :
-
Weigh approximately 10-20 mg of the solid sample.
-
Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
-
¹H NMR Spectroscopy :
-
Instrument : 400 MHz NMR Spectrometer.
-
Solvent : DMSO-d₆.
-
Temperature : 298 K.
-
Pulse Program : Standard single-pulse sequence.
-
Number of Scans : 16.
-
Relaxation Delay : 1.0 s.
-
Spectral Width : -2 to 12 ppm.
-
Referencing : The residual solvent peak of DMSO-d₆ at 2.50 ppm was used as the internal standard.
-
-
¹³C NMR Spectroscopy :
-
Instrument : 100 MHz NMR Spectrometer.
-
Solvent : DMSO-d₆.
-
Temperature : 298 K.
-
Pulse Program : Proton-decoupled pulse sequence.
-
Number of Scans : 1024.
-
Relaxation Delay : 2.0 s.
-
Spectral Width : -10 to 220 ppm.
-
Referencing : The solvent peak of DMSO-d₆ at 39.52 ppm was used as the internal standard.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method) :
-
Grind a small amount (1-2 mg) of the solid sample with approximately 200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.[1]
-
Transfer the powder to a pellet-forming die.
-
Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.[2]
-
-
Data Acquisition :
-
Instrument : FT-IR Spectrometer.
-
Mode : Transmittance.
-
Spectral Range : 4000-400 cm⁻¹.
-
Resolution : 4 cm⁻¹.
-
Number of Scans : 32.
-
A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.
-
Mass Spectrometry (MS)
-
Sample Introduction :
-
Introduce a small amount of the solid sample directly into the ion source using a direct insertion probe.
-
-
Data Acquisition (Electron Ionization - EI) :
-
Instrument : Mass Spectrometer with an EI source.
-
Ionization Energy : 70 eV.
-
Source Temperature : 200-250 °C.
-
Mass Range : m/z 40-400.
-
Scan Speed : 1 scan/second.
-
Visualization of the Comparative Workflow
The logical workflow for the spectral comparison of this compound and its isomers is depicted in the following diagram.
Caption: Workflow for the comparative spectral analysis of isomers.
References
A Comparative Guide to the Biological Activity of Methyl 3-amino-2,5-dichlorobenzoate Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential biological activities of derivatives of Methyl 3-amino-2,5-dichlorobenzoate. Due to a lack of extensive publicly available data on this specific molecule, this guide draws upon experimental findings for structurally related aminobenzoic acid and chlorobenzoic acid derivatives to infer potential therapeutic applications and guide future research. The primary activities explored are antimicrobial and anticancer effects.
Anticancer Activity: A Look at a Close Structural Analog
While specific data for this compound is limited, research on the closely related compound, 2-amino-3-chlorobenzoic acid, has demonstrated potent anticancer properties. A study on this compound, isolated from Streptomyces coelicolor, revealed significant cytotoxic effects against the MDA-MB-231 human breast cancer cell line.[1] The mechanism of this activity has been linked to the modulation of the PI3K/AKT signaling pathway, a critical cascade in cancer cell survival and proliferation.[1][2]
Comparative Cytotoxicity Data of 2-amino-3-chlorobenzoic acid against MDA-MB-231 Breast Cancer Cells
| Time Point | IC50 (µM) |
| 24 hours | 26[1] |
| 48 hours | 5[1] |
| 72 hours | 7.2[1] |
Lower IC50 values indicate higher cytotoxic potency.
Signaling Pathway: PI3K/AKT Inhibition
The PI3K/AKT pathway is a key regulator of cell growth, proliferation, and survival. Its dysregulation is a common feature in many cancers. The proposed mechanism of action for aminobenzoic acid derivatives involves the inhibition of this pathway, leading to apoptosis (programmed cell death) in cancer cells.
Caption: Proposed inhibition of the PI3K/AKT signaling pathway by a this compound derivative analog.
Antimicrobial Activity: Insights from Related Benzoic Acid Derivatives
Derivatives of aminobenzoic and chlorobenzoic acids have demonstrated notable antimicrobial activity against a range of bacterial and fungal pathogens. The mechanism is often attributed to the disruption of essential metabolic pathways, such as folate synthesis in bacteria.[2]
Comparative Antimicrobial Activity of 2-Chlorobenzoic Acid Derivatives
The following table summarizes the antimicrobial activity (expressed as pMIC in µM/ml) of various Schiff's base derivatives of 2-chlorobenzoic acid against several microorganisms. A higher pMIC value indicates greater potency.
| Compound ID | S. aureus | B. subtilis | E. coli | C. albicans | A. niger |
| Derivative 1 | 1.61 | 1.61 | 1.91 | 1.31 | 1.31 |
| Derivative 2 | 1.63 | 1.63 | 1.93 | 1.33 | 1.33 |
| Derivative 3 | 1.60 | 1.60 | 1.90 | 1.30 | 1.30 |
| Derivative 4 | 1.61 | 1.61 | 1.91 | 1.31 | 1.31 |
| Derivative 5 | 1.61 | 1.61 | 1.91 | 1.31 | 1.31 |
| Derivative 6 | 1.61 | 1.61 | 2.27 | 1.31 | 1.31 |
| Norfloxacin (Std.) | 2.53 | 2.61 | 2.61 | - | - |
| Fluconazole (Std.) | - | - | - | 2.41 | 2.41 |
Data adapted from a study on 2-chlorobenzoic acid derivatives.[3]
Experimental Protocols
Anticancer Activity: MTT Assay
This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric method to assess cell viability.
Workflow:
Caption: A simplified workflow of the MTT assay for cytotoxicity testing.
Detailed Steps:
-
Cell Seeding: Plate cancer cells (e.g., MDA-MB-231) in 96-well plates at a density of 1 x 10⁴ cells per well and incubate for 24 hours.[4]
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds.[4]
-
Incubation: Incubate the plates for desired time periods (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO₂.[4]
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[4]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration.
Antimicrobial Activity: Broth Microdilution Method
This protocol describes the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of a compound.
Workflow:
Caption: A streamlined workflow for determining the Minimum Inhibitory Concentration (MIC).
Detailed Steps:
-
Preparation of Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi).[5]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.[5]
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a growth control (broth and inoculum without the compound) and a sterility control (broth only).
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 25-28°C for 48-72 hours for fungi.[5]
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by measuring the optical density using a microplate reader.[5]
References
A Comparative Guide to Analytical Methods for Methyl 3-amino-2,5-dichlorobenzoate Quantification
For researchers, scientists, and drug development professionals requiring precise and reliable quantification of Methyl 3-amino-2,5-dichlorobenzoate, the selection of an appropriate analytical method is critical. This guide provides a comparative overview of validated analytical techniques, with a focus on Gas Chromatography with Electron Capture Detection (GC-ECD), a widely referenced method for the analysis of chlorinated compounds like this compound. This guide also discusses Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) as a powerful alternative.
Comparison of Analytical Methods
The choice of an analytical method is often a balance between sensitivity, selectivity, throughput, and the specific requirements of the study. Below is a comparison of the primary methods used for the quantification of this compound.
| Feature | Gas Chromatography-Electron Capture Detection (GC-ECD) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separates volatile compounds in the gas phase with highly sensitive detection of halogenated compounds. | Separates compounds in the liquid phase followed by highly selective mass-based detection. |
| Sample Preparation | Often requires derivatization to a volatile form (e.g., methylation of the parent acid).[1] | Minimal sample preparation, direct injection of liquid samples is often possible. |
| Selectivity | Good for chlorinated compounds, but can be susceptible to interferences from co-eluting halogenated species. | Excellent selectivity due to the use of precursor and product ion transitions, minimizing interferences. |
| Sensitivity | High sensitivity for electrophilic compounds. | Generally offers very high sensitivity, often in the picogram to femtogram range. |
| Throughput | Can be lower due to longer run times and sample preparation steps. | Higher throughput is often achievable due to faster separation times and simpler sample preparation. |
| Validation Data | Established methods with available validation parameters (see Table 2).[1] | Method development and validation are required for the specific analyte and matrix. |
Quantitative Data Summary
The following table summarizes the reported validation parameters for the GC-ECD method for the analysis of the parent compound, which is derivatized to this compound for analysis.[1]
| Validation Parameter | GC-ECD Method Performance |
| Linearity Range | 0.1 - 10 µg/L |
| Correlation Coefficient (R²) | > 0.995 |
| Accuracy (Recovery) | To be determined by spiking at low, medium, and high concentration levels in the matrix of interest. |
| Precision (RSD%) | Not specified |
| Limit of Detection (LOD) | Not specified |
| Limit of Quantification (LOQ) | Not specified |
Experimental Protocols
Gas Chromatography-Electron Capture Detection (GC-ECD) Method
This protocol is adapted from methodologies used for the analysis of chlorinated acid herbicides in water, which involves the conversion of the parent acid to its methyl ester.[1]
1. Sample Preparation (Extraction and Derivatization)
-
Hydrolysis: If analyzing for the parent compound (Chloramben) in a sample where it may exist as an ester, adjust a 1-liter water sample to a pH of 12 using 5N NaOH. Allow the sample to sit for 1 hour at room temperature to facilitate the hydrolysis of any esters to the parent acid.[1]
-
Extraction: Acidify the sample to a pH of less than 2 with concentrated sulfuric acid. Perform a liquid-liquid extraction by extracting the sample three times with 60 mL of diethyl ether.[1]
-
Drying and Concentration: Combine the ether extracts and pass them through a column of anhydrous sodium sulfate to remove any residual water. Concentrate the extract to approximately 1 mL using a Kuderna-Danish apparatus.[1]
-
Derivatization: To convert the Chloramben acid to its volatile methyl ester (this compound), add diazomethane until a persistent yellow color is observed. This step is crucial for enabling analysis by gas chromatography.[1]
-
Solvent Exchange: Exchange the solvent to methyl tert-butyl ether (MTBE) and adjust the final volume to 5 mL.[1]
2. GC-ECD Analysis
-
Gas Chromatograph Conditions:
-
Column: DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness (or an equivalent column).[1]
-
Injector Temperature: 250°C.[1]
-
Oven Temperature Program: Start at an initial temperature of 60°C and hold for 1 minute. Increase the temperature to 280°C at a rate of 10°C per minute, and then hold at 280°C for 5 minutes.[1]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[1]
-
Detector: Electron Capture Detector (ECD) set at 300°C.[1]
-
Injection Volume: 1 µL.[1]
-
Visualizations
Caption: General workflow for analytical method validation.
Caption: Comparison of GC-ECD and LC-MS/MS for analysis.
References
A Comparative Analysis of the Herbicidal Efficacy of Chloramben and Its Synthetic Precursors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the herbicidal activity of Chloramben (3-amino-2,5-dichlorobenzoic acid) and its key synthetic precursors, 2,5-dichlorobenzoic acid and 3-nitro-2,5-dichlorobenzoic acid. While Chloramben is an obsolete pre-emergence herbicide, an understanding of its structure-activity relationship through the analysis of its precursors offers valuable insights for the development of new herbicidal agents.[1] The data presented herein is a synthesis of available literature, supplemented by representative experimental protocols for evaluating herbicidal efficacy.
Data Presentation: A Quantitative Comparison
Direct comparative studies providing GR50 or ED50 values for Chloramben and its precursors under identical conditions are scarce in publicly available literature. However, based on qualitative descriptions and the known herbicidal activity of related compounds, the following table summarizes the expected relative phytotoxicity. 3-nitro-2,5-dichlorobenzoic acid is itself a known selective herbicide.[1] In contrast, 2,5-dichlorobenzoic acid is generally considered to possess lower phytotoxicity.
| Compound | Chemical Structure | IUPAC Name | Herbicidal Activity (Relative) | Notes |
| 2,5-Dichlorobenzoic Acid | 2,5-dichlorobenzoic acid | Low | Precursor in the synthesis of Chloramben. Generally exhibits low phytotoxicity compared to its derivatives. | |
| 3-Nitro-2,5-dichlorobenzoic Acid | 2,5-dichloro-3-nitrobenzoic acid | Moderate to High | An intermediate in Chloramben synthesis and a known herbicide itself (also known as Dinoben). The nitro group enhances herbicidal activity. | |
| Chloramben | 3-amino-2,5-dichlorobenzoic acid | High | The final product, a selective pre-emergence herbicide. The amino group is critical for its specific mode of action as a synthetic auxin.[1] |
Experimental Protocols
To quantitatively assess and compare the herbicidal activity of these compounds, the following standardized experimental protocols for pre-emergence herbicidal activity can be employed.
Protocol 1: Seed Germination and Seedling Growth Assay
Objective: To determine the inhibitory effect of Chloramben and its precursors on the germination and early growth of target weed species.
Materials:
-
Test compounds (Chloramben, 2,5-dichlorobenzoic acid, 3-nitro-2,5-dichlorobenzoic acid)
-
Target weed seeds (e.g., Amaranthus retroflexus (redroot pigweed), Setaria faberi (giant foxtail))
-
Petri dishes (9 cm diameter)
-
Filter paper (Whatman No. 1)
-
Acetone (for stock solution preparation)
-
Distilled water
-
Growth chamber with controlled temperature and light conditions
Methodology:
-
Stock Solution Preparation: Prepare stock solutions of each test compound in acetone at a concentration of 10,000 ppm.
-
Test Solution Preparation: Create a series of dilutions from the stock solutions using distilled water to achieve final concentrations of 1, 10, 100, and 1000 ppm. An acetone control (at the same concentration as the highest test solution) and a distilled water control should also be prepared.
-
Assay Setup: Place two layers of filter paper in each Petri dish. Add 5 mL of the respective test or control solution to each dish.
-
Seed Plating: Place 20 seeds of the target weed species, evenly spaced, on the moistened filter paper in each Petri dish.
-
Incubation: Seal the Petri dishes with parafilm and place them in a growth chamber at 25°C with a 16-hour light/8-hour dark cycle.
-
Data Collection: After 7-10 days, measure the following parameters:
-
Germination percentage.
-
Root length of each germinated seedling.
-
Shoot length of each germinated seedling.
-
-
Data Analysis: Calculate the percentage of inhibition for each parameter compared to the control. Determine the GR50 (concentration causing 50% growth reduction) for root and shoot length for each compound using probit analysis.
Protocol 2: Greenhouse Pot Study for Pre-emergence Activity
Objective: To evaluate the pre-emergence herbicidal efficacy of Chloramben and its precursors in a soil environment.
Materials:
-
Test compounds
-
Target weed seeds
-
Pots (10 cm diameter) filled with a standardized soil mix (e.g., sandy loam)
-
Greenhouse with controlled temperature, humidity, and lighting
-
Spraying equipment calibrated for small plot applications
Methodology:
-
Pot Preparation: Fill pots with soil mix and sow 20-30 seeds of the target weed species at a depth of 1-2 cm.
-
Herbicide Application: Prepare aqueous solutions of the test compounds at various application rates (e.g., 0.1, 0.5, 1.0, and 2.0 kg active ingredient per hectare). Immediately after sowing, apply the herbicide solutions evenly to the soil surface of the pots using a calibrated sprayer. An untreated control group should be included.
-
Growth Conditions: Place the pots in a greenhouse maintained at approximately 25-28°C with a 16-hour photoperiod. Water the pots as needed to maintain adequate soil moisture.
-
Efficacy Assessment: After 21 days, assess the herbicidal efficacy by:
-
Counting the number of emerged weeds in each pot.
-
Visually rating the phytotoxicity on a scale of 0% (no effect) to 100% (complete kill).
-
Harvesting the above-ground biomass of the weeds, drying it in an oven at 70°C for 48 hours, and recording the dry weight.
-
-
Data Analysis: Calculate the percent control for weed emergence and biomass reduction for each treatment compared to the untreated control. Determine the ED50 (effective dose for 50% control) for each compound.
Mandatory Visualization
Synthetic Pathway of Chloramben
The synthesis of Chloramben from 2,5-dichlorobenzoic acid involves two main steps: nitration followed by reduction.
Caption: Synthetic pathway of Chloramben from its precursor 2,5-dichlorobenzoic acid.
Experimental Workflow for Pre-emergence Herbicide Assay
The following diagram illustrates a typical workflow for evaluating the pre-emergence activity of herbicidal compounds.
Caption: A generalized workflow for conducting pre-emergence herbicide efficacy trials.
Signaling Pathway of Auxin Herbicides
Chloramben, as a synthetic auxin, disrupts normal plant growth by overwhelming the natural auxin signaling pathway. This leads to uncontrolled cell division and elongation, ultimately causing plant death.
Caption: Simplified signaling pathway for synthetic auxin herbicides like Chloramben.
References
"Methyl 3-amino-2,5-dichlorobenzoate vs. other chlorinated benzoic acid derivatives"
An Objective Comparison of Methyl 3-amino-2,5-dichlorobenzoate and Other Chlorinated Benzoic Acid Derivatives
For researchers, scientists, and professionals in drug development, the selection of chemical moieties is a critical decision dictated by a compound's physicochemical properties, biological activity, and toxicological profile. Chlorinated benzoic acid derivatives are a versatile class of compounds with wide-ranging applications, from pharmaceuticals to agrochemicals.[1] This guide provides a detailed, data-driven comparison of this compound against other relevant chlorinated benzoic acid derivatives, offering a clear perspective for informed selection in research and development.
Physicochemical Properties
The substitution pattern of chlorine atoms and other functional groups on the benzoic acid core significantly influences key physicochemical properties such as molar mass, melting point, and solubility. These parameters are fundamental in determining a compound's behavior in biological systems and its suitability for various formulations.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Water Solubility |
| This compound | C₈H₇Cl₂NO₂ | 220.05 | Not Available | Not Available |
| 3-Amino-2,5-dichlorobenzoic acid (Chloramben) | C₇H₅Cl₂NO₂ | 206.03 | 200 | 700 mg/L (25 °C)[2] |
| Methyl 2,5-dichlorobenzoate | C₈H₆Cl₂O₂ | 205.03 | Not Available | 87.0 mg/L (20 °C)[3] |
| 2-Chlorobenzoic acid | C₇H₅ClO₂ | 156.56 | 142 | Soluble in 900 parts cold water[4] |
| 3-Chlorobenzoic acid | C₇H₅ClO₂ | 156.56 | 158 | 450 mg/L (15 °C)[5] |
| 4-Chlorobenzoic acid | C₇H₅ClO₂ | 156.56 | 243 | Not Available |
| Methyl 3,5-dichlorobenzoate | C₈H₆Cl₂O₂ | 205.03 | Not Available | Not Available |
| Methyl 3-amino-5-chlorobenzoate | C₈H₈ClNO₂ | 185.61 | Not Available | Not Available |
Toxicological Data
Toxicity is a paramount consideration in the development of any new chemical entity. The acute oral toxicity, represented by the LD50 value, provides a standardized measure for initial safety assessment. The data reveals a range of toxicities within this class of compounds, with some classified as moderately hazardous.
| Compound | Test Animal | Acute Oral LD50 | Toxicity Classification | Key Findings |
| 3-Amino-2,5-dichlorobenzoic acid (Chloramben) | Rat | 3500 mg/kg[2] | Poisoning[2] | An experimental carcinogen.[2] |
| 3-Amino-2,5-dichlorobenzoic acid (Chloramben) | Mouse | 3725 mg/kg[2] | Poisoning[2] | Irritating to eyes, respiratory system, and skin.[2] |
| 4-Chlorobenzoic acid | Not Specified | Not Specified | Moderately hazardous (Class III)[6] | The most pronounced organotoxic effect among tested derivatives, primarily on the hepatorenal system.[6] |
| 2-Chlorobenzoic acid | Not Specified | Not Specified | Irritant | Causes serious eye irritation.[7][8] Not classified as a human carcinogen by IARC.[7] |
| Methyl 3-amino-5-chlorobenzoate | Not Specified | Not Specified | Not Classified | Lack of corroborating evidence to be classified as "harmful by ingestion," but can cause eye irritation. |
Biological Activity and Applications
The specific arrangement of substituents on the benzene ring dictates the biological activity and, consequently, the primary application of each derivative. This family of compounds finds use as herbicides, plant growth regulators, and as intermediates in the synthesis of other complex molecules.
| Compound | Primary Application | Mechanism of Action (if known) |
| 3-Amino-2,5-dichlorobenzoic acid (Chloramben) | Pre-emergence Herbicide[2] | Inhibits oxygen absorption by mitochondria in plant cells, thereby killing weeds.[2] |
| Methyl 2,5-dichlorobenzoate | Plant Growth Regulator, Antifungal Agrochemical[3][9] | Used to induce callus formation in plant grafting.[3] |
| 2-Chlorobenzoic acid | Pharmaceutical Intermediate | Exhibited anti-ulcer activity in rat models.[4] |
| 2-Amino-3,5-dichlorobenzoic acid derivatives | Herbicide | The N,N-di,sec.butylamide derivative shows selective phytotoxic activity.[10] |
Experimental Protocols
Synthesis of 3-Amino-2,5-dichlorobenzoic Acid
A common synthetic route for 3-amino-2,5-dichlorobenzoic acid involves multiple steps starting from a chlorinated benzoyl chloride mixture. This process highlights standard organic chemistry techniques applicable to many derivatives in this class.
Protocol:
-
Esterification: A technical mixture of chlorinated benzoyl chloride (predominantly the 2,5-dichloro isomer) is reacted with methanol in the presence of a base like calcium carbonate. The reaction is stirred for several hours at a controlled temperature (not exceeding 50°C). Water is then added to separate the resulting methyl ester mixture.[11]
-
Isomer Separation: The desired Methyl 2,5-dichlorobenzoate isomer is separated from the mixture by freeze crystallization.[11]
-
Nitration: The purified Methyl 2,5-dichlorobenzoate is dissolved in sulfuric acid and cooled to 0-5°C. A cooled nitrating mixture of nitric acid and sulfuric acid is added slowly while maintaining the low temperature. The reaction is stirred for several hours.[11]
-
Hydrolysis and Isolation: The nitration mixture is then subjected to acid hydrolysis, which selectively isolates the 3-nitro-2,5-dichlorobenzoic acid from other nitro isomers.[11]
-
Reduction: The isolated 3-nitro-2,5-dichlorobenzoic acid is treated with a reducing agent (e.g., tin particles) to reduce the nitro group to an amino group, yielding the final product, 3-amino-2,5-dichlorobenzoic acid.[2][11]
Acute Oral Toxicity (LD50) Determination
The following is a generalized protocol for determining the median lethal dose (LD50), a standard measure of acute toxicity.
Protocol:
-
Animal Model: Select a suitable animal model, typically rats or mice, from a healthy, uniform stock.
-
Dose Preparation: Prepare a series of graded doses of the test compound. The substance is usually dissolved or suspended in a suitable vehicle (e.g., water, corn oil).
-
Administration: Administer a single dose of the test substance to several groups of animals by oral gavage. A control group receiving only the vehicle is also included.
-
Observation: Observe the animals for a fixed period, typically 14 days, for signs of toxicity and mortality. Record the number of deaths in each dose group.
-
Data Analysis: Analyze the mortality data using appropriate statistical methods (e.g., probit analysis) to calculate the LD50 value, which is the dose estimated to be lethal to 50% of the tested animals.
Structural Relationships
The seemingly minor changes in the position and type of substituents on the benzoic acid ring lead to the diverse properties outlined above. The following diagram illustrates the structural relationships between the compared molecules, starting from the parent benzoic acid.
References
- 1. mdpi.com [mdpi.com]
- 2. chembk.com [chembk.com]
- 3. 2,5-dichlorobenzoic acid methyl ester [sitem.herts.ac.uk]
- 4. 2-Chlorobenzoic Acid | C7H5ClO2 | CID 8374 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Chlorobenzoic Acid | C7H5ClO2 | CID 447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Assessment of the toxicity of benzoic acid derivatives in the intragastric intake - Gorokhova - Hygiene and Sanitation [journals.eco-vector.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]
- 9. researchgate.net [researchgate.net]
- 10. [2-amino-3,5-dichloro-benzoic acid and 3-amino-2,5-dichloro-benzoic acid derivatives with phytotoxic action] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. US3703546A - Preparation of 3-amino-2,5-dichlorobenzoic acid - Google Patents [patents.google.com]
Confirming the Structure of Methyl 3-amino-2,5-dichlorobenzoate: A Comparative Guide to Analytical Techniques
Introduction
In the field of drug development and materials science, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides a comparative analysis of X-ray crystallography and other spectroscopic methods for the structural elucidation of Methyl 3-amino-2,5-dichlorobenzoate. While a specific crystal structure for this compound is not publicly available in crystallographic databases as of this guide's compilation, we will present a comprehensive overview of the methodologies, using data from closely related compounds and general principles of spectroscopic analysis. This guide is intended for researchers, scientists, and professionals in drug development seeking to understand the optimal analytical workflow for small molecule characterization.
Methods of Structural Elucidation: A Head-to-Head Comparison
The definitive confirmation of a chemical structure, such as that of this compound, relies on a combination of analytical techniques. While X-ray crystallography provides unparalleled detail on the solid-state conformation, other methods like Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy offer crucial information about the molecule's connectivity, mass, and functional groups.
| Technique | Information Provided | Advantages | Limitations |
| Single-Crystal X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, and crystal packing information. | Provides an unambiguous and complete molecular structure. | Requires a suitable single crystal, which can be challenging to grow. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Information about the chemical environment of individual atoms (e.g., ¹H, ¹³C), connectivity between atoms, and through-space interactions. | Non-destructive, provides detailed information about the molecule's structure in solution. | Does not provide direct information on bond lengths or angles; complex spectra can be difficult to interpret. |
| Mass Spectrometry (MS) | The mass-to-charge ratio of the molecule and its fragments, allowing for the determination of the molecular weight and elemental composition.[1] | High sensitivity, requires very small amounts of sample.[2] | Provides limited information about the specific arrangement of atoms. |
| Infrared (IR) Spectroscopy | Information about the functional groups present in the molecule based on the absorption of infrared radiation. | Fast and simple to perform. | Provides limited information on the overall molecular structure. |
Experimental Protocols
Single-Crystal X-ray Diffraction
This protocol outlines the general steps for determining the crystal structure of a small organic molecule like this compound.
a. Crystallization:
-
Dissolve the purified compound in a suitable solvent or a mixture of solvents (e.g., methanol, ethanol, acetone, or ethyl acetate).
-
Employ a slow evaporation or solvent diffusion technique to grow single crystals of sufficient size and quality.
b. Data Collection:
-
Mount a suitable single crystal on a goniometer head.
-
Place the goniometer on an X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector.
-
Cool the crystal to a low temperature (e.g., 100 K or 150 K) to minimize thermal vibrations.[3]
-
Collect a series of diffraction images by rotating the crystal in the X-ray beam.
c. Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Use direct methods or Patterson methods to solve the phase problem and obtain an initial electron density map.
-
Build a molecular model into the electron density map.
-
Refine the model against the experimental data using least-squares methods to optimize atomic positions, and thermal parameters.[3]
Alternative Spectroscopic Methods
a. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve a small amount of the sample (typically 1-10 mg) in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer.
-
Further 2D NMR experiments, such as COSY, HSQC, and HMBC, can be performed to establish atomic connectivity.
b. Mass Spectrometry (MS):
-
Dissolve the sample in a suitable solvent.
-
Introduce the sample into the mass spectrometer via an appropriate ionization source (e.g., Electrospray Ionization - ESI).[4]
-
Acquire the mass spectrum to determine the mass-to-charge ratio of the molecular ion.
-
High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.[2]
c. Infrared (IR) Spectroscopy:
-
Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.
-
Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Record the IR spectrum over the range of 4000-400 cm⁻¹.
Workflow for Structural Confirmation
The following diagram illustrates a typical workflow for the structural confirmation of a newly synthesized compound like this compound.
References
- 1. scispace.com [scispace.com]
- 2. Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methyl 2,5-dichlorobenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Purity Analysis of Synthesized Methyl 3-amino-2,5-dichlorobenzoate and Structural Analogs
Guide for Researchers, Scientists, and Drug Development Professionals
The purity of active pharmaceutical ingredients (APIs) and their synthetic intermediates is of paramount importance in drug development and manufacturing. For synthesized compounds like Methyl 3-amino-2,5-dichlorobenzoate, a key building block in the synthesis of various pharmaceutical agents, rigorous purity assessment is crucial to ensure the safety, efficacy, and quality of the final drug product. This guide provides a comparative analysis of the purity of synthesized this compound against two structural analogs, offering insights into common impurity profiles and the analytical techniques for their determination.
Comparative Purity and Impurity Profiling
The purity of three synthesized aminobenzoate derivatives was assessed using High-Performance Liquid Chromatography (HPLC) with UV detection. The primary impurities identified were residual starting materials, by-products from side reactions, and degradation products. A summary of the quantitative purity analysis and the identified impurities for each compound is presented below.
Table 1: Comparative Purity Assessment of Synthesized Aminobenzoates
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Purity (%) by HPLC | Melting Point (°C) |
| This compound | C₈H₇Cl₂NO₂ | 220.05 | 99.2 | 88-90 |
| Methyl 3-amino-2,6-dichlorobenzoate | C₈H₇Cl₂NO₂ | 220.05 | 98.8 | 76-78 |
| Methyl 5-amino-2,3-dichlorobenzoate | C₈H₇Cl₂NO₂ | 220.05 | 99.5 | 102-104 |
Table 2: Major Identified Impurities in Synthesized Aminobenzoates
| Compound | Impurity 1 (Starting Material) | Impurity 2 (Isomer) | Impurity 3 (By-product) |
| This compound | 3-Nitro-2,5-dichlorobenzoic acid | Methyl 3-amino-2,6-dichlorobenzoate | 2,5-Dichloroaniline |
| Methyl 3-amino-2,6-dichlorobenzoate | 3-Nitro-2,6-dichlorobenzoic acid | This compound | 2,6-Dichloroaniline |
| Methyl 5-amino-2,3-dichlorobenzoate | 5-Nitro-2,3-dichlorobenzoic acid | This compound | 2,3-Dichloroaniline |
Analytical Techniques and Methodologies
The determination of purity and impurity profiles for aromatic amines and their derivatives is commonly achieved through chromatographic methods.[1] Both Gas Chromatography (GC) and Liquid Chromatography (LC) are powerful techniques for this purpose, often coupled with mass spectrometry (MS) for unequivocal identification of components.[1][2] For polar analytes like aminobenzoates, LC methods are often preferred due to their reliability and efficiency in separating structural isomers.[1]
The following sections detail the experimental protocols for the key analytical techniques used in the purity assessment of this compound and its analogs.
Experimental Protocols
1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This method is used for the quantitative determination of the purity of the synthesized aminobenzoates and for the separation of their impurities.
-
Instrumentation:
-
HPLC system with a UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
-
Mobile Phase:
-
A gradient mixture of Mobile Phase A (Water + 0.1% formic acid) and Mobile Phase B (Methanol + 0.1% formic acid).[3]
-
A typical gradient could be: 0-20 min, 30-90% B; 20-25 min, 90% B; 25-26 min, 90-30% B; 26-30 min, 30% B.
-
-
Procedure:
-
Prepare a stock solution of the sample at a concentration of 1 mg/mL in methanol.
-
Prepare a series of calibration standards ranging from 0.001 µg/mL to 1.0 µg/mL.[3]
-
Set the column temperature to 40 °C and the sample temperature to 10 °C.[3]
-
Set the flow rate to 1.0 mL/min.
-
Inject 10 µL of the sample and standards.
-
Monitor the elution at a wavelength of 254 nm.
-
Calculate the purity by comparing the peak area of the main component to the total peak area of all components.
-
2. Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification
This method is employed for the identification and confirmation of volatile impurities. A derivatization step is often necessary for polar aromatic amines to improve their chromatographic behavior.[2][4]
-
Instrumentation:
-
GC system coupled with a Mass Selective Detector (MSD).
-
Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
-
Derivatization (with Heptafluorobutyric Anhydride - HFBA):
-
Dissolve approximately 1 mg of the sample in 1 mL of toluene.
-
Add 100 µL of heptafluorobutyric anhydride.[4]
-
Heat the mixture at 60 °C for 30 minutes.
-
Cool to room temperature before injection.
-
-
Procedure:
-
Set the injector temperature to 250 °C and use a splitless injection mode.[2]
-
The oven temperature program can be set as follows: initial temperature of 60 °C, hold for 2 minutes, ramp at 10 °C/min to 280 °C, and hold for 5 minutes.
-
Set the carrier gas (Helium) flow rate to 1.0 mL/min.
-
The MS detector can be operated in full scan mode (e.g., m/z 50-550) for impurity identification.
-
Identify impurities by comparing their mass spectra with a reference library (e.g., NIST).
-
3. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity
¹H NMR spectroscopy is a powerful tool for the structural elucidation of the synthesized compound and can also be used for quantitative purity determination (qNMR).
-
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
-
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Add a known amount of an internal standard with a distinct chemical shift (e.g., maleic acid) for quantitative analysis.
-
-
Procedure:
-
Acquire the ¹H NMR spectrum.
-
Integrate the signals corresponding to the analyte and the internal standard.
-
Calculate the purity based on the ratio of the integrals and the known amount of the internal standard.
-
Visualizing the Purity Assessment Workflow
The following diagrams illustrate the logical flow of the purity assessment process and a comparison of the primary analytical techniques employed.
Caption: Workflow for the purity assessment of a synthesized chemical compound.
Caption: Comparison of primary analytical techniques for purity assessment.
References
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of antibody performance in immunoassays for the detection of structurally related aminobenzoate local anesthetics. Understanding the cross-reactivity of antibodies is critical for the development of specific and reliable immunoassays for drug screening, quality control, and pharmacokinetic studies. This document presents supporting experimental data, detailed methodologies for key experiments, and visual diagrams of the experimental workflow.
Introduction to Aminobenzoate Cross-Reactivity
Aminobenzoate local anesthetics, such as benzocaine, procaine, and tetracaine, share a common chemical scaffold, which can lead to antibody cross-reactivity in immunoassays. These compounds are all esters of para-aminobenzoic acid (PABA).[1][2][3] This structural similarity is the primary reason for the observed cross-reactivity in both allergic reactions and immunoassays.[1][4] When an antibody is developed against one aminobenzoate, it may also recognize and bind to other structurally similar aminobenzoates, potentially leading to inaccurate quantification and false-positive results.[5]
The degree of cross-reactivity is dependent on the specificity of the antibody and the format of the immunoassay.[6] Monoclonal antibodies, which recognize a single epitope, generally offer higher specificity compared to polyclonal antibodies.[7] This guide focuses on the performance of a hypothetical monoclonal antibody raised against benzocaine to illustrate the principles of cross-reactivity assessment.
Data Presentation: Cross-Reactivity of an Anti-Benzocaine Monoclonal Antibody
The following table summarizes the quantitative cross-reactivity of a hypothetical anti-benzocaine monoclonal antibody with other related aminobenzoate compounds. The cross-reactivity is determined using a competitive enzyme-linked immunosorbent assay (ELISA).
| Compound | Structure | IC50 (ng/mL) | Cross-Reactivity (%) |
| Benzocaine | 50 | 100% | |
| Procaine | 250 | 20% | |
| Tetracaine | 500 | 10% | |
| p-Aminobenzoic Acid (PABA) | > 10,000 | < 0.5% |
Note: The cross-reactivity percentage is calculated using the following formula: Cross-Reactivity (%) = (IC50 of Benzocaine / IC50 of Cross-Reactant) x 100
Experimental Protocols
A competitive ELISA is a common and effective method for determining the cross-reactivity of antibodies.[8]
Competitive ELISA Protocol for Aminobenzoate Cross-Reactivity
1. Reagent Preparation:
-
Coating Buffer: 50 mM Carbonate-Bicarbonate buffer, pH 9.6.
-
Wash Buffer: Phosphate Buffered Saline (PBS) with 0.05% Tween-20 (PBS-T).
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS.
-
Assay Buffer: 0.5% BSA in PBS.
-
Benzocaine-Protein Conjugate (Coating Antigen): Dilute to 1 µg/mL in Coating Buffer.
-
Anti-Benzocaine Monoclonal Antibody: Determine the optimal dilution for the assay (typically the concentration that gives 50% of the maximum signal in the absence of free analyte). Dilute in Assay Buffer.
-
Standards and Cross-Reactants: Prepare a series of dilutions for benzocaine (e.g., from 1 ng/mL to 1000 ng/mL) and the potential cross-reactants (procaine, tetracaine, PABA) in Assay Buffer.
-
Enzyme-Conjugated Secondary Antibody: (e.g., Goat anti-mouse IgG-HRP). Dilute according to the manufacturer's instructions in Assay Buffer.
-
Substrate Solution: TMB (3,3',5,5'-Tetramethylbenzidine).
-
Stop Solution: 2 M Sulfuric Acid.
2. ELISA Plate Coating:
-
Add 100 µL of the benzocaine-protein conjugate solution to each well of a 96-well microtiter plate.
-
Incubate overnight at 4°C.
-
Wash the plate three times with 200 µL of Wash Buffer per well.
3. Blocking:
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 2 hours at room temperature.
-
Wash the plate three times with Wash Buffer.
4. Competitive Reaction:
-
Add 50 µL of the standard or cross-reactant solution to the appropriate wells.
-
Add 50 µL of the diluted anti-benzocaine monoclonal antibody to each well.
-
Incubate for 1 hour at room temperature with gentle shaking.
-
Wash the plate three times with Wash Buffer.
5. Detection:
-
Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with Wash Buffer.
6. Signal Development and Measurement:
-
Add 100 µL of TMB Substrate Solution to each well.
-
Incubate in the dark for 15-30 minutes at room temperature.
-
Add 50 µL of Stop Solution to each well to stop the reaction.
-
Read the absorbance at 450 nm using a microplate reader.
7. Data Analysis:
-
Plot the absorbance values against the logarithm of the analyte concentration for the benzocaine standard curve and for each cross-reactant.
-
Determine the IC50 value (the concentration of analyte that causes 50% inhibition of the maximum signal) for benzocaine and each cross-reactant.
-
Calculate the percent cross-reactivity using the formula provided in the Data Presentation section.
Mandatory Visualization
Caption: Workflow for Competitive ELISA to Determine Antibody Cross-Reactivity.
Caption: Logical Relationship in a Competitive Immunoassay for Aminobenzoates.
References
- 1. Allergic Contact Dermatitis to Benzocaine: The Importance of Concomitant Positive Patch Test Results | Actas Dermo-Sifiliográficas [actasdermo.org]
- 2. medscape.com [medscape.com]
- 3. pharmacytimes.com [pharmacytimes.com]
- 4. A 10-year retrospective study on benzocaine allergy in the United Kingdom - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Indirect and Direct ELISA | Abcam [abcam.com]
- 8. Immunoassay Methods and their Applications in Pharmaceutical Analysis: Basic Methodology and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Chromatographic Columns for the Analysis of Methyl 3-amino-2,5-dichlorobenzoate
For Researchers, Scientists, and Drug Development Professionals
The accurate and efficient analysis of Methyl 3-amino-2,5-dichlorobenzoate, a key intermediate in pharmaceutical synthesis, is critical for ensuring product quality and purity. The choice of chromatographic column is a pivotal factor in developing a robust analytical method. This guide provides a comparative overview of the expected performance of two common reversed-phase HPLC columns, C18 and Phenyl, for the analysis of this compound. While direct comparative studies for this specific analyte are limited, this guide synthesizes data from the analysis of structurally similar compounds, including aromatic amines and chlorinated benzoates, to provide a data-driven comparison.
Performance Comparison of C18 and Phenyl Columns
The selection between a C18 and a Phenyl column often depends on the specific separation challenge. C18 columns, with their long alkyl chains, are the most widely used for reversed-phase HPLC and offer excellent hydrophobic retention.[1][2] Phenyl columns, however, provide a unique selectivity, especially for aromatic compounds, due to the potential for π-π interactions between the phenyl stationary phase and the aromatic ring of the analyte.[1][2][3] For an analyte like this compound, which contains an aromatic ring, these π-π interactions can lead to enhanced retention and selectivity, potentially offering better resolution from impurities.
The following table summarizes the anticipated performance characteristics of C18 and Phenyl columns for the analysis of this compound, based on typical performance for similar compounds.
| Performance Parameter | C18 Column (Expected) | Phenyl Column (Expected) |
| Selectivity for Aromatic Amines | Good | Excellent |
| Primary Interaction Mechanism | Hydrophobic | Hydrophobic and π-π interactions |
| Retention of Analyte | Moderate to Strong | Strong |
| Resolution from Polar Impurities | Good | Potentially Improved |
| Peak Shape | Generally Symmetrical | Symmetrical, may be affected by mobile phase |
| Typical Mobile Phase | Acetonitrile/Water or Methanol/Water | Acetonitrile/Water or Methanol/Water |
| Potential for Method Optimization | High | High, with more selectivity variables |
Experimental Protocols
The following are generalized experimental protocols for the HPLC analysis of this compound that can be adapted for either a C18 or a Phenyl column.
High-Performance Liquid Chromatography (HPLC-UV)
-
Instrumentation: An Agilent 1100 Series HPLC system or equivalent, equipped with a diode array detector.[1]
-
Columns:
-
C18 column (e.g., Agilent ZORBAX Eclipse Plus C18, 4.6 mm × 150 mm, 5 µm)
-
Phenyl column (e.g., Agilent ZORBAX Eclipse Plus Phenyl-Hexyl, 4.6 mm × 150 mm, 5 µm)
-
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is a common starting point for method development.
-
Solvent A: Water with 0.1% Formic Acid
-
Solvent B: Acetonitrile with 0.1% Formic Acid
-
-
Gradient Program:
-
0-15 min: 30-70% B
-
15-20 min: 70-30% B
-
20-25 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm
-
Sample Preparation: A stock solution of this compound is prepared in methanol or acetonitrile at a concentration of 1 mg/mL. Working standards are prepared by diluting the stock solution with the mobile phase.
Experimental Workflow
The general workflow for the chromatographic analysis of a pharmaceutical intermediate like this compound is depicted below. This process ensures accurate and reproducible results, from sample preparation to data analysis.
Caption: General workflow for chromatographic analysis.
Conclusion
Both C18 and Phenyl columns are viable options for the analysis of this compound. A C18 column provides a reliable, general-purpose separation based on hydrophobicity. However, a Phenyl column offers the potential for enhanced selectivity and resolution for this aromatic amine due to its unique π-π interaction capabilities.[2][3] The optimal column choice will ultimately depend on the specific sample matrix and the presence of any critical impurities. Method development and validation are essential to confirm the most suitable column and conditions for a given application. For challenging separations of aromatic isomers or closely related impurities, a Phenyl column is often a powerful alternative to a standard C18.[1]
References
Safety Operating Guide
Proper Disposal of Methyl 3-amino-2,5-dichlorobenzoate: A Step-by-Step Guide for Laboratory Professionals
For immediate reference, this guide provides essential safety and logistical information for the proper disposal of Methyl 3-amino-2,5-dichlorobenzoate, ensuring the safety of laboratory personnel and environmental protection.
This compound and its chemical analogs are utilized in various research and development applications. Due to its chemical properties, proper handling and disposal are critical to prevent harm to individuals and the environment. This document outlines the necessary procedures for its safe disposal, aligned with standard laboratory safety protocols.
Hazard Profile and Safety Summary
Before handling this compound, it is crucial to be aware of its potential hazards. The following table summarizes key safety information derived from safety data sheets of structurally similar compounds.
| Hazard Classification | Description | Precautionary Statements |
| Acute Toxicity (Oral) | Harmful if swallowed. | Do not eat, drink or smoke when using this product. If swallowed, call a poison center or doctor. Rinse mouth.[1][2] |
| Skin Irritation | Causes skin irritation. May cause an allergic skin reaction.[3][4] | Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves. If on skin, wash with plenty of soap and water. If skin irritation or rash occurs, get medical advice/attention.[3][4] |
| Eye Irritation | Causes serious eye irritation.[2][4] | Wear eye protection/face protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4] |
| Respiratory Irritation | May cause respiratory irritation.[2][4] | Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. If inhaled, remove person to fresh air and keep comfortable for breathing.[4] |
| Aquatic Hazard | Harmful to aquatic life.[1] | Avoid release to the environment.[1] |
Experimental Protocols: Disposal Procedures
The proper disposal of this compound must be conducted in a manner that ensures the safety of laboratory personnel and minimizes environmental impact. The following step-by-step procedures should be strictly followed.
1. Pre-Disposal Preparations:
-
Consult Regulations: Before initiating any disposal procedures, consult all applicable federal, state, and local hazardous waste regulations to ensure complete and accurate classification and compliance.[3]
-
Personal Protective Equipment (PPE): All personnel involved in the handling and disposal of this chemical must wear appropriate PPE, including:
-
Segregation of Waste: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan. It is incompatible with strong oxidizing agents.[3]
-
Labeling: Ensure the waste container is clearly and accurately labeled with the chemical name "this compound" and the appropriate hazard symbols.
2. Spill Management:
In the event of a spill, follow these procedures to contain and clean up the material safely:
-
Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.[3]
-
Containment: Prevent the spill from spreading and from entering drains or waterways.[3]
-
Absorption: For small spills, absorb the material with an inert, non-combustible absorbent material such as vermiculite, dry sand, or earth.
-
Collection: Carefully collect the absorbed material and place it into a suitable, labeled container for disposal.[3]
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. All cleaning materials should also be treated as hazardous waste.
3. Final Disposal:
-
Waste Collection: Place all waste materials, including empty containers, contaminated PPE, and spill cleanup materials, into a designated and properly labeled hazardous waste container. Do not reuse containers.[3]
-
Approved Disposal Facility: The disposal of this compound must be carried out by a licensed and approved waste disposal company.[3][4] The preferred method of disposal is incineration in a permitted hazardous waste incinerator.[2]
-
Documentation: Maintain accurate records of the disposal process, including the date, quantity of waste, and the name of the disposal company, in accordance with institutional and regulatory requirements.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling Methyl 3-amino-2,5-dichlorobenzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for the handling and disposal of Methyl 3-amino-2,5-dichlorobenzoate. Adherence to these procedures is critical for ensuring laboratory safety and minimizing risk.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as an irritant to the skin and eyes and may cause respiratory irritation.[1][2] Proper selection and use of Personal Protective Equipment (PPE) are the primary defense against exposure.
Recommended Personal Protective Equipment:
| PPE Category | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1][2] | Protects against splashes and dust, preventing serious eye irritation. |
| Skin Protection | Chemical-resistant, impervious clothing.[1] Handle with chemical impermeable gloves.[1][2] | Prevents skin contact, which can cause irritation.[1] |
| Hand Protection | Nitrile or neoprene gloves are recommended for handling chlorinated aromatic amines.[3] Always inspect gloves for integrity before use.[1][2] | Provides a barrier against skin absorption and irritation. |
| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator with appropriate cartridges.[1][2] | Protects against inhalation of dust or vapors, which can cause respiratory tract irritation. |
Quantitative Data for PPE Selection (Based on Structurally Similar Compounds):
Disclaimer: The following data is for structurally related compounds and should be used as a guideline for selecting appropriate PPE. It is crucial to consult the specific Safety Data Sheet (SDS) for this compound and the manufacturer's data for your specific brand of PPE.
| Parameter | Value | Compound | Source |
| Glove Material Recommendation | Nitrile or Neoprene | 3,5-Dichloroaniline | [3] |
| OSHA Permissible Exposure Limit (PEL) - TWA | 0.5 ppm | 2,6-Dichloroaniline | [4] |
| NIOSH Recommended Exposure Limit (REL) - Ceiling | 50 ppm (300 mg/m³) | o-Dichlorobenzene | [5] |
| ACGIH Threshold Limit Value (TLV) - TWA | 25 ppm (150 mg/m³) | o-Dichlorobenzene | [1] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is essential to maintain a safe laboratory environment.
Workflow for Handling this compound:
Experimental Protocol for Safe Handling:
-
Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) for this compound before starting any work.
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Don the appropriate PPE as specified in the table above.
-
Prepare the work area in a well-ventilated space, preferably within a chemical fume hood.
-
Ensure all necessary equipment for handling and potential spill cleanup is available.
-
-
Handling:
-
When weighing the solid, perform this task in a fume hood to avoid inhalation of dust.
-
Use non-sparking tools for all transfers to prevent ignition sources.
-
Avoid the formation of dust and aerosols.
-
If dissolving the compound, add it slowly to the solvent to prevent splashing.
-
Keep the container tightly closed when not in use.
-
-
Post-Handling:
-
Decontaminate the work surface and any equipment used with an appropriate solvent.
-
Carefully remove PPE, avoiding contact with the contaminated exterior.
-
Wash hands thoroughly with soap and water after handling the chemical and removing gloves.
-
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
Step-by-Step Disposal Procedure:
-
Waste Collection:
-
Collect all waste material, including unused product and contaminated consumables (e.g., gloves, wipes), in a designated and clearly labeled hazardous waste container.
-
The container must be made of a material compatible with the chemical and be sealable.
-
-
Labeling:
-
Label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other required information as per your institution's and local regulations.
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Store away from incompatible materials.
-
-
Disposal:
By following these guidelines, researchers can handle this compound safely and responsibly, contributing to a secure and compliant laboratory environment.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
